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  • Product: 9-cis,13-cis-Retinol 15-Acetate
  • CAS: 29444-27-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 9-cis,13-cis-Retinol 15-Acetate: Chemical Structure, Physicochemical Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of 9-cis,13-cis-Retinol 15-Acetate, a specific stereoisomer of retinyl acetate. As a member...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 9-cis,13-cis-Retinol 15-Acetate, a specific stereoisomer of retinyl acetate. As a member of the retinoid family, a class of compounds derived from vitamin A, it holds significant interest for researchers in drug development, cell biology, and nutritional science. Retinoids are known to play crucial roles in a myriad of physiological processes, including vision, immune function, cellular differentiation, and proliferation. The biological activity of retinoids is highly dependent on their isomeric configuration, making the study of specific isomers like 9-cis,13-cis-Retinol 15-Acetate essential for understanding their precise mechanisms of action and therapeutic potential.

This document delves into the chemical structure, physicochemical properties, and analytical methodologies pertinent to 9-cis,13-cis-Retinol 15-Acetate. It is designed to serve as a valuable resource for scientists engaged in the research and development of retinoid-based therapeutics and those investigating the fundamental biological roles of these vital compounds.

Chemical Identity and Structure

9-cis,13-cis-Retinol 15-Acetate is a di-cis isomer of retinyl acetate. Its fundamental chemical identity is defined by the following:

  • IUPAC Name: (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl acetate[1]

  • CAS Number: 29444-27-7[1][2]

  • Molecular Formula: C₂₂H₃₂O₂[1]

  • Molecular Weight: 328.49 g/mol [1]

The structure of 9-cis,13-cis-Retinol 15-Acetate is characterized by a β-ionone ring, a polyene chain with four double bonds, and an acetate group at the C15 position. The stereochemistry of the polyene chain, with cis configurations at both the 9th and 13th carbon-carbon double bonds, is a key determinant of its unique three-dimensional shape and, consequently, its biological activity.

C1 C C2 C C1->C2 C7 C C1->C7 C24 C C1->C24 C25 C C1->C25 C3 C C2->C3 C2->C3 C21 C C2->C21 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C19 C C6->C19 C20 C C6->C20 C8 C C7->C8 C7->C8 C9 C 9 C8->C9 C10 C C9->C10 C9->C10 C11 C C10->C11 C22 C C10->C22 C12 C C11->C12 C11->C12 C13 C 13 C12->C13 C14 C C13->C14 C13->C14 C15 O 15 C14->C15 C23 C C14->C23 C16 C C15->C16 C17 O C16->C17 C18 C C16->C18

Figure 1. Chemical structure of 9-cis,13-cis-Retinol 15-Acetate.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 9-cis,13-cis-Retinol 15-Acetate are not extensively reported in the literature. However, properties can be inferred from closely related retinoid isomers. Retinoids, in general, are crystalline solids and are sensitive to light, heat, and oxygen.

PropertyValueSource/Reference
Physical State Likely a crystalline solidGeneral property of retinoids[3]
Melting Point Not available. For comparison, the melting point of 9,13-di-cis-retinoic acid is 181 °C.[4]
Boiling Point Not available.
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.Inferred from related retinoids like 9-cis-retinal and 9-cis-retinoic acid[3][5]
UV/Vis λmax Not widely reported. The introduction of cis bonds typically causes a slight blue-shift (shift to a shorter wavelength) and a decrease in molar absorptivity compared to the all-trans isomer. For comparison, all-trans-retinyl acetate has a λmax of approximately 325-326 nm in ethanol.[1]

Handling and Storage:

Due to their sensitivity, all retinoids, including 9-cis,13-cis-Retinol 15-Acetate, require careful handling and storage to prevent degradation and isomerization.[6]

  • Light: All procedures should be carried out under yellow or dim red light.[7] Glassware should be amber-colored or wrapped in aluminum foil.[6]

  • Oxygen: Solutions and solid samples should be stored under an inert atmosphere (e.g., argon or nitrogen).[6] Solvents should be purged with an inert gas before use.[3]

  • Temperature: Store at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.[3][8]

  • Purity and Stability Monitoring: The purity and stability of 9-cis,13-cis-Retinol 15-Acetate in experimental settings can be validated using thin-layer chromatography (TLC) and monitored for degradation via ¹H-NMR.[1]

Synthesis and Characterization

The synthesis of specific cis-isomers of retinoids can be a complex process, often resulting in a mixture of isomers that require careful separation and purification.

Synthesis:

Purification:

High-performance liquid chromatography (HPLC) is the primary technique for the purification of retinoid isomers.[10] Both normal-phase and reversed-phase HPLC can be employed, with normal-phase often providing superior resolution for geometric isomers.[11]

Characterization:

A combination of spectroscopic methods is essential for the unambiguous characterization of retinoid isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise stereochemistry of retinoids. The chemical shifts and coupling constants of the protons and carbons in the polyene chain are highly dependent on the cis or trans configuration of the double bonds.[1] While specific NMR data for 9-cis,13-cis-Retinol 15-Acetate is not available, data from related compounds like 4-keto-9,13-dicis-retinal can provide expected spectral features.[9]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. For retinyl acetate isomers, the molecular ion peak would correspond to its molecular weight. In liquid chromatography-mass spectrometry (LC-MS) analysis of retinyl acetate, a characteristic ion corresponding to the loss of acetic acid from the protonated molecule is often observed.[1][10]

Analytical Methodologies

The accurate separation and quantification of retinoid isomers are critical for understanding their biological functions. HPLC is the most widely used technique for this purpose.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Plasma, Tissue) Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Saponification Saponification (optional) (to hydrolyze esters) Extraction->Saponification For total retinol analysis Concentration Evaporation under Nitrogen Extraction->Concentration Saponification->Extraction Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection Injection onto HPLC Column Reconstitution->Injection Separation Isocratic or Gradient Elution (Normal or Reversed-Phase) Injection->Separation Detection UV/Vis or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Standard Curve Integration->Quantification

Figure 2. General workflow for the analysis of retinoids from biological samples.

High-Performance Liquid Chromatography (HPLC)

Protocol for Normal-Phase HPLC Separation of Retinoid Isomers:

This protocol is a general guideline and may require optimization for the specific separation of 9-cis,13-cis-Retinol 15-Acetate.

  • Sample Preparation:

    • Due to the light and oxygen sensitivity of retinoids, all sample handling must be performed under yellow or dim light and in light-resistant glassware.[11]

    • For biological matrices (e.g., plasma, tissue homogenates), perform a liquid-liquid extraction with a non-polar solvent like hexane.

    • To analyze total retinol content from retinyl esters, a saponification step to hydrolyze the esters to free retinol is necessary before extraction.[11]

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the HPLC mobile phase.[11]

  • Chromatographic Conditions:

    • Column: A silica-based normal-phase column is commonly used.[11]

    • Mobile Phase: A non-polar mobile phase, such as hexane, with a small percentage of a more polar modifier like isopropanol or ethyl acetate. A mobile phase of 0.5% ethyl acetate in heptane has been shown to provide good separation of vitamin A acetate isomers.[12]

    • Flow Rate: Typically 1-2 mL/min.

    • Detection: UV detection at the λmax of the retinoid of interest (around 325 nm for retinyl esters).[13]

Mass Spectrometry (MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

Protocol for LC-MS Analysis of Retinyl Esters:

  • Sample Preparation: As described for HPLC analysis.

  • LC Conditions:

    • Column: A C18 or C30 reversed-phase column is often used for the separation of retinyl esters.[13][14]

    • Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile, methanol, and water, often with additives like ammonium acetate or formic acid to improve ionization.[14]

  • MS Conditions:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode are commonly used.[10]

    • Detection: Selected ion monitoring (SIM) of the protonated molecule and characteristic fragment ions can be used for quantification. For retinyl acetate, a characteristic fragment corresponds to the loss of acetic acid.[10]

Biological Activity and Significance

The biological activity of 9-cis,13-cis-Retinol 15-Acetate has not been directly reported. However, as a retinyl ester, it is expected to be hydrolyzed in vivo to 9-cis,13-cis-retinol, which can then be oxidized to 9,13-di-cis-retinoic acid.[6][15][16] The biological effects are therefore likely mediated by this active metabolite.

Mechanism of Action:

Retinoic acid isomers exert their effects by binding to and activating nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. There are two main families of nuclear receptors for retinoids:

  • Retinoic Acid Receptors (RARs): Activated by all-trans-retinoic acid and 9-cis-retinoic acid.

  • Retinoid X Receptors (RXRs): Activated by 9-cis-retinoic acid.[13]

9,13-di-cis-retinoic acid has been shown to have little to no affinity for cellular retinoic acid-binding proteins (CRABPs).[17] Studies on HaCaT keratinocytes have indicated that 9,13-di-cis-retinoic acid is significantly less potent than all-trans-retinoic acid and 9-cis-retinoic acid in regulating cell activity, suggesting it may be an inactive metabolic derivative or a weak prodrug.[17] However, the identification of 9-cis-13,14-dihydroretinoic acid as an endogenous RXR ligand suggests that di-cis retinoids may have specific biological roles that are not yet fully understood.[17][18]

9-cis,13-cis-Retinol 15-Acetate 9-cis,13-cis-Retinol 15-Acetate 9-cis,13-cis-Retinol 9-cis,13-cis-Retinol 9-cis,13-cis-Retinol 15-Acetate->9-cis,13-cis-Retinol Hydrolysis (in vivo) 9,13-di-cis-Retinal 9,13-di-cis-Retinal 9-cis,13-cis-Retinol->9,13-di-cis-Retinal Oxidation 9,13-di-cis-Retinoic Acid 9,13-di-cis-Retinoic Acid 9,13-di-cis-Retinal->9,13-di-cis-Retinoic Acid Oxidation Biological Effects Biological Effects 9,13-di-cis-Retinoic Acid->Biological Effects Interaction with Nuclear Receptors?

Figure 3. Postulated metabolic pathway of 9-cis,13-cis-Retinol 15-Acetate.

Conclusion

9-cis,13-cis-Retinol 15-Acetate is a specific stereoisomer of retinyl acetate with a unique chemical structure that likely dictates a distinct biological activity profile. While specific experimental data for this compound are limited, this guide provides a comprehensive framework for its study based on the well-established chemistry and biology of related retinoids. The provided protocols for handling, synthesis, and analysis offer a starting point for researchers investigating this and other rare retinoid isomers. Further research is warranted to fully elucidate the physicochemical properties, metabolic fate, and biological functions of 9-cis,13-cis-Retinol 15-Acetate to better understand its potential role in health and disease.

References

  • Sass, J. O., Förstermann, U., & Götte, M. (2000). Biological effects and metabolism of 9-cis-retinoic acid and its metabolite 9,13-di-cis-retinoic acid in HaCaT keratinocytes in vitro: comparison with all-trans-retinoic acid. Experimental Dermatology, 9(6), 421–429. [Link]

  • Li, Y. (2005). The separation of vitamin A acetate geometric isomers. ProQuest Dissertations & Theses Global. [Link]

  • Kahremany, S., et al. (2019). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. Dalton Transactions, 48(30), 10581–10595. [Link]

  • Bhat, P. V. (1997). Properties of Retinoids: Structure, Handling, and Preparation. Journal of Nutrition, 127(5), 793S-797S. [Link]

  • Mentlein, R., & Heymann, E. (1987). Hydrolysis of retinyl esters by non-specific carboxylesterases from rat liver endoplasmic reticulum. Biochemical Journal, 245(3), 863–867. [Link]

  • Wiedmer, T., & Waskell, L. (2010). Retinyl ester hydrolases and their roles in vitamin A homeostasis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(8), 849–859. [Link]

  • Blaner, W. S., & Olson, J. A. (1994). Retinoid-binding proteins. In The Retinoids: Biology, Chemistry, and Medicine (2nd ed., pp. 229–255). Raven Press. [Link]

  • Van Breemen, R. B., & Pajkovic, N. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. FASEB Journal, 10(9), 1077–1081. [Link]

  • Rühl, R., et al. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Nutrition Reviews, 76(12), 893–907. [Link]

  • Heyman, R. A., et al. (1992). 9-Cis retinoic acid is a high affinity ligand for the retinoid X receptor. Cell, 68(2), 397-406. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Rühl, R., et al. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category: vitamin A5. Nutrition Reviews, 76(12), 893-907. [Link]

  • Huang, H. S., & Goodman, D. S. (1965). Vitamin A and Carotenoids. I. Intestinal Absorption and Metabolism of 14C-Labeled Vitamin A Alcohol and β-Carotene in the Rat. Journal of Biological Chemistry, 240(7), 2839–2844. [Link]

  • Veal, G. J., et al. (2003). Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma. British Journal of Cancer, 88(10), 1493–1499. [Link]

  • Google Patents. (n.d.). Stereoselective synthesis of 9-cis.13,14-dihydroretinoic acid and its ethyl esters.
  • Cole, M., et al. (2020). Pharmacokinetics and Safety of a Novel Oral Liquid Formulation of 13-cis Retinoic Acid in Children with Neuroblastoma: A Randomized Crossover Clinical Trial. Cancers, 12(10), 2899. [Link]

  • Englert, G. (1987). 13C NMR assignments of the isoprenoid chain carbons of retinoids from empirical chemical shift differences. Magnetic Resonance in Chemistry, 25(12), 1059-1064. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Cleanchem. (n.d.). 9-cis,13-cis-Retinol 15-Acetate | CAS No: 29444-27-7. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Bhat, P. V. (1997). Properties of Retinoids: Structure, Handling, and Preparation. Methods in Enzymology, 282, 3-12. [Link]

  • Google Patents. (n.d.).
  • MassBank. (n.d.). Retinoids. [Link]

  • PubChem. (n.d.). 9,13-Di-cis-retinoic acid. [Link]

  • Gaussian. (n.d.). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. [Link]

  • Maeda, T., et al. (2009). Effects of Long-Term Administration of 9-cis-Retinyl Acetate on Visual Function in Mice. Investigative Ophthalmology & Visual Science, 50(1), 322–333. [Link]

  • Diva-Portal.org. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene (BHT). [Link]

  • Maeda, A., et al. (2008). Visualization of Retinoid Storage and Trafficking by Two-Photon Microscopy. Methods in Molecular Biology, 446, 247-261. [Link]

  • NP-MRD. (n.d.). Showing NP-Card for vitamin a acetate (NP0159075). [Link]

  • Imanishi, Y., et al. (2010). Visualization of retinoid storage and trafficking by two-photon microscopy. Methods in Molecular Biology, 652, 247–261. [Link]

  • The Skin Experts. (2024). Retinol Skincare - 3 Essential Tips to Looking After Your Retinol Cream. [Link]

  • NIST. (n.d.). Retinal, 9-cis-. [Link]

  • ChEMBL. (n.d.). Synthesis of high specific activity [3H]-9-cis-retinoic acid and its application for identifying retinoids with unusual binding properties. [Link]

  • Cheméo. (n.d.). Chemical Properties of Retinol (CAS 68-26-8). [Link]

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Exploratory

In Vitro Metabolic Pathways of 9-cis,13-cis-Retinol 15-Acetate: A Technical Guide to Cis-Retinoid Biotransformation

Executive Summary The metabolic trajectory of retinoids is fundamental to cellular differentiation, proliferation, and hepatic function. While all-trans-retinoic acid (ATRA) serves as the canonical ligand for Retinoic Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic trajectory of retinoids is fundamental to cellular differentiation, proliferation, and hepatic function. While all-trans-retinoic acid (ATRA) serves as the canonical ligand for Retinoic Acid Receptors (RARs), cis-isomers possess distinct, highly specific biological profiles. 9-cis,13-cis-Retinol 15-Acetate (also known as 9,13-di-cis-retinyl acetate) is a critical synthetic substrate utilized in in vitro assays to trace the biosynthesis and downstream signaling of di-cis-retinoids. This whitepaper provides a comprehensive, self-validating framework for investigating the enzymatic hydrolysis, sequential oxidation, and receptor transactivation pathways of this specific retinoid isomer.

The Core Biochemical Pathway: From Ester to Active Acid

The in vitro biotransformation of 9-cis,13-cis-retinol 15-acetate follows a highly regulated, three-step enzymatic cascade. Understanding the specificity of these enzymes is crucial for designing accurate metabolic assays.

  • Hydrolysis (De-esterification): In cellular homogenates (such as HepG2 hepatoma cells or HSC-T6 stellate cells), the acetate ester is rapidly cleaved by Retinyl Ester Hydrolases (REHs) to yield free 9,13-di-cis-retinol[1].

  • First Oxidation (Rate-Limiting): The free retinol undergoes a reversible dehydrogenation catalyzed by cis-retinol dehydrogenases (cRDHs)—stereospecific enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family[2]. This NAD⁺-dependent reaction oxidizes the hydroxyl group to an aldehyde, forming 9,13-di-cis-retinal.

  • Second Oxidation (Irreversible): Retinaldehyde dehydrogenases (RALDHs) subsequently catalyze the irreversible oxidation of the retinal into 9,13-di-cis-retinoic acid[3].

MetabolicPathway RA 9-cis,13-cis-Retinol 15-Acetate R 9-cis,13-cis-Retinol RA->R Retinyl Ester Hydrolase (REH) + H2O - Acetate RAL 9-cis,13-cis-Retinal R->RAL cis-Retinol Dehydrogenase (cRDH) NAD+ -> NADH RAcid 9,13-di-cis-Retinoic Acid RAL->RAcid Retinaldehyde Dehydrogenase (RALDH) NAD+ -> NADH

In vitro metabolic conversion of 9-cis,13-cis-retinol 15-acetate to active retinoic acid.

Downstream Signaling: The Biological Imperative of 9,13-di-cis-RA

Historically, di-cis-retinoids were dismissed as thermal or photochemical artifacts. However, robust in vitro and in vivo data confirm that 9,13-di-cis-retinoic acid is a stable, endogenous metabolite with potent biological activity, particularly in hepatic fibrogenesis[4].

In human liver stellate cell lines (e.g., LI90), 9,13-di-cis-RA acts as a direct ligand that transactivates the Retinoic Acid Receptor alpha (RAR-α)[5]. This specific transactivation upregulates the expression of tissue-type plasminogen activator (tPA). The resulting increase in surface plasmin levels induces the proteolytic cleavage and activation of latent Transforming Growth Factor-beta (TGF-β)[5]. This pathway establishes a direct, causal link between the loss of retinyl esters during hepatic stellate cell activation and TGF-β-mediated liver fibrosis[4].

Signaling Ligand 9,13-di-cis-Retinoic Acid Receptor RAR-alpha Activation Ligand->Receptor Binds Gene tPA Gene Expression Receptor->Gene Transactivates Protein Plasminogen Activator (tPA) Gene->Protein Translation Effect Latent TGF-beta Activation Protein->Effect Cleavage

Downstream signaling of 9,13-di-cis-RA via RAR-alpha mediating TGF-beta activation.

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity, retinoid assays must be designed as self-validating systems. Retinoic acid and its precursors constantly undergo structural inter-conversions among geometrical isomers (all-trans, 9-cis, 11-cis, 13-cis, and 9,13-di-cis) via photoisomerization under natural or white fluorescent light. Therefore, strict environmental controls are not optional; they are the foundation of assay causality.

Step-by-Step Methodology
  • Environmental Control: All procedures—from substrate dissolution to chromatographic injection—must be performed under dim red or infrared light (>560 nm) to prevent artifactual photoisomerization[6].

  • Substrate Preparation & Internal Standardization: Dissolve 9-cis,13-cis-Retinol 15-Acetate in ethanol or DMSO. To validate extraction efficiency, spike the reaction mixture with a known concentration of an internal standard (e.g., a synthetic retinoid derivative like acitretin) prior to incubation[1].

  • Enzymatic Incubation: Incubate the substrate with HepG2 cell homogenates (100 μg protein) or isolated microsomes at 37°C for 20–60 minutes. Supply NAD⁺ (1 mM) as the preferred electron acceptor for cRDH-mediated oxidation[].

  • Reaction Termination & Extraction: Terminate the reaction by adding ice-cold methanol containing 50 μg/mL butylated hydroxytoluene (BHT) to prevent oxidative degradation. Extract the retinoids using a liquid-liquid extraction method with two volumes of hexane[6].

  • Phase Separation: Centrifuge at 3,000 × g for 5 minutes. Carefully collect the upper organic (hexane) phase, dry it under a gentle stream of nitrogen gas, and resuspend in the HPLC mobile phase.

  • Chromatographic Quantification: Analyze the extract using reverse-phase HPLC coupled with MS/MS and UV-Vis detection. Isomers are resolved based on their distinct retention times and quantified against standard curves[3].

Workflow Step1 1. Substrate Prep & Standardization Add Internal Standard + BHT Step2 2. In Vitro Incubation HepG2 / Microsomes + NAD+ (37°C) Step1->Step2 Step3 3. Reaction Termination Methanol / Hexane Extraction Step2->Step3 Step4 4. Chromatographic Separation Reverse-Phase HPLC (Dim Red Light) Step3->Step4 Step5 5. Quantification MS/MS & UV Absorbance Step4->Step5

Step-by-step in vitro workflow for retinoid extraction and HPLC-MS/MS quantification.

Quantitative Data & Kinetic Parameters

The accurate identification of cis-retinoid metabolites relies heavily on their unique physicochemical properties. Table 1 summarizes the critical UV absorbance maxima and extinction coefficients required for precise HPLC-UV quantification, while Table 2 highlights the stereospecificity of the enzymes driving the metabolic pathway.

Table 1: Physicochemical Parameters of Key Retinoid Metabolites [3]

CompoundAbsorbance Max (λmax)Extinction Coefficient (ε)Solvent
9,13-di-cis-Retinol 324 nm39,500 M⁻¹cm⁻¹Ethanol
13-cis-Retinol 328 nm48,305 M⁻¹cm⁻¹Ethanol
9-cis-Retinol 323 nm42,300 M⁻¹cm⁻¹Ethanol
all-trans-Retinyl Acetate 325 nm51,180 M⁻¹cm⁻¹Ethanol

Table 2: Relative Enzymatic Oxidation Rates by cRDH []

SubstrateRelative Oxidation RatePreferred Cofactor
9-cis-Retinol 100% (Optimal Baseline)NAD⁺
13-cis-Retinol ~10%NAD⁺
all-trans-Retinol 0% (Not Catalyzed)NAD⁺

Note: The stereospecificity of cRDH strongly favors 9-cis configurations. The oxidation of 9,13-di-cis-retinol shares competitive kinetics within this structural constraint, requiring precise analytical resolution to distinguish from mono-cis metabolites.

References

  • Title: 1 | Source: acs.org

  • Title: 2 | Source: nih.gov

  • Title: 3 | Source: nih.gov

  • Title: | Source: bocsci.com

  • Title: 6 | Source: google.com

  • Title: 4 | Source: nih.gov

  • Title: 5 | Source: nih.gov

  • Title: | Source: niscpr.res.in

Sources

Foundational

Unraveling the Mechanism of Action of 9-cis,13-cis-Retinol 15-Acetate: A Guide for Cellular and Molecular Researchers

An In-Depth Technical Guide for Cellular Models Abstract This technical guide provides a comprehensive overview of the mechanism of action for 9-cis,13-cis-Retinol 15-Acetate, a synthetic retinoid pro-drug, within cellul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Cellular Models

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for 9-cis,13-cis-Retinol 15-Acetate, a synthetic retinoid pro-drug, within cellular models. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with both the foundational molecular principles and actionable experimental protocols. We will dissect the metabolic activation pathway, the unique dual-receptor engagement of its active metabolite, and the resultant downstream cellular consequences. This guide emphasizes the causality behind experimental design, offering self-validating protocols to ensure robust and reproducible findings in the laboratory.

Introduction: The Retinoid Signaling Axis and the Role of 9-cis Isomers

Retinoids, a class of compounds derived from vitamin A (retinol), are critical signaling molecules that orchestrate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their biological effects are primarily mediated by the active metabolite, retinoic acid (RA), which exists in several isomeric forms.[1] While all-trans-retinoic acid (ATRA) is the most studied isomer, acting as a high-affinity ligand for Retinoic Acid Receptors (RARs), other isomers possess unique biological activities.[3]

9-cis,13-cis-Retinol 15-Acetate is a synthetic retinoid ester. In cellular systems, it functions as a pro-drug, requiring intracellular metabolic conversion to its biologically active form, 9-cis-retinoic acid (9-cis-RA). The significance of 9-cis-RA lies in its distinct capacity as a pan-agonist, binding with high affinity to both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[4][5] This dual activation profile distinguishes it from ATRA and allows it to modulate a broader spectrum of gene expression, making its mechanism a compelling area of study for therapeutic development, particularly in oncology and dermatology.[5]

Core Mechanism of Action: From Pro-Drug to Transcriptional Regulation

The journey of 9-cis,13-cis-Retinol 15-Acetate from an exogenous compound to a modulator of gene expression involves a precise sequence of metabolic and molecular events.

Cellular Uptake and Metabolic Activation

For 9-cis,13-cis-Retinol 15-Acetate to exert its biological function, it must first be taken up by the cell and converted into its active acid form. This is a critical, multi-step process.

  • Ester Hydrolysis: Cellular esterases cleave the 15-acetate group, releasing 9-cis,13-cis-retinol.

  • Oxidation to Retinal: The retinol form is then oxidized to 9-cis,13-cis-retinal. This reaction is a key rate-limiting step in retinoid metabolism.[6]

  • Oxidation to Retinoic Acid: Finally, retinal is irreversibly oxidized to 9-cis-retinoic acid (9-cis-RA), the primary active metabolite.[7] In some cellular contexts, 9-cis-RA can be further isomerized to ATRA, adding another layer of regulatory complexity.[8][9]

Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProDrug 9-cis,13-cis-Retinol 15-Acetate Retinol 9-cis,13-cis-Retinol ProDrug->Retinol Esterase Retinal 9-cis,13-cis-Retinal Retinol->Retinal Dehydrogenase Retinoic_Acid 9-cis-Retinoic Acid (Active Ligand) Retinal->Retinoic_Acid Dehydrogenase

Metabolic activation of the 9-cis,13-cis-Retinol 15-Acetate pro-drug.
Nuclear Receptor Binding and Transcriptional Activation

The biological effects of retinoids are mediated by two families of nuclear receptors: the RARs (subtypes α, β, γ) and the RXRs (subtypes α, β, γ).[10]

  • RARs are activated by both ATRA and 9-cis-RA.[10]

  • RXRs are activated specifically by 9-cis-RA.[11][12]

These receptors function as ligand-dependent transcription factors. In the nucleus, they form a heterodimer (RAR/RXR) that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[1][13]

In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs along with a complex of co-repressor proteins, which silences gene transcription. The binding of an agonist like 9-cis-RA induces a conformational change in the receptors. This pivotal event leads to the dissociation of the co-repressor complex and the recruitment of a co-activator complex, which then initiates the transcription of downstream target genes.[10][14] Because 9-cis-RA can activate both partners of the heterodimer, it is a particularly potent modulator of this signaling pathway.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer_off Inactive State cluster_dimer_on Active State Ligand_cyto 9-cis-Retinoic Acid Ligand_nuc 9-cis-RA Ligand_cyto->Ligand_nuc RXR_on RXR Ligand_nuc->RXR_on Activates RAR_on RAR Ligand_nuc->RAR_on Activates RXR RXR RAR RAR CoRepressor Co-Repressor Complex RAR_off RAR CoRepressor->RAR_off Binds CoActivator Co-Activator Complex CoActivator->RAR_on Binds Transcription Target Gene Transcription RARE RARE RXR_off RXR RXR_off->RARE RAR_off->RARE RXR_on->RARE RAR_on->RARE cluster_dimer_off cluster_dimer_off cluster_dimer_on cluster_dimer_on cluster_dimer_on->Transcription

9-cis-RA activates the RAR/RXR heterodimer, initiating transcription.

Cellular and Phenotypic Consequences

The transcriptional activation of target genes by 9-cis-RA manifests in several key cellular outcomes, which are foundational to its therapeutic potential.

Cellular EffectDescriptionKey Molecular EventsRelevant Cell Models
Inhibition of Proliferation A halt or significant slowing of cell division, often through cell cycle arrest.[15]Downregulation of cell cycle promoters like Cyclin D1; upregulation of inhibitors like p21.[16][17]Breast Cancer (MCF-7), Leukemia (HL-60), Cutaneous T-cell Lymphoma (CTCL), Head and Neck Squamous Cell Carcinoma (HNSCC).[5][15][17]
Induction of Differentiation The process by which a less specialized cell becomes a more specialized cell type.Activation of lineage-specific transcription factors and expression of mature cell markers.Promyelocytic Leukemia (HL-60), Neural Stem Cells.[18][19]
Induction of Apoptosis Programmed cell death, a critical mechanism for eliminating damaged or cancerous cells.Activation of effector caspases (e.g., Caspase-3), release of mitochondrial cytochrome C.[5][20]CTCL, HL-60, Breast Cancer Cells.[5][17][20]

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously investigate the effects of 9-cis,13-cis-Retinol 15-Acetate, a multi-faceted experimental approach is required. The following protocols provide a validated workflow, from observing cellular phenotypes to dissecting the underlying molecular events.

Critical Pre-Experimental Considerations

Causality: Retinoids are notoriously unstable, being sensitive to light, air, and temperature. They are also hydrophobic and can adsorb to plasticware.[21] Performing experiments in media lacking protein (like fetal calf serum or bovine serum albumin) can lead to a significant loss of the compound, resulting in poor reproducibility.[21] Self-Validation: Always include both a vehicle control (e.g., DMSO) and a positive control with a known retinoid like ATRA or 9-cis-RA itself. This allows for direct comparison and validates that the cellular system is responsive to retinoid signaling.

Experimental_Workflow Start Hypothesis: 9-cis,13-cis-Retinol 15-Acetate affects cell phenotype Phenotype Step 1: Phenotypic Assays (Cell Viability / Proliferation) Start->Phenotype Does it have an effect? Gene_Expression Step 2: Gene Expression Analysis (qRT-PCR for Target Genes) Phenotype->Gene_Expression How does it alter transcription? Protein_Expression Step 3: Protein Level Analysis (Western Blot for Receptors & Effectors) Gene_Expression->Protein_Expression Do gene changes translate to protein? Mechanism Step 4: Mechanistic Confirmation (RAR/RXR Reporter Gene Assay) Protein_Expression->Mechanism Is the effect receptor-mediated? Conclusion Conclusion: Mechanism of Action Elucidated Mechanism->Conclusion

A logical workflow for investigating the retinoid's mechanism of action.
Protocol: Assessing Cellular Viability and Proliferation

Objective: To quantify the dose- and time-dependent effects of the compound on cell population growth.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 9-cis,13-cis-Retinol 15-Acetate in DMSO. Serially dilute the stock in complete culture medium to achieve the final desired concentrations (e.g., 1 nM to 10 µM).

  • Treatment: Remove old media from cells and add the media containing the various concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).

  • Viability Assay: Add a metabolic indicator dye (e.g., MTT, XTT, or PrestoBlue™) to each well. Incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control to determine the percentage of viability. Plot the results to determine metrics like the IC50 (half-maximal inhibitory concentration).

Protocol: Quantifying Target Gene Expression (qRT-PCR)

Objective: To measure changes in the mRNA levels of known retinoid-responsive genes.

  • Cell Treatment: Culture and treat cells with the compound (at a concentration determined from the viability assay, e.g., the IC50) and a vehicle control for a relevant time period (e.g., 6, 12, or 24 hours).

  • RNA Isolation: Harvest the cells and extract total RNA using a column-based kit or Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA).

  • qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., RARB, CRABP2, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB).[22][23]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.[23]

Protocol: Analyzing Protein Expression and Signaling (Western Blot)

Objective: To detect changes in the protein levels of retinoid receptors and key downstream effectors of cell cycle and apoptosis.

  • Protein Lysate Preparation: Treat cells as described for qRT-PCR. Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., RARα, RXRα, Cyclin D1, Cleaved Caspase-3).[24][25]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize to a loading control (e.g., β-Actin or GAPDH) to determine relative protein expression.

Protocol: Measuring Receptor Activation (Reporter Gene Assay)

Objective: To directly and specifically quantify the transcriptional activation of the RAR and RXR pathways.

  • Cell System: Utilize commercially available reporter cell lines that are engineered to express a specific RAR or RXR subtype and contain a luciferase reporter gene under the control of RAREs.[14][26]

  • Assay Procedure:

    • Plate the reporter cells in the provided 96-well assay plate.

    • Treat the cells with a dilution series of your test compound, a reference agonist (e.g., 9-cis-RA), and a vehicle control.

    • Incubate for 24 hours to allow for receptor activation and luciferase expression.

  • Luminescence Detection: Add the luciferase detection reagent, which lyses the cells and provides the substrate for the luciferase enzyme.

  • Data Acquisition: Measure the resulting luminescence on a plate reader.

  • Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration). This provides a direct functional readout of receptor activation.

Conclusion and Future Directions

The mechanism of action of 9-cis,13-cis-Retinol 15-Acetate in cellular models is a multi-stage process initiated by its metabolic conversion to the pan-agonist 9-cis-retinoic acid. This active metabolite's ability to engage both RAR and RXR receptors triggers a robust transcriptional response, leading to profound cellular effects such as growth arrest, differentiation, and apoptosis. The experimental workflow detailed in this guide provides a rigorous framework for validating this mechanism in any cellular model of interest.

Future research should focus on identifying novel target genes regulated by this compound, exploring its effects in 3D culture models and co-culture systems to better mimic the in vivo microenvironment, and investigating potential synergistic effects when combined with other therapeutic agents. A thorough understanding of this pathway is paramount for harnessing the full therapeutic potential of this and other dual-acting retinoids.

References

  • Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. PNAS. [Link]

  • Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. PMC. [Link]

  • Rühl, R., et al. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Oxford Academic. [Link]

  • Heyman, R.A., et al. (1992). 9-Cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR. Nature. [Link]

  • Assay Genie. (n.d.). Retinoic Acid Receptor alpha Transcription Factor Activity Assay. Assay Genie. [Link]

  • Sass, J.O., et al. (1995). Retinoic acid receptor-gamma in human epidermis preferentially traps all-trans retinoic acid as its ligand rather than 9-cis retinoic acid. PubMed. [Link]

  • Mondal, S., et al. (2011). The 9-cis retinoic acid signaling pathway and its regulation of prostaglandin-endoperoxide synthase 2 during in vitro maturation of pig cumulus cell-oocyte complexes and effects on parthenogenetic embryo production. PubMed. [Link]

  • Levin, A.A., et al. (1992). 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. PubMed. [Link]

  • Wikipedia. (n.d.). Retinoic acid receptor. Wikipedia. [Link]

  • Assay Genie. (n.d.). Retinoic Acid Receptor beta Transcription Factor Activity Assay. Assay Genie. [Link]

  • Leblanc, B.P., & Stunnenberg, H.G. (1995). 9-cis retinoic acid signaling: changing partners causes some excitement. PubMed. [Link]

  • Rifici, V.A., et al. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines. PubMed. [Link]

  • Biocompare. (n.d.). Retinoic Acid ELISA Kits. Biocompare. [Link]

  • Van der Leede, B.M., et al. (1997). Considerations for in vitro retinoid experiments: importance of protein interaction. PubMed. [Link]

  • Schulman, I.G., et al. (1997). Retinoid Isomers Differ in the Ability to Induce Release of SMRT Corepressor from Retinoic Acid Receptor-α. PMC. [Link]

  • Sakashita, A., et al. (1993). Effects of novel retinoic acid compound, 9-cis-retinoic acid, on proliferation, differentiation, and expression of retinoic acid receptor-alpha and retinoid X receptor-alpha RNA by HL-60 cells. Blood. [Link]

  • Cunningham, T.J., & Duester, G. (2019). Retinoic acid signaling pathways. Development. [Link]

  • Indigo Biosciences. (n.d.). Human RARα Reporter Assay Kit. Indigo Biosciences. [Link]

  • Napoli, J.L. (2001). Cellular metabolism and actions of 13-cis-retinoic acid. PubMed. [Link]

  • Rühl, R., et al. (2015). Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. PMC. [Link]

  • Suzuki, Y., et al. (2010). Identification of transcriptional regulatory cascades in retinoic acid-induced growth arrest of HepG2 cells. PMC. [Link]

  • Kim, H., et al. (2022). Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging. MDPI. [Link]

  • Tsukada, M., et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. PubMed. [Link]

  • ResearchGate. (n.d.). Retinoids: Methods and Protocols | Request PDF. ResearchGate. [Link]

  • Kedishvili, N.Y., et al. (2000). 9-cis-Retinoids: Biosynthesis of 9-cis-Retinoic Acid. Biochemistry. [Link]

  • ResearchGate. (n.d.). Fig. 2. Retinoid receptor expression by Western blot analysis. ResearchGate. [Link]

  • Wang, X.J., et al. (2007). Identification of retinoic acid as an inhibitor of transcription factor Nrf2 through activation of retinoic acid receptor alpha. PNAS. [Link]

  • Torma, H., et al. (2008). Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. PMC. [Link]

  • GeneGlobe. (n.d.). RT² Profiler™ PCR Array Rat Retinoic Acid Signaling. GeneGlobe. [Link]

  • Buck, J., et al. (2005). Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells. Experimental Cell Research. [Link]

  • Kim, H.R., et al. (2012). Effects of retinoic acid isomers on apoptosis and enzymatic antioxidant system in human breast cancer cells. PMC. [Link]

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  • Widjaja-Adhi, M.A.K., & Golczak, M. (2023). Expression and biochemical analyses of proteins involved in the transport of carotenoids and retinoids. PMC. [Link]

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  • Sass, J.O., et al. (2000). Biological effects and metabolism of 9-cis-retinoic acid and its metabolite 9,13-di-cis-retinoic acid in HaCaT keratinocytes in vitro: comparison with all-trans-retinoic acid. PubMed. [Link]

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  • Kizaki, M., et al. (1996). The efficacy of 9-cis retinoic acid in experimental models of cancer. PubMed. [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling and Bioavailability of 9-cis,13-cis-Retinol 15-Acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 9-cis,13-cis-Retinol 15-Acetate in Retinoid Research Retinoids, a class of compounds derived from vitamin A, are pivotal i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 9-cis,13-cis-Retinol 15-Acetate in Retinoid Research

Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous physiological processes, including vision, immune function, and cellular differentiation.[1][2] Their therapeutic potential in dermatology and oncology is well-documented.[3][4] 9-cis,13-cis-Retinol 15-Acetate, a specific ester of retinol, is of particular interest due to its unique isomeric configuration and its potential as a pro-drug for active retinoid metabolites. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—and its bioavailability is fundamental to harnessing its therapeutic promise and ensuring its safety and efficacy in clinical applications.

This guide provides a comprehensive overview of the methodologies and considerations for the pharmacokinetic profiling and bioavailability assessment of 9-cis,13-cis-Retinol 15-Acetate. It is designed to equip researchers and drug development professionals with the necessary knowledge to design, execute, and interpret preclinical and clinical studies.

Section 1: The Metabolic Journey of Retinyl Esters

Upon oral administration, retinyl esters like 9-cis,13-cis-Retinol 15-Acetate undergo a complex metabolic journey.[2][5] Dietary retinyl esters are first hydrolyzed in the intestinal lumen to retinol.[5] This retinol is then absorbed by enterocytes, where it is re-esterified, primarily by the enzyme lecithin:retinol acyltransferase (LRAT), and packaged into chylomicrons.[2][6] These chylomicrons are secreted into the lymphatic system and eventually enter the bloodstream.[2]

A significant portion of the chylomicron retinyl esters is taken up by the liver, the primary storage site for vitamin A in the form of retinyl esters within hepatic stellate cells.[2][5][6] The remainder is delivered to peripheral tissues.[1][2] For the stored retinyl esters to be utilized, they must be hydrolyzed back to retinol and released into circulation, bound to retinol-binding protein (RBP).[5] This complex metabolic pathway underscores the importance of measuring both the parent compound and its key metabolites to fully characterize its pharmacokinetic behavior.

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"9-cis,13-cis-Retinol 15-Acetate (Oral)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Hydrolysis (Intestinal Lumen)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "9-cis,13-cis-Retinol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Absorption (Enterocytes)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Re-esterification (LRAT)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Chylomicrons" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Lymphatic System" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bloodstream" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Liver (Storage)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Peripheral Tissues" [fillcolor="#FBBC05", fontcolor="#202124"]; "Hydrolysis (Mobilization)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Retinol-RBP Complex" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

metabolic_pathway 9-cis,13-cis-Retinol 15-Acetate (Oral) 9-cis,13-cis-Retinol 15-Acetate (Oral) Hydrolysis (Intestinal Lumen) Hydrolysis (Intestinal Lumen) 9-cis,13-cis-Retinol 15-Acetate (Oral)->Hydrolysis (Intestinal Lumen) 9-cis,13-cis-Retinol 9-cis,13-cis-Retinol Hydrolysis (Intestinal Lumen)->9-cis,13-cis-Retinol Absorption (Enterocytes) Absorption (Enterocytes) 9-cis,13-cis-Retinol->Absorption (Enterocytes) Re-esterification (LRAT) Re-esterification (LRAT) Absorption (Enterocytes)->Re-esterification (LRAT) Chylomicrons Chylomicrons Re-esterification (LRAT)->Chylomicrons Lymphatic System Lymphatic System Chylomicrons->Lymphatic System Bloodstream Bloodstream Lymphatic System->Bloodstream Liver (Storage) Liver (Storage) Bloodstream->Liver (Storage) Peripheral Tissues Peripheral Tissues Bloodstream->Peripheral Tissues Hydrolysis (Mobilization) Hydrolysis (Mobilization) Liver (Storage)->Hydrolysis (Mobilization) Retinol-RBP Complex Retinol-RBP Complex Hydrolysis (Mobilization)->Retinol-RBP Complex Retinol-RBP Complex->Bloodstream

Section 2: Preclinical Pharmacokinetic Study Design

A robust preclinical study design is paramount for obtaining reliable pharmacokinetic data. This involves careful consideration of the animal model, dose selection, and sampling strategy.

Animal Model Selection

The choice of animal model is critical and should be justified based on its physiological and metabolic similarity to humans, particularly concerning retinoid metabolism. Rodent models, such as rats and mice, are commonly used in initial pharmacokinetic screening due to their well-characterized biology and cost-effectiveness.[7] For instance, the Mongolian gerbil has been utilized in studies of β-carotene bio-conversion to vitamin A.[7] Larger animal models, such as canines or non-human primates, may be employed in later stages of development to provide data that is more predictive of human pharmacokinetics.

Dose Administration and Formulation

The route of administration should align with the intended clinical use. For orally administered compounds like 9-cis,13-cis-Retinol 15-Acetate, the formulation can significantly impact absorption.[8] It is often administered in an oil-based vehicle to enhance its solubility and absorption.[8] Dose levels should be selected to cover a range that is expected to be pharmacologically active and to assess dose proportionality. Single ascending dose studies are typically conducted first to evaluate the pharmacokinetic profile over a range of doses.[9][10]

Sample Collection and Handling

Blood samples are the primary matrix for pharmacokinetic analysis. Collection time points should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. Frequent sampling is necessary around the expected time of maximum concentration (Tmax), followed by less frequent sampling during the elimination phase.[9][11][12] To prevent degradation, all samples containing retinoids must be protected from light and processed promptly.[13] Plasma or serum should be separated by centrifugation and stored at -20°C or lower until analysis.[13]

Section 3: Bioanalytical Methodology: The Core of Accurate Quantification

The accurate quantification of 9-cis,13-cis-Retinol 15-Acetate and its metabolites in biological matrices is the cornerstone of a successful pharmacokinetic study. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for this purpose.[11][12][14][15][16][17][18]

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances.[19] Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[17]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.[17]

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analytes from the sample matrix.

The choice of method depends on the analyte's properties, the required sensitivity, and the sample throughput.

Chromatographic Separation

Reversed-phase HPLC is a widely used technique for the separation of retinoids.[16][20][21] A C18 column is commonly employed with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer.[21] Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of the parent compound and its various metabolites.[14]

Detection and Quantification
  • UV Detection: Retinoids possess a chromophore that allows for their detection by UV absorbance, typically around 325-350 nm.[14][18] While relatively simple and robust, UV detection may lack the sensitivity and selectivity required for low-level quantification.

  • Mass Spectrometry (MS) Detection: Tandem mass spectrometry (MS/MS) offers superior sensitivity and selectivity.[17][18] It allows for the unambiguous identification and quantification of analytes based on their mass-to-charge ratio. This is particularly advantageous when multiple metabolites need to be measured simultaneously.[17]

Method Validation

All bioanalytical methods must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[19][22][23][24] Key validation parameters include:

Validation ParameterDescription
Accuracy The closeness of the measured value to the true value.[22][24]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[22][24]
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[22][24]
Sensitivity (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[22][24]
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.[22][24]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[22][24]

dot graph validation_workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Method_Development" [label="Method Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Full_Validation" [label="Full Method Validation", fillcolor="#FBBC05", fontcolor="#202124"]; "Accuracy" [label="Accuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; "Precision" [label="Precision", fillcolor="#F1F3F4", fontcolor="#202124"]; "Selectivity" [label="Selectivity", fillcolor="#F1F3F4", fontcolor="#202124"]; "Sensitivity" [label="Sensitivity (LLOQ)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Stability" [label="Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; "Sample_Analysis" [label="Study Sample Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incurred_Sample_Reanalysis" [label="Incurred Sample Reanalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

validation_workflow Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Accuracy Accuracy Full_Validation->Accuracy Precision Precision Full_Validation->Precision Selectivity Selectivity Full_Validation->Selectivity Sensitivity Sensitivity (LLOQ) Full_Validation->Sensitivity Stability Stability Full_Validation->Stability Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis Incurred_Sample_Reanalysis Incurred Sample Reanalysis Sample_Analysis->Incurred_Sample_Reanalysis

Section 4: Pharmacokinetic Parameter Calculation and Interpretation

Once the concentration-time data are obtained, key pharmacokinetic parameters can be calculated using non-compartmental or compartmental analysis.

ParameterDescription
Cmax Maximum (peak) plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, a measure of total drug exposure.
t1/2 Elimination half-life, the time required for the plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Bioavailability (F) is a critical parameter that measures the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For an orally administered drug, it is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration:

F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

A low oral bioavailability may indicate poor absorption, extensive first-pass metabolism in the gut wall or liver, or both.

Section 5: Conclusion and Future Directions

The pharmacokinetic profiling and bioavailability assessment of 9-cis,13-cis-Retinol 15-Acetate are essential steps in its development as a potential therapeutic agent. A thorough understanding of its absorption, distribution, metabolism, and excretion is crucial for determining appropriate dosing regimens and ensuring its safety and efficacy. This guide has outlined the key considerations and methodologies for conducting these critical studies.

Future research should focus on further elucidating the specific enzymes involved in the metabolism of this unique retinoid isomer and exploring potential drug-drug interactions. Additionally, studies in relevant disease models will be vital to link pharmacokinetic profiles with pharmacodynamic outcomes, ultimately paving the way for successful clinical translation.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Google Cloud.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Google Cloud.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Hepatic Retinyl Ester Hydrolases and the Mobilization of Retinyl Ester Stores. (2016, December 27). MDPI.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • Vitamin A Metabolism: An Update. (n.d.). PMC.
  • Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series. (n.d.). PMC.
  • The multifaceted nature of retinoid transport and metabolism. (n.d.). Li.
  • Determination of retinyl esters and retinol in serum or plasma by normal-phase liquid chromatography: method and applications. (n.d.). PubMed.
  • Liquid-gel Partition Chromatography of Vitamin A Compounds; Formation of Retinoic Acid From Retinyl Acetate in Vivo. (n.d.). PubMed.
  • A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. (n.d.). PMC.
  • Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men. (n.d.). PubMed.
  • LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research. (n.d.). Thermo Fisher Scientific.
  • The Analysis of Retinyl Acetate and Retinyl Palmitate in Foods and Supplements Using Coupled Supercritical Fluid Extraction and. (n.d.). Unknown.
  • Improved quantification of retinol, tocopherol and carotenoid in human plasma by HPLC using retinol acetate as internal standard. (2025, August 9). ResearchGate.
  • Relative vitamin A values of 9-cis- and 13-cis-β-carotene do not differ when fed at physiological levels during vitamin A depletion in Mongolian gerbils (Meriones unguiculatus). (2014, July 28). British Journal of Nutrition - Cambridge University Press & Assessment.
  • A Pilot, First-in-Human, Pharmacokinetic Study of 9cUAB30 in Healthy Volunteers. (n.d.). PMC.
  • Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma. (n.d.). PMC.
  • Pharmacokinetics of 13-cis-retinoic acid in patients with advanced cancer. (1982, May 1). UC Irvine.
  • Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. (2021, September 28). MDPI.
  • Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice. (2009, September 15). IOVS | ARVO Journals.
  • Pharmacokinetics of 13-cis-retinoic acid in patients with advanced cancer. (n.d.). PubMed - NIH.
  • Effects of Long-Term Administration of 9-cis-Retinyl Acetate on Visual Function in Mice. (2009, January 15). Unknown.
  • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. (n.d.). Journal of Food and Drug Analysis.
  • Preclinical Retinal Disease Models: Applications in Drug Development and Translational Research. (2025, February 21). MDPI.
  • Metabolism of all-trans, 9-cis, and 13-cis isomers of retinal by purified isozymes of microsomal cytochrome P450 and mechanism-based inhibition of retinoid oxidation by citral. (n.d.). PubMed.
  • Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging. (2022, November 8). MDPI.
  • Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety. (n.d.). PMC.
  • Retinoids in Anti-Aging Skincare with Dr. Face Technologies: Unraveling Molecular Mechanisms and Clinical Evidence. (2025, June 11). Preprints.org.

Sources

Foundational

Isomerization Kinetics of 9-cis,13-cis-Retinol 15-Acetate in Biological Fluids: A Mechanistic and Analytical Guide

Executive Summary The geometric configuration of retinoids fundamentally dictates their biological activity, receptor binding affinity, and metabolic fate. While all-trans and 13-cis isomers dominate clinical application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The geometric configuration of retinoids fundamentally dictates their biological activity, receptor binding affinity, and metabolic fate. While all-trans and 13-cis isomers dominate clinical applications, di-cis isomers such as 9-cis,13-cis-Retinol 15-Acetate represent a critical, albeit transient, node in retinoid pharmacology. Understanding the isomerization kinetics of this specific acetate ester in biological fluids (e.g., plasma, serum, and microsomal suspensions) is paramount for drug development professionals aiming to design stable Retinoid X Receptor (RXR) agonists or map the degradation profiles of retinoid-based therapeutics.

This whitepaper deconstructs the kinetic behavior, causal mechanisms of isomerization, and analytical workflows required to accurately profile 9-cis,13-cis-Retinol 15-Acetate in complex biological matrices.

The Causality of Retinoid Isomerization in Biological Matrices

Isomerization of retinoids in biological fluids is not a purely stochastic thermal process; it is a highly catalyzed, matrix-dependent phenomenon. The interconversion of 9-cis,13-cis-Retinol 15-Acetate to other stereoisomers (such as 9-cis, 13-cis, or all-trans) is driven by three primary causal mechanisms:

A. Thiol-Mediated Nucleophilic Catalysis

In biological fluids like plasma or liver microsomal preparations, free thiol groups (e.g., from endogenous glutathione or cysteine-34 on human serum albumin) act as nucleophilic catalysts. These thiols reversibly add to the conjugated polyene chain of the retinoid, temporarily disrupting the double-bond character (sp² to sp³ transition). This drastically lowers the activation energy required for bond rotation, facilitating rapid geometric isomerization 1. This process follows pseudo-first-order kinetics and can be entirely quenched by thiol-alkylating agents like N-ethylmaleimide (NEM), proving the enzymatic/thiol-driven causality of the reaction 1.

B. Ionic Photodissociation vs. Free Radical Pathways

The esterification of the C15 hydroxyl group significantly alters the molecule's stability. Unlike free retinol, which degrades primarily via free radical chain reactions, retinyl esters like 9-cis,13-cis-Retinol 15-Acetate predominantly follow an ionic photodissociation mechanism. Upon exposure to ambient light or UV, these esters form transient retinyl cations that rapidly rearrange into anhydroretinol or isomerize into alternative cis configurations 2.

C. Competing Esterase Hydrolysis

In serum, the kinetic disappearance of 9-cis,13-cis-Retinol 15-Acetate is a composite of isomerization and hydrolysis. Endogenous esterases cleave the acetate moiety, yielding 9-cis,13-cis-retinol 3. This hydrolyzed product is subsequently oxidized by alcohol and aldehyde dehydrogenases into 9-cis-retinoic acid, a high-affinity ligand for RXR 4.

RetinoidPathway ATRA all-trans-Retinyl Acetate (Precursor) DiCis 9-cis,13-cis-Retinol 15-Acetate (Target Isomer) ATRA->DiCis Isomerization (Thiols/Light) DiCis->ATRA Reversion DiCisOH 9-cis,13-cis-Retinol (Hydrolyzed) DiCis->DiCisOH Esterase Cleavage NineCisRA 9-cis-Retinoic Acid (Active Metabolite) DiCisOH->NineCisRA Oxidation (ADH/RDH) RXR RXR Nuclear Receptor (Gene Expression) NineCisRA->RXR High-Affinity Binding

Caption: Retinoid isomerization and metabolic activation pathway in biological systems.

Kinetic Modeling and Quantitative Data

The isomerization kinetics of retinoids in biological fluids are heavily concentration-dependent and matrix-specific. When tracking the conversion of all-trans precursors to 9-cis or di-cis forms, the reaction typically approaches a thermodynamic equilibrium rather than complete conversion. For instance, the formation of 9-cis isomers in liver microsomes stabilizes at an equilibrium concentration of approximately 15% 1. Furthermore, in vitro studies demonstrate that the degradation rate constant ( k ) of retinyl acetate increases exponentially as the initial concentration decreases, highlighting the vulnerability of low-dose retinoids in biological assays [[2]]().

Table 1: Representative Kinetic Rate Constants for Retinoid Isomerization
Retinoid SpeciesCondition / MatrixPrimary Isomerization ProductRate Constant ( k )Equilibrium / Yield
all-trans-RetinalIodine-catalyzed (in vitro)13-cis-Retinal 1.9×10−4 s−1 23% 13-cis, 4% 9,13-di-cis 5
all-trans-Retinoic AcidBovine Liver Microsomes9-cis-Retinoic AcidPseudo-first-order~15% Equilibrium 1
Retinyl Acetate (0.01M)UV Irradiation (in vitro)9-cis / Anhydroretinol 0.085 h−1 Concentration dependent 2
Retinyl Acetate (0.0001M)UV Irradiation (in vitro)9-cis / Anhydroretinol 0.876 h−1 Accelerated at low conc. [[2]]()
all-trans-Retinyl AcetatePd-Catalyzed (in vitro)9-cis-Retinyl AcetateFirst-order~34% Conversion 6

Experimental Protocols: Self-Validating Kinetic Profiling

To accurately determine the isomerization kinetics of 9-cis,13-cis-Retinol 15-Acetate without introducing artifactual degradation, the experimental design must be a self-validating system . This means isolating thermal/enzymatic isomerization from photoisomerization, and differentiating isomerization from esterase hydrolysis.

Self-Validation Mechanisms (Causality Controls)
  • Amber Lighting: All procedures must be conducted under gold/amber light (λ > 500 nm) to eliminate ionic photodissociation 2.

  • NEM Spiking (Thiol Blockade): A parallel control group spiked with N-ethylmaleimide (NEM) is mandatory. If the isomerization rate drops to zero in the NEM group, it proves the reaction is thiol-mediated rather than purely thermal 1.

  • Internal Standard (IS): Use of a deuterated standard (e.g., 9-cis,13-cis-Retinol 15-Acetate-d5) corrects for matrix suppression and extraction losses during Liquid-Liquid Extraction (LLE).

Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Thaw human plasma or serum on ice. Adjust to pH 7.4 using a phosphate buffer to mimic physiological conditions.

  • Divide into three cohorts: (A) Active Matrix, (B) Heat-Inactivated Matrix (boiled for 10 mins to denature esterases/proteins), and (C) NEM-Spiked Matrix (treated with 5 mM N-ethylmaleimide).

  • Spike 9-cis,13-cis-Retinol 15-Acetate (dissolved in minimal ethanol, <1% final volume) to a final concentration of 1 μM.

Step 2: Incubation and Time-Course Sampling

  • Incubate all cohorts in a shaking water bath at exactly 37°C in the dark.

  • Withdraw 100 μL aliquots at predefined intervals: 0, 15, 30, 60, 120, and 240 minutes.

Step 3: Quenching and Liquid-Liquid Extraction (LLE)

  • Immediately quench the reaction by adding 100 μL of ice-cold isopropanol containing 0.1% Butylated Hydroxytoluene (BHT) to halt radical chain reactions and precipitate proteins.

  • Add the deuterated internal standard.

  • Extract the retinoids using 500 μL of LC-MS grade hexane. Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic (upper) layer to an amber glass vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 μL of the LC mobile phase.

Step 4: LC-MS/MS Quantification

  • Inject onto a C18 or specialized PFP (Pentafluorophenyl) column capable of resolving di-cis from mono-cis and all-trans isomers.

  • Use a gradient of Water/Methanol with 0.1% Formic Acid. Monitor the specific transitions for retinyl acetate (e.g., m/z 329 -> 269, corresponding to the loss of acetic acid) 3.

Step 5: Kinetic Data Analysis

  • Plot the natural log of the remaining 9-cis,13-cis-Retinol 15-Acetate concentration versus time. A linear slope indicates pseudo-first-order kinetics. Calculate the half-life ( t1/2​ ) and rate constant ( k ).

KineticWorkflow Prep 1. Matrix Prep (Plasma/Serum) Incubate 2. Incubation (37°C, Time-course) Prep->Incubate Extract 3. LLE Extraction (Hexane/Isopropanol) Incubate->Extract LCMS 4. LC-MS/MS (Isomer Separation) Extract->LCMS Model 5. Kinetic Modeling (First-Order Fit) LCMS->Model

Caption: Step-by-step analytical workflow for profiling retinoid isomerization kinetics.

References

  • Z-isomerization of retinoids through combination of monochromatic photoisomerization and metal catalysis. PMC - NIH. [Link]

  • 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Oxford Academic.[Link]

  • Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. PubMed - NIH.[Link]

  • Enzymatic Formation of 9-cis, 13-cis, and All-Trans Retinals From Isomers of Beta-Carotene. PubMed - NIH.[Link]

  • Study on Photodegradation Mechanism and Kinetics of Vitamin A and Derivatives under Ultraviolet Irradiation. ACS Food Science & Technology.[Link]

Sources

Exploratory

Cytotoxicity and safety profile of 9-cis,13-cis-Retinol 15-Acetate

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 9-cis,13-cis-Retinol 15-Acetate Executive Summary 9-cis,13-cis-Retinol 15-Acetate is a specific isomer of retinyl acetate, a member of the vast retino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 9-cis,13-cis-Retinol 15-Acetate

Executive Summary

9-cis,13-cis-Retinol 15-Acetate is a specific isomer of retinyl acetate, a member of the vast retinoid family. While it serves as a crucial, high-purity reference standard in analytical and quality control settings for pharmaceutical development, a comprehensive, publicly available toxicological profile is notably absent.[1][2] This guide addresses this critical information gap. As direct experimental data on this specific di-cis isomer is scarce, this document establishes a predictive safety and cytotoxicity profile by leveraging established knowledge of structurally and metabolically related retinoids, including retinol, various retinyl esters, and their more biologically active metabolites, retinoic acids.

This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's likely biological behavior. We will first explore the fundamental retinoid metabolic and signaling pathways, which govern both the efficacy and toxicity of this class of molecules. Subsequently, we will construct a predictive toxicity profile, focusing on key endpoints such as basal cytotoxicity, phototoxicity, and potential organ-specific effects. Finally, this document provides a comprehensive, actionable framework of validated in vitro and in vivo experimental protocols to enable a thorough safety assessment of 9-cis,13-cis-Retinol 15-Acetate, explaining the causal logic behind each recommended step.

Part 1: Chemical Identity and Biological Context

9-cis,13-cis-Retinol 15-Acetate (CAS No: 29444-27-7) is a synthetic retinoid, an acetate ester of retinol.[1] Its structure, featuring a β-ionone ring and a polyunsaturated side chain with cis configurations at the 9th and 13th positions, places it within a complex network of vitamin A isomers.[2] Retinyl esters are the primary storage form of vitamin A in the body, predominantly in the liver.[2] This esterification makes them less biologically active than free retinol or retinoic acid, but they serve as a crucial reservoir that can be hydrolyzed to release retinol when needed.[2] The biological effects of any retinyl ester are therefore contingent on its absorption, hydrolysis to retinol, and subsequent oxidation to the active ligand, retinoic acid.

Part 2: The Retinoid Signaling Pathway: A Mechanistic Basis for Toxicity

The biological and toxicological actions of all retinoids are mediated through a well-characterized metabolic and signaling cascade. Understanding this pathway is essential to predict the behavior of 9-cis,13-cis-Retinol 15-Acetate.

  • Uptake and Metabolism: Dietary retinyl esters are hydrolyzed in the intestine, and the resulting retinol is absorbed, re-esterified, and transported to the liver for storage.[3] When required by peripheral tissues, stored esters are hydrolyzed, and retinol is released into circulation bound to retinol-binding protein (RBP). Upon entering a target cell, retinol is converted in two oxidative steps: first to retinal by alcohol/retinol dehydrogenases (ADH/RDH), and then to retinoic acid by retinaldehyde dehydrogenases (RALDH).

  • Nuclear Receptor Activation: The biological effects are ultimately triggered when all-trans-retinoic acid (ATRA) or 9-cis-retinoic acid binds to nuclear receptors.[3] ATRA is a high-affinity ligand for Retinoic Acid Receptors (RARs), while 9-cis-retinoic acid is a ligand for both RARs and Retinoid X Receptors (RXRs).[4] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[3] Ligand binding induces a conformational change that modulates the transcription of hundreds of genes involved in cellular differentiation, proliferation, and apoptosis.[5][6]

It is through this powerful gene-regulatory mechanism that retinoids exert their profound effects on processes like embryonic development, and also how excessive levels can lead to toxicity.[7]

Retinoid_Signaling_Pathway Retinyl_Ester 9-cis,13-cis-Retinyl Acetate Retinol 9-cis,13-cis-Retinol Retinyl_Ester->Retinol Hydrolysis (Esterase) Retinal 9-cis,13-cis-Retinal Retinol->Retinal Oxidation (RDH) RA Retinoic Acid (e.g., 9-cis-RA) Retinal->RA Oxidation (RALDH) RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Ligand Binding RARE RARE (on DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulates

Caption: The Retinoid Metabolic and Signaling Pathway.

Part 3: Predictive Cytotoxicity and Safety Profile

Based on data from related retinoids, we can construct a predictive profile for 9-cis,13-cis-Retinol 15-Acetate.

Data Summary from Related Retinoids
Compound/ClassCytotoxicity FindingKey Safety ConcernReference
Retinol Low intrinsic cytotoxicity in keratinocytes (25-200 µg/mL showed no significant effect).[8]Photomutagenicity when combined with UVA light.[9][8][9]
Retinyl Acetate Generally considered safe for cosmetic use at current concentrations.[10] Radioactivity from labeled retinyl acetate concentrates in the liver and lung in vivo.[10]Teratogenicity (class effect).[10]
9-cis-Retinyl Acetate Well-tolerated in mice with daily doses up to 12.5 mg/kg for 2 weeks.[11][12]Dose-dependent effects.[11][12]
Retinoic Acids Induce growth inhibition and cytotoxicity in various cancer cell lines.[5][13]High teratogenic potential.[6][14][5][6][13][14]
Key Toxicological Endpoints
  • Basal Cytotoxicity: As a retinyl ester, the compound is expected to have low intrinsic cytotoxicity. Significant toxicity would likely only manifest in cell types capable of efficiently hydrolyzing the ester and oxidizing it to retinoic acid, and would be dependent on the concentration and incubation time.

  • Phototoxicity: This is a significant concern for all retinoids. The polyene chain is susceptible to photo-isomerization and degradation, which can generate reactive oxygen species (ROS). Studies on retinol have clearly shown that it becomes cytotoxic and mutagenic when exposed to UVA light.[9] It is imperative to assume 9-cis,13-cis-Retinol 15-Acetate shares this liability.

  • Hepatotoxicity: The liver is the primary site for retinoid metabolism and storage.[2] High doses of retinoids can overwhelm the capacity of binding proteins, leading to cellular damage. This is a hallmark of hypervitaminosis A.[14]

  • Developmental Toxicity (Teratogenicity): This is the most severe and well-documented risk associated with the retinoid class.[14] Because retinoic acid is a critical signaling molecule in embryonic development, exogenous retinoids can disrupt these processes, leading to severe birth defects.[6][7] Any retinoid capable of being metabolized to an active form of retinoic acid must be considered a potential teratogen.

Part 4: A Framework for Comprehensive Safety Assessment

The following protocols provide a validated, step-by-step framework for characterizing the safety profile of 9-cis,13-cis-Retinol 15-Acetate.

In Vitro Cytotoxicity and Genotoxicity Assays

Protocol 1: Basal Cytotoxicity Assessment using an MTT Assay

  • Causality: The MTT assay is a foundational colorimetric assay that measures the metabolic activity of cells via mitochondrial dehydrogenase enzymes. A reduction in metabolic activity is a proxy for cell death or cytostasis. This initial screen determines the concentration range at which the compound begins to exert toxic effects under standard culture conditions.

  • Methodology:

    • Cell Seeding: Plate a relevant cell line (e.g., HaCaT human keratinocytes, HepG2 human liver carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.

    • Compound Preparation: Prepare a stock solution of 9-cis,13-cis-Retinol 15-Acetate in a suitable solvent (e.g., DMSO).[15] Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final solvent concentration is non-toxic (typically ≤0.5%).

    • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubation: Incubate the plate for 24, 48, or 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Photocytotoxicity Assessment (Adapted from OECD TG 432)

  • Causality: This assay directly addresses the known risk of photosensitivity with retinoids.[9] It compares the cytotoxicity of the compound in the presence versus the absence of a non-toxic dose of UVA light. A significantly lower IC₅₀ in the irradiated group indicates a phototoxic liability.

  • Methodology:

    • Prepare two identical 96-well plates as described in Protocol 1 (one for "+UVA", one for "-UVA").

    • Treat both plates with the same serial dilutions of the compound and incubate for a short period (e.g., 1 hour) to allow for compound uptake.

    • Irradiation:

      • +UVA Plate: Remove the plate lid and expose the cells to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).

      • -UVA Plate: Keep this plate in the dark for the same duration.

    • Incubation: After irradiation, wash the cells and add fresh medium. Incubate both plates for 24 hours.

    • Viability Assessment: Proceed with a cell viability assay (e.g., MTT as in Protocol 1 or Neutral Red Uptake).

    • Analysis: Calculate the IC₅₀ for both the +UVA and -UVA conditions. A Photo-Irritation Factor (PIF) can be calculated to quantify the phototoxic potential.

Phototoxicity_Workflow cluster_UVA UVA Exposure start Seed Cells in Two 96-Well Plates treat Treat both plates with compound serial dilutions start->treat incubate_short Incubate 1 hr (compound uptake) treat->incubate_short expose_uva Plate 1: Expose to UVA light incubate_short->expose_uva dark_control Plate 2: Keep in dark incubate_short->dark_control wash Wash cells and add fresh medium expose_uva->wash dark_control->wash incubate_long Incubate 24 hrs wash->incubate_long viability Perform Cell Viability Assay (MTT) incubate_long->viability analyze Calculate IC50 for each plate and determine Photo-Irritation Factor (PIF) viability->analyze end Assess Phototoxic Potential analyze->end

Caption: Experimental Workflow for In Vitro Phototoxicity Testing.
Proposed In Vivo Toxicology Studies

Should in vitro data suggest further development is warranted, a tiered in vivo testing strategy is essential.[16]

  • Acute Dermal and Systemic Toxicity: To determine the short-term effects of a single high dose.

  • Repeated Dose Toxicity Study (28-day or 90-day): To evaluate the effects of chronic exposure, with a focus on liver function tests, lipid profiles, and histopathology of key organs (liver, skin).

  • Developmental and Reproductive Toxicology (DART): This is the most critical in vivo study for a retinoid. It is designed to assess the potential for teratogenicity and other effects on reproduction.[7]

Part 5: Data Synthesis and Risk Assessment

The comprehensive safety assessment of 9-cis,13-cis-Retinol 15-Acetate requires a weight-of-evidence approach.

Test CategoryProposed AssaysEndpoint of ConcernRationale
In Vitro Cytotoxicity MTT / XTT AssayIC₅₀ valueEstablishes baseline cellular toxicity and guides concentrations for further tests.
Phototoxicity Neutral Red Uptake (3T3 NRU PT)Photo-Irritation Factor (PIF)Addresses the high likelihood of UVA-induced toxicity common to retinoids.[9]
Genotoxicity Ames Test, Mouse Lymphoma AssayMutagenicity, ClastogenicityStandard screen for DNA damage, though retinoids are generally non-mutagenic.[14]
In Vivo Systemic 28-Day Repeated Dose StudyOrgan damage (esp. liver), changes in blood lipidsEvaluates target organ toxicity from chronic exposure, addressing hypervitaminosis A risk.[14]
Developmental DART Study (OECD TG 414)Teratogenicity, embryotoxicityThe most critical safety endpoint for any novel retinoid due to its mechanism of action.[6][7]

The primary risk associated with 9-cis,13-cis-Retinol 15-Acetate, like all retinoids, is dose-dependent.[14] The translation of in vitro concentration-response data to in vivo dose-response predictions can be refined using physiologically based kinetic (PBPK) modeling, which has shown promise for retinoids like all-trans-retinoic acid.[17]

Conclusion

While 9-cis,13-cis-Retinol 15-Acetate is an important analytical tool, its cytotoxicity and safety profile has not been independently characterized. By understanding its place within the retinoid family, we can predict a safety profile dominated by the class-wide risks of phototoxicity and, most critically, developmental toxicity. The compound is likely to possess low basal cytotoxicity but becomes a potent toxin upon UVA exposure. Any consideration for its use beyond a highly controlled laboratory setting would necessitate the comprehensive in vitro and in vivo testing framework detailed in this guide. This systematic approach ensures that any potential biological activity is weighed against a thorough, mechanistically informed understanding of its potential risks.

References

  • Kim, B. H., et al. (2010). Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Duell, E. A., et al. (1996). Retinoids and Their Mechanisms of Toxicity. Journal of the American Academy of Dermatology. [Link]

  • Wille, J. J., Park, J., & Shealy, Y. F. (2016). Cancer Chemopreventive Retinoids: Validation and Analysis of in Vivo and in Vitro Bioassay Results. Journal of Cancer Therapy. [Link]

  • Radio, M. C., et al. (2019). An in vitro developmental neurotoxicity screening assay for retinoic acid-induced neuronal differentiation using the human NT2/D1 cell line. Neurotoxicology. [Link]

  • Louisse, J., et al. (2015). Prediction of in vivo developmental toxicity of all-trans-retinoic acid based on in vitro toxicity data and in silico physiologically based kinetic modeling. Archives of Toxicology. [Link]

  • Mei, N., et al. (2009). Cytotoxicity and mutagenicity of retinol with ultraviolet A irradiation in mouse lymphoma cells. Toxicology Letters. [Link]

  • Springer Nature Experiments. (n.d.). Treatment of Mice with Retinoids In Vivo and In Vitro. Retrieved from Springer Nature. [Link]

  • Howard, W. B., & Willhite, C. C. (1990). Toxicity of Retinoids in Humans and Animals. Journal of Toxicology - Toxin Reviews. [Link]

  • Hassen, K. L., et al. (2021). Retinoids and Developmental Neurotoxicity: utilizing toxicogenomics to enhance adverse outcome pathways and testing strategies. Neurotoxicology and Teratology. [Link]

  • Sklavounou, A., et al. (2005). Retinoic acid elicits cytostatic, cytotoxic and immunomodulatory effects on uveal melanoma cells. Cancer Immunology, Immunotherapy. [Link]

  • Cosmetic Ingredient Review. (2013). CIR Expert Panel Meeting June 10-11, 2013. Retrieved from Cosmetic Ingredient Review. [Link]

  • Maeda, T., et al. (2009). Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice. Investigative Ophthalmology & Visual Science. [Link]

  • Cleanchem. (n.d.). 9-cis,13-cis-Retinol 15-Acetate | CAS No: 29444-27-7. Retrieved from Cleanchem. [Link]

  • Wikipedia. (n.d.). Retinoic acid. Retrieved from Wikipedia. [Link]

  • Sacks, P. G., et al. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines. International Journal of Cancer. [Link]

  • ResearchGate. (n.d.). Retinoid mechanism of action. Retrieved from ResearchGate. [Link]

  • Bhat, P. A., et al. (2000). 9-cis-Retinoids: Biosynthesis of 9-cis-Retinoic Acid. Biochemistry. [Link]

  • Deming, D. M., et al. (2014). Relative vitamin A values of 9-cis- and 13-cis-β-carotene do not differ when fed at physiological levels during vitamin A depletion in Mongolian gerbils. British Journal of Nutrition. [Link]

  • Vasileiou, C., et al. (2014). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. ACS Catalysis. [Link]

  • Gletsu-Miller, N., et al. (2013). 9-cis Retinoic Acid is the ALDH1A1 Product that Stimulates Melanogenesis. Pigment Cell & Melanoma Research. [Link]

  • D'Aniello, E., et al. (2023). Retinoids: Mechanisms of Action in Neuronal Cell Fate Acquisition. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65(-/-) Mice. Retrieved from ResearchGate. [Link]

  • Urbach, J., & Rando, R. R. (1994). Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. Biochemical Journal. [Link]

  • Pharmaffiliates. (n.d.). CAS No: 34356-31-5 | Product Name: 13-cis-Retinyl Acetate. Retrieved from Pharmaffiliates. [Link]

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Foundational

Unraveling the Transcriptional Landscape: A Technical Guide to 9-cis,13-cis-Retinol 15-Acetate in Gene Expression

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Nuances of Retinoid Signaling Retinoids, a class of compounds derived from v...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Nuances of Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of a vast array of biological processes, from embryonic development and cellular differentiation to immune function and vision. Their therapeutic potential is well-established, with applications in dermatology, oncology, and the treatment of metabolic diseases. The biological activity of retinoids is predominantly mediated by their ability to modulate gene expression through the activation of nuclear receptors. This guide delves into the transcriptional regulation by a specific, less-explored retinoid, 9-cis,13-cis-Retinol 15-Acetate. While direct research on this compound is limited, this document will provide a comprehensive overview based on established principles of retinoid metabolism and action, focusing on its presumed role as a pro-drug and the downstream effects of its active metabolites on the genome.

Part 1: The Pro-Drug Principle and Metabolic Activation

9-cis,13-cis-Retinol 15-Acetate, a retinyl ester, is best understood as a pro-drug. In its esterified form, it is biologically inactive. To exert its effects on gene transcription, it must undergo a series of enzymatic conversions within the cell. This metabolic cascade is a critical determinant of its ultimate biological activity.

Cellular Uptake and Enzymatic Conversion

Retinyl esters are typically transported into cells from the circulation.[1][2] Once inside the cell, the acetate group is cleaved by esterases, yielding 9-cis,13-cis-retinol. This retinol form is then subjected to a two-step oxidation process:

  • Retinol to Retinaldehyde: Retinol dehydrogenases (RDHs) or alcohol dehydrogenases (ADHs) oxidize the retinol to its corresponding aldehyde, 9-cis,13-cis-retinaldehyde.

  • Retinaldehyde to Retinoic Acid: Retinaldehyde dehydrogenases (RALDHs) catalyze the irreversible oxidation of the retinaldehyde to 9,13-dicis-retinoic acid, the presumed primary active metabolite.[3]

It is this carboxylic acid form that functions as a ligand for nuclear receptors.

Metabolic_Activation 9-cis,13-cis-Retinol 15-Acetate 9-cis,13-cis-Retinol 15-Acetate 9-cis,13-cis-Retinol 9-cis,13-cis-Retinol 9-cis,13-cis-Retinol 15-Acetate->9-cis,13-cis-Retinol Esterases 9-cis,13-cis-Retinaldehyde 9-cis,13-cis-Retinaldehyde 9-cis,13-cis-Retinol->9-cis,13-cis-Retinaldehyde RDHs/ADHs 9,13-dicis-Retinoic Acid 9,13-dicis-Retinoic Acid 9-cis,13-cis-Retinaldehyde->9,13-dicis-Retinoic Acid RALDHs 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9,13-dicis-Retinoic Acid->9-cis-Retinoic Acid Isomerization all-trans-Retinoic Acid all-trans-Retinoic Acid 9-cis-Retinoic Acid->all-trans-Retinoic Acid Isomerization

Caption: Metabolic activation pathway of 9-cis,13-cis-Retinol 15-Acetate.

The Biological Activity of 9,13-dicis-Retinoic Acid: A Matter of Context

The transcriptional activity of 9-cis,13-cis-Retinol 15-Acetate is contingent on the biological properties of its metabolite, 9,13-dicis-retinoic acid. Research on this specific isomer has yielded context-dependent results:

  • Weak Activity in Keratinocytes: In human HaCaT keratinocytes, 9,13-dicis-retinoic acid demonstrated significantly weaker activity in inhibiting cell proliferation and inducing the expression of the cellular retinoic acid-binding protein II (CRABP II) mRNA compared to all-trans-retinoic acid (atRA) and 9-cis-retinoic acid.[1] This suggests that in this cell type, it may be an inactive metabolic derivative or a very weak pro-drug for atRA.[1]

  • Activity in Liver Stellate Cells: Conversely, in a human liver stellate cell line, 9,13-dicis-retinoic acid was shown to induce the expression of retinoic acid receptor alpha (RARα) and beta (RARβ), enhance the production of tissue-type plasminogen activator (tPA), and subsequently activate latent transforming growth factor-beta (TGF-β).[4][5] This activity was demonstrated to be mediated, at least in part, through the induction and activation of RARα.[5]

  • In Vivo Interconversion: Studies have shown that 9,13-dicis-retinoic acid is a major circulating metabolite of 9-cis-retinoic acid and that there is an in vivo interconversion between these two isomers.[6] This raises the possibility that 9,13-dicis-retinoic acid may serve as a reservoir that can be converted to the more broadly active 9-cis-retinoic acid.

Part 2: The Core Mechanism of Transcriptional Regulation

The transcriptional effects of active retinoids are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[7][8] Each family consists of three subtypes: α, β, and γ.

The RAR/RXR Heterodimer: The Central Effector

In the nucleus, RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[9]

  • In the Absence of a Ligand: The unliganded RAR/RXR heterodimer is bound to RAREs and is associated with a complex of corepressor proteins (e.g., SMRT, NCoR) that recruit histone deacetylases (HDACs). This leads to chromatin condensation and transcriptional repression.

  • In the Presence of a Ligand: The binding of an active retinoic acid isomer to the ligand-binding domain of RAR induces a conformational change in the receptor. This change leads to the dissociation of the corepressor complex and the recruitment of a coactivator complex, which includes histone acetyltransferases (HATs) like p300/CBP. The acetylation of histones leads to chromatin decondensation, facilitating the assembly of the basal transcription machinery and initiating gene transcription.

All-trans-retinoic acid is a high-affinity ligand for RARs, while 9-cis-retinoic acid can bind to and activate both RARs and RXRs.[8] The activity of 9,13-dicis-retinoic acid appears to be primarily mediated through RARα in specific cell types.[5]

Transcriptional_Regulation cluster_0 Inactive State cluster_1 Active State RAR_RXR_inactive RAR/RXR Heterodimer CoR Corepressor Complex (SMRT/NCoR, HDACs) RAR_RXR_inactive->CoR RARE_inactive RARE (DNA) RAR_RXR_inactive->RARE_inactive RAR_RXR_active RAR/RXR Heterodimer Gene_repressed Target Gene Transcription Repressed CoR->Gene_repressed Chromatin Condensation Retinoic_Acid 9,13-dicis-Retinoic Acid (or other active isomers) Retinoic_Acid->RAR_RXR_active CoA Coactivator Complex (p300/CBP, HATs) RAR_RXR_active->CoA RARE_active RARE (DNA) RAR_RXR_active->RARE_active Gene_active Target Gene Transcription Activated CoA->Gene_active Chromatin Decondensation

Caption: Mechanism of RAR/RXR-mediated transcriptional regulation.

Part 3: Experimental Protocols for Assessing Transcriptional Activity

To evaluate the transcriptional activity of 9-cis,13-cis-Retinol 15-Acetate and its metabolites, a luciferase reporter assay is a robust and widely used method. This assay quantifies the ability of a compound to activate a specific signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a responsive promoter.

Protocol: Luciferase Reporter Assay for Retinoid Activity

Objective: To determine the dose-dependent transcriptional activation of a RARE-driven reporter gene by 9-cis,13-cis-Retinol 15-Acetate in a relevant cell line.

Materials:

  • Mammalian cell line expressing RAR and RXR (e.g., HEK293T, HepG2, or a cell line relevant to the research question).

  • Cell culture medium and supplements.

  • RARE-luciferase reporter plasmid (containing multiple copies of a RARE upstream of a minimal promoter driving luciferase expression).

  • A control plasmid expressing a different reporter gene (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.

  • Transfection reagent.

  • 9-cis,13-cis-Retinol 15-Acetate (and its potential metabolites as controls, if available).

  • All-trans-retinoic acid (as a positive control).

  • DMSO (vehicle control).

  • Luciferase assay system.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed the cells in a 24- or 48-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection mix containing the RARE-luciferase reporter plasmid and the control plasmid at an optimized ratio.

    • Add the transfection reagent according to the manufacturer's protocol.

    • Incubate the cells with the transfection mix for the recommended time.

    • Replace the transfection medium with fresh complete medium and allow the cells to recover for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 9-cis,13-cis-Retinol 15-Acetate, all-trans-retinoic acid, and any other control compounds in the cell culture medium. Ensure the final concentration of the vehicle (DMSO) is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).

    • Remove the medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle-only control.

    • Incubate the cells for 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the firefly luciferase activity (from the RARE reporter) and the control reporter (e.g., Renilla luciferase) activity in each lysate using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control reporter activity for each well to correct for variations in transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

    • Plot the fold induction as a function of the compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration at which 50% of the maximal response is achieved) for each compound.

Data Presentation:

CompoundEC50 (nM)Maximum Fold Induction
All-trans-retinoic acid[Example Value][Example Value]
9-cis,13-cis-Retinol 15-Acetate[Experimental Result][Experimental Result]
9,13-dicis-Retinoic Acid[Experimental Result][Experimental Result]
9-cis-Retinoic Acid[Experimental Result][Experimental Result]

Conclusion and Future Directions

9-cis,13-cis-Retinol 15-Acetate represents a retinoid pro-drug whose transcriptional regulatory activity is dependent on its metabolic conversion to active retinoic acid isomers, primarily the 9,13-dicis form. The biological activity of 9,13-dicis-retinoic acid appears to be highly context- and cell-type-dependent, with evidence suggesting both weak and specific activities mediated through RARα. The potential for its interconversion to the more potent 9-cis-retinoic acid adds another layer of complexity to its pharmacological profile.

For researchers and drug development professionals, a thorough understanding of the metabolic fate and the specific transcriptional activities of the resulting metabolites in target tissues is paramount. The experimental framework provided in this guide offers a starting point for elucidating the precise mechanisms of action of 9-cis,13-cis-Retinol 15-Acetate and for evaluating its therapeutic potential. Future research should focus on detailed metabolic profiling in various cell types and in vivo models, as well as genome-wide analyses (e.g., RNA-seq, ChIP-seq) to identify the specific gene networks regulated by this compound and its metabolites.

References

  • Sass, J. O., Förster, A., Bock, U., & Nau, H. (2000). Biological effects and metabolism of 9-cis-retinoic acid and its metabolite 9,13-di-cis-retinoic acid in HaCaT keratinocytes in vitro: comparison with all-trans-retinoic acid. Experimental Dermatology, 9(6), 421–429. [Link]

  • Rühl, R., Krezel, W., & de Lera, Á. R. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Nutrition Reviews, 76(12), 899–913. [Link]

  • Kojima, S., Tsumori, H., Ehara, H., & Nakamura, T. (1997). 9,13-di-cis-Retinoic acid induces the production of tPA and activation of latent TGF-β via RARα in a human liver stellate cell. FEBS Letters, 411(1), 102–106. [Link]

  • Blaner, W. S. (2019). The multifaceted nature of retinoid transport and metabolism. Journal of Lipid Research, 60(3), 485–490. [Link]

  • Kubickova, J., Hilscherova, K., & Babica, P. (2023). Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. Toxicology and Applied Pharmacology, 461, 116399. [Link]

  • Kubickova, J., Hilscherova, K., & Babica, P. (2023). Relative gene expression upon exposure to retinoids for 9 d (DIV13, a) or 18 d (DIV22, b). ResearchGate. [Link]

  • Sass, J. O., & Nau, H. (1999). Metabolism of retinaldehyde isomers in pregnant rats: 13-cis- and all-trans-retinaldehyde, but not 9-cis-retinaldehyde, yield very similar patterns of retinoid metabolites. Teratology, 59(2), 75–83. [Link]

  • Ziari, M., & Guo, X. (2015). Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism. International Journal of Molecular Sciences, 16(6), 14054–14081. [Link]

  • Sass, J. O., & Nau, H. (1994). Identification of 9,13-dicis-retinoic acid as a major plasma metabolite of 9-cis-retinoic acid and limited transfer of 9-cis-retinoic acid and 9,13-dicis-retinoic acid to the mouse and rat embryos. Drug Metabolism and Disposition, 22(6), 928–936. [Link]

  • Sass, J. O., Masgrau, E., & Nau, H. (1995). Metabolism of oral 9-cis-retinoic acid in the human. Identification of 9-cis-retinoyl-beta-glucuronide and 9-cis-4-oxo-retinoyl-beta-glucuronide as urinary metabolites. Drug Metabolism and Disposition, 23(4), 459–465. [Link]

  • Rühl, R., Krezel, W., & de Lera, Á. R. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. ResearchGate. [Link]

  • Kojima, S., Tsumori, H., Ehara, H., & Nakamura, T. (1997). 9,13-di-cis-Retinoic acid induces the production of tPA and activation of latent TGF-beta via RAR alpha in a human liver stellate cell line, LI90. FEBS Letters, 411(1), 102–106. [Link]

  • Rühl, R., Ohta, K., & de Lera, Á. R. (2009). The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor signalling both in vitro and in vivo. The FEBS Journal, 276(11), 3043–3059. [Link]

  • Swanson, B. N., Frolik, C. A., & Zaharevitz, D. W. (1981). Identification of 9-cis,13-cis-retinoic acid as a major circulating retinoid in plasma. Biochemical and Biophysical Research Communications, 100(3), 1048–1055. [Link]

  • Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., Speck, J., Kratzeisen, C., Rosenberger, M., & Lovey, A. (1992). 9-Cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR. Nature, 355(6358), 359–361. [Link]

  • Roberts, E. S., Vaz, A. D., & Coon, M. J. (1996). Metabolism of all-trans, 9-cis, and 13-cis isomers of retinal by purified isozymes of microsomal cytochrome P450 and mechanism-based inhibition of retinoid oxidation by citral. Molecular Pharmacology, 49(3), 515–522. [Link]

  • Kubickova, J., Hilscherova, K., & Babica, P. (2023). Relative gene expression of selected markers upon exposure to retinoids for 9 d (DIV13, a) or 18 d (DIV22, b). ResearchGate. [Link]

  • Yoo, H. S., Moss, K. O., Cockrum, M. A., Woo, W., & Napoli, J. L. (2023). Energy status regulates levels of the RAR/RXR ligand 9-cis-retinoic acid in mammalian tissues. eScholarship. [Link]

  • Pavan, B., Biondi, C., Dalpiaz, A., & Piva, R. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use. International Journal of Cancer, 70(2), 194–200. [Link]

  • Rochel, N., & Moras, D. (2025). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregulators. bioRxiv. [Link]

  • Okitsu, T., Iwatsuka, K., Nakagawa, K., Kagechika, H., & Tanatani, A. (2023). Concise preparation and biological evaluations of 9-cis-retinoic acid analogues having an aromatic ring. Heterocycles, 103(1), 1. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Purification of 9-cis,13-cis-Retinol 15-Acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of biological processes, including vision, cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of biological processes, including vision, cellular differentiation, proliferation, and apoptosis. Their therapeutic potential has been harnessed in dermatology and oncology. The biological activity of retinoids is highly dependent on their specific geometric isomerism. While all-trans and 13-cis isomers are well-studied, the biological significance and therapeutic applications of other isomers, such as 9-cis,13-cis-Retinol 15-Acetate, are areas of emerging research. The synthesis and purification of specific, less common isomers like 9-cis,13-cis-Retinol 15-Acetate present significant challenges due to the inherent instability of the polyene chain and the difficulty in separating closely related geometric isomers.

This guide provides a comprehensive overview and a detailed protocol for the synthesis and purification of 9-cis,13-cis-Retinol 15-Acetate. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices and robust analytical characterization.

A Note on Retinoid Stability

Retinoids are notoriously sensitive to light, heat, and oxygen, which can induce isomerization and degradation.[1] Therefore, all manipulations should be performed under dim red light or in amber glassware, and under an inert atmosphere (e.g., nitrogen or argon). Solvents should be degassed prior to use. Storage of retinoid solutions should be at low temperatures, preferably -80°C, to minimize degradation.[1]

Synthesis of 9-cis,13-cis-Retinol 15-Acetate: A Proposed Isomerization Approach

A direct, stereoselective synthesis of 9-cis,13-cis-Retinol 15-Acetate is not well-documented in the literature. A practical approach involves the non-selective isomerization of a readily available precursor, all-trans-retinol, followed by acetylation and subsequent purification of the desired isomer. This method, while not stereospecific, allows for the generation of a mixture of isomers from which the target compound can be isolated.

Part 1: Isomerization of all-trans-Retinol

The isomerization of the polyene chain of retinoids can be achieved through various methods, including photochemical and catalytic approaches.[2][3] Iodine-catalyzed isomerization is a classical and accessible method for generating a mixture of geometric isomers. The mechanism involves the reversible addition of an iodine radical to the double bonds, allowing for rotation and subsequent formation of a thermodynamic mixture of cis/trans isomers.

Protocol: Iodine-Catalyzed Isomerization of all-trans-Retinol

  • Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve 1.0 g of all-trans-retinol in 50 mL of anhydrous, degassed ethanol.

  • Catalyst Addition: Prepare a stock solution of iodine in ethanol (1 mg/mL). Add a small aliquot (e.g., 100 µL) of the iodine solution to the retinol solution. The solution should turn a pale yellow.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the progress of the isomerization by HPLC (see analytical method below). The goal is to reach a photostationary state where the ratio of isomers is relatively constant.

  • Quenching: Once the desired isomeric mixture is obtained, quench the reaction by adding a few drops of a freshly prepared 5% aqueous solution of sodium thiosulfate. The yellow color of the iodine should disappear.

  • Extraction: Add 50 mL of deionized water to the reaction mixture and extract with 3 x 50 mL of n-hexane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 2 x 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C. The resulting product will be a viscous, yellowish oil containing a mixture of retinol isomers.

Part 2: Acetylation of the Retinol Isomer Mixture

The hydroxyl group of the retinol isomers is then acetylated to improve stability and facilitate purification.

Protocol: Acetylation of Mixed Retinol Isomers

  • Reaction Setup: Dissolve the oily residue from the previous step in 20 mL of anhydrous pyridine under a nitrogen atmosphere in a flask protected from light.

  • Acylating Agent: Cool the solution to 0°C in an ice bath and slowly add 1.5 equivalents of acetic anhydride dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding 20 mL of ice-cold water. Extract the product with 3 x 30 mL of diethyl ether.

  • Washing: Wash the combined organic layers sequentially with 2 x 30 mL of 1 M HCl, 2 x 30 mL of saturated sodium bicarbonate solution, and 2 x 30 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of retinyl acetate isomers.

Purification of 9-cis,13-cis-Retinol 15-Acetate

The purification of the target isomer from the complex mixture is the most critical and challenging step. High-performance liquid chromatography (HPLC) is the method of choice for this separation. Normal-phase chromatography generally offers better selectivity for geometric isomers of retinoids compared to reversed-phase methods.

Workflow for Purification

PurificationWorkflow Crude Crude Mixture of Retinyl Acetate Isomers ColumnChrom Flash Column Chromatography (Silica Gel) Crude->ColumnChrom Initial Purification SemiPrep Semi-Preparative HPLC (Normal-Phase) ColumnChrom->SemiPrep Enriched Isomer Mixture Fractions Collect Fractions Containing 9-cis,13-cis Isomer SemiPrep->Fractions PurityCheck Analytical HPLC for Purity Assessment Fractions->PurityCheck SolventEvap Solvent Evaporation PurityCheck->SolventEvap If >98% Pure FinalProduct Pure 9-cis,13-cis-Retinol 15-Acetate SolventEvap->FinalProduct

Sources

Application

Application Notes and Protocols: Liquid-Liquid Extraction of 9-cis,13-cis-Retinol 15-Acetate from Tissue Samples

Introduction Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous physiological processes, including vision, immune function, cellular differentiation, and reproduction.[1][2] 9-cis,13-cis-Reti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous physiological processes, including vision, immune function, cellular differentiation, and reproduction.[1][2] 9-cis,13-cis-Retinol 15-Acetate, a specific geometric isomer of retinyl acetate, is of significant interest to researchers in both fundamental biology and pharmaceutical development.[3] Its precise quantification in biological tissues is crucial for understanding its metabolic pathways, mechanism of action, and potential therapeutic applications. However, the inherent instability and lipophilic nature of retinoids present considerable analytical challenges.[4][5]

This comprehensive guide provides a detailed protocol for the liquid-liquid extraction (LLE) of 9-cis,13-cis-Retinol 15-Acetate from various tissue samples. Moving beyond a simple recitation of steps, this document elucidates the rationale behind each procedural choice, offering insights grounded in the chemical properties of retinoids and extensive field experience. The protocols herein are designed to ensure high recovery, minimize isomerization and degradation, and yield extracts suitable for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC).[6][7][8]

Guiding Principles: The Chemistry of Retinoid Extraction

Successful extraction of 9-cis,13-cis-Retinol 15-Acetate, a nonpolar retinyl ester, hinges on its preferential partitioning into a nonpolar, water-immiscible organic solvent. The fundamental goal of LLE in this context is to liberate the analyte from the complex biological matrix of the tissue and selectively dissolve it in an organic phase, leaving behind interfering polar substances (e.g., proteins, salts, carbohydrates) in the aqueous phase.

Key Physicochemical Properties of Retinyl Acetates:

  • Lipophilicity: The long hydrocarbon chain and the ester group render retinyl acetates highly soluble in nonpolar organic solvents and virtually insoluble in water.[9][10]

  • Susceptibility to Oxidation and Isomerization: The conjugated double bond system in the polyene chain is highly susceptible to oxidation by air and isomerization upon exposure to light (especially UV) and heat.[1][4][5] This necessitates that all procedures be performed under subdued or yellow light, at low temperatures, and often in the presence of antioxidants.[11][12]

  • Saponification: Retinyl esters can be hydrolyzed (saponified) to their corresponding alcohol (retinol) under alkaline conditions.[13][14][15] While sometimes used to measure total retinol content, this process must be avoided when the objective is to quantify the specific ester form.[1]

Overall Experimental Workflow

The extraction process follows a logical sequence from sample preparation to the final, purified extract. Each stage is critical for the accuracy and reproducibility of the final quantification.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_purification Purification & Analysis TISSUE Tissue Sample (10-100 mg) HOMOGENIZE Homogenization in Buffer TISSUE->HOMOGENIZE Mechanical Disruption ADD_SOLVENTS Add Internal Standard, Ethanol & Hexane HOMOGENIZE->ADD_SOLVENTS VORTEX Vortex (Mixing) ADD_SOLVENTS->VORTEX CENTRIFUGE Centrifugation (Phase Separation) VORTEX->CENTRIFUGE COLLECT Collect Organic (Upper) Phase CENTRIFUGE->COLLECT WASH Aqueous Wash (Optional) COLLECT->WASH DRY Evaporation (under N2 stream) WASH->DRY RECONSTITUTE Reconstitute in Mobile Phase DRY->RECONSTITUTE ANALYZE HPLC Analysis RECONSTITUTE->ANALYZE

Caption: General workflow for LLE of retinyl esters from tissue.

Materials and Reagents

Equipment
  • Homogenizer (e.g., bead-based, rotor-stator, or glass Dounce)

  • Tabletop centrifuge (capable of 3,000 rpm)

  • Solvent evaporator with nitrogen gas supply (e.g., N-EVAP)

  • Vortex mixer

  • Calibrated pipettes

  • Analytical balance

  • Amber or foil-wrapped glass test tubes (16 x 150 mm)

  • Glass Pasteur pipettes

  • HPLC system with UV or Mass Spectrometry (MS) detector

Reagents and Solvents
  • 9-cis,13-cis-Retinol 15-Acetate: Analytical standard for calibration.

  • Internal Standard (IS): Retinyl acetate or another suitable non-endogenous retinyl ester.[6][7] Prepare a stock solution in ethanol (e.g., 1 ng/µL).

  • Solvents (HPLC Grade):

    • n-Hexane

    • Ethanol (100%, non-denatured)

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Butylated Hydroxytoluene (BHT): Antioxidant.[13][16]

  • Ultrapure Water

  • Nitrogen Gas (High Purity)

Expert Insight: The purity of solvents is paramount. Trace impurities can interfere with HPLC analysis or degrade the analyte. Always use HPLC or higher-grade solvents and prepare fresh solutions, especially for buffers and standards.

Detailed Step-by-Step Protocol

Critical Precaution: All procedures involving retinoids must be performed under yellow or red light to prevent photoisomerization and degradation.[11] Use amber vials or wrap glassware in aluminum foil. Samples should be kept on ice whenever possible.[11]

Part 1: Tissue Homogenization

The goal of homogenization is to completely disrupt the tissue and cellular structures to ensure the analyte is accessible to the extraction solvent. The choice of method depends on the tissue type.[17][18]

  • Weighing: Accurately weigh 10-100 mg of frozen tissue.[6][7] The amount depends on the expected retinoid content; for example, liver is rich in retinoids, while muscle is not.[6][7]

  • Homogenization Buffer: Place the weighed tissue into a suitable polypropylene or glass tube containing ice-cold PBS. The volume of PBS should be adjusted based on the tissue weight to create a manageable slurry (e.g., 1-2 mL for 50-100 mg of tissue).[6]

  • Mechanical Disruption:

    • Soft Tissues (e.g., Liver, Brain): Use a rotor-stator or bead-based homogenizer for 10-30 seconds at medium speed.[6][17] Avoid overheating the sample.

    • Hard/Fibrous Tissues (e.g., Skin, Muscle): A ground glass (Dounce) homogenizer or bead-beating methods are more effective.[17][19]

  • Post-Homogenization: Keep the resulting homogenate on ice. For lipid analysis, it is recommended to proceed directly to extraction without a centrifugation step to remove unhomogenized tissue, as this can lead to the loss of lipids.[18][20]

Part 2: Two-Phase Liquid-Liquid Extraction

This core part of the protocol uses a solvent system to partition the lipophilic retinoids into an organic phase. A common and effective method is a modified Folch or Bligh-Dyer extraction, often simplified for retinoid analysis.[6][21]

  • Sample Aliquoting: Transfer a known volume of the tissue homogenate (e.g., 200 µL) to a clean amber glass test tube.

  • Addition of Internal Standard (IS): Add a precise volume of the internal standard solution (e.g., 25-100 µL of 1 ng/µL retinyl acetate in ethanol) to every sample, standard, and blank.[6]

    • Causality: The IS is crucial for correcting for analyte loss during extraction and evaporation steps, ensuring accurate quantification.[6]

  • Protein Precipitation: Add 100% ethanol to the tube. The total volume of ethanol (including that from the IS solution) should be approximately equal to the volume of the aqueous homogenate.[6] Vortex briefly.

    • Causality: Ethanol precipitates proteins, helping to break lipid-protein complexes and release the retinoids into the solvent phase.

  • Addition of Extraction Solvent: Add 4 mL of n-hexane containing 0.025% BHT.[6][16]

    • Causality: Hexane is a nonpolar solvent that will efficiently dissolve the retinyl acetate. BHT is an antioxidant that protects the conjugated double bonds from oxidation during the procedure.[16]

  • Mixing: Vortex the tube vigorously for 30-60 seconds. This ensures intimate contact between the aqueous and organic phases, maximizing the transfer of the analyte into the hexane layer.

  • Phase Separation: Centrifuge the tubes at 3,000 rpm for 5 minutes at 4°C.[6] This will result in two distinct layers: a lower aqueous/protein layer and a clear, upper organic layer containing the retinoids.

  • Collection: Using a glass Pasteur pipette, carefully transfer the upper organic (hexane) layer to a new, clean amber glass tube. Be meticulous to avoid aspirating any of the lower aqueous phase or the protein interface.

Part 3: Extract Purification and Concentration
  • Optional Wash Step: To further remove any residual polar contaminants, add 500 µL of ultrapure water to the collected hexane phase, vortex briefly, and re-centrifuge.[6] Transfer the hexane layer to a new tube.

  • Evaporation: Dry the final hexane extract under a gentle stream of high-purity nitrogen gas.[6] A water bath set to a low temperature (25-30°C) can expedite this process, but avoid excessive heat.

    • Trustworthiness: Evaporation to complete dryness is critical. Residual hexane can interfere with chromatographic separation, and residual water can prevent the sample from fully redissolving in the reconstitution solvent.

  • Reconstitution: Dissolve the dried residue in a small, precise volume (e.g., 50-100 µL) of the HPLC mobile phase or a suitable solvent like acetonitrile or methanol/isopropanol.[6][22] Vortex thoroughly to ensure the entire residue is dissolved.

    • Expert Insight: The choice of reconstitution solvent is critical. While methanol or acetonitrile work well for retinol, they are poor solvents for highly nonpolar retinyl esters.[23] A mixture containing a less polar solvent may be necessary to ensure complete dissolution.

  • Final Step: Transfer the reconstituted sample to an amber HPLC vial for analysis. If not analyzed immediately, store at -80°C.[11]

Solvent System Selection

The choice of extraction solvent is the most critical parameter in LLE. While hexane is widely effective for retinyl esters, other systems may be optimized depending on the tissue matrix.

Solvent_Selection START Start: Analyte is Retinyl Ester HEXANE Hexane (Primary Choice) START->HEXANE Standard Protocol FOLCH Chloroform:Methanol (2:1) (Folch Method) START->FOLCH High Lipid Complexity MTBE Methyl-tert-butyl ether (MTBE) (Matyash Method) START->MTBE Chloroform-Free Alternative HEXANE_PROS Pros: - High selectivity for nonpolar lipids - Good phase separation - Low toxicity HEXANE->HEXANE_PROS HEXANE_CONS Cons: - Less efficient for polar lipids HEXANE->HEXANE_CONS FOLCH_PROS Pros: - Highly efficient for broad lipid classes - Well-established FOLCH->FOLCH_PROS FOLCH_CONS Cons: - Chloroform is toxic - May extract more interferences FOLCH->FOLCH_CONS MTBE_PROS Pros: - Less toxic than Chloroform - Good for broad lipidomics MTBE->MTBE_PROS MTBE_CONS Cons: - Can be less selective than hexane MTBE->MTBE_CONS

Caption: Decision tree for selecting an LLE solvent system.

Solvent SystemComposition (v/v)Target AnalytesKey AdvantagesKey Disadvantages
Hexane/Ethanol Hexane with Ethanol for deproteinationRetinol, Retinyl EstersHigh selectivity for nonpolar retinoids; excellent phase separation.[6]Less effective for more polar retinoids like retinoic acid.
Folch Chloroform:Methanol (2:1)Broad range of lipidsGold standard for total lipid extraction; highly efficient.[21]Chloroform is toxic; bottom phase collection can be more difficult.
Matyash (MTBE) MTBE:Methanol (10:3) followed by waterBroad range of lipidsSafer alternative to Chloroform; good for lipidomics.[19]May be less selective than hexane for specific retinyl esters.
Acetonitrile/Butanol Acetonitrile:Butanol (1:1)Retinoids from cellsSingle-phase extraction followed by phase separation with K2HPO4.[14]Less commonly used for tissues; requires specific salt solution.

Data Interpretation and Quality Control

  • Recovery: Extraction recovery should be assessed by comparing the peak area ratio of the analyte to the internal standard in an extracted sample versus a non-extracted standard. Typical recoveries for this method range from 75% to 95%.[6]

  • Linearity: A standard curve should be generated by plotting the peak area ratios of known amounts of 9-cis,13-cis-Retinol 15-Acetate standard against the IS. The curve should be linear over the expected concentration range in the samples.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise (typically a signal-to-noise ratio of 3:1).[6]

  • Isomerization Check: The final chromatogram should be carefully inspected for the presence of other isomers (e.g., all-trans, 9-cis, 13-cis). Their presence could indicate sample degradation during extraction or be of biological significance.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Incomplete tissue homogenization.Increase homogenization time/intensity or switch to a more appropriate method for the tissue type.[18]
Insufficient mixing during extraction.Ensure vigorous and adequate vortexing time to maximize phase interaction.
Analyte degradation.Work quickly, on ice, under yellow light, and ensure BHT is added to the extraction solvent.[11][12]
Poor Phase Separation Emulsion formation, often in high-fat tissues.Increase centrifugation time/speed. A small addition of a salt solution can help break emulsions.
Extra Peaks in HPLC Contamination from glassware or solvents.Use scrupulously clean glassware and high-purity solvents.
Isomerization of the analyte.Strictly adhere to protocols protecting the sample from light, heat, and air.[4]
Precipitate in Reconstituted Sample Incorrect reconstitution solvent.Use a less polar solvent or a solvent mixture (e.g., acetonitrile/isopropanol) for highly nonpolar esters.[23]
Incomplete drying of the extract.Ensure the sample is completely dry before adding the reconstitution solvent.

References

  • Blaner, W. S., & Olson, C. R. (2016). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. In Vitamin A (pp. 169-181). Humana Press, New York, NY. [Link]

  • Kane, M. A., Folias, A. E., & Napoli, J. L. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of lipid research, 49(7), 1563–1573. [Link]

  • Zhong, M., & Gudas, L. J. (2019). Analysis of Vitamin A and Retinoids in Biological Matrices. Current protocols in toxicology, 80(1), e81. [Link]

  • Stony Brook University. (n.d.). Recommended Tissue Homogenization Protocol for Lipid Analysis. iLab Solutions. [Link]

  • Burri, B. J. (1997). A separation procedure for retinoids based on reverse-phase high-pressure liquid chromatography with solvent mixtures of acetonitrile and water. Methods in enzymology, 282, 130–139. [Link]

  • Kane, M. A., Chen, N., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. In The Retinoids: Biology, Biochemistry, and Disease (pp. 1-35). Wiley. [Link]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497–509. [Link]

  • Lísa, M., & Holčapek, M. (2021). Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. Metabolites, 11(6), 379. [Link]

  • Sharow, M. A., Welsh, W. J., & Bohn, M. C. (2012). Retinoic acid stability in stem cell cultures. Stem cell reviews and reports, 8(1), 210–218. [Link]

  • Rakuša, M., Grošelj, U., & Gašperlin, M. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of cosmetic dermatology, 20(7), 2350–2359. [Link]

  • PubChem. (n.d.). Retinol acetate. National Center for Biotechnology Information. [Link]

  • Cleanchem. (n.d.). 9-cis,13-cis-Retinol 15-Acetate. [Link]

Sources

Method

Application Notes and Protocols for the NMR Spectroscopy Characterization of 9-cis,13-cis-Retinol 15-Acetate

Introduction: The Significance of Stereoisomerism in Retinoids Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a vast array of biological processes, including vision, embryonic developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Stereoisomerism in Retinoids

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a vast array of biological processes, including vision, embryonic development, cellular differentiation, and immune function.[1][2] The specific biological activity of a retinoid is intimately linked to its three-dimensional structure, particularly the cis/trans configuration of the double bonds within its polyene chain. The 9-cis and 13-cis isomers of retinal, for instance, play distinct roles in the visual cycle and in gene regulation through nuclear receptors.[3][4] 9-cis,13-cis-Retinol 15-Acetate, as a doubly cis configured ester of retinol, represents a specific stereoisomer whose unique conformation may confer distinct metabolic fates and biological activities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of the molecular structure of such isomers in solution.[5] It provides detailed information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for the precise mapping of connectivity and, crucially, the stereochemical arrangement of the molecule.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 9-cis,13-cis-Retinol 15-Acetate using a suite of 1D and 2D NMR experiments. We will delve into the causality behind experimental choices, from sample preparation to the intricacies of spectral interpretation, to provide a robust and self-validating protocol.

Part 1: Foundational Protocols - Sample Preparation and 1D NMR Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation. For a lipophilic molecule like 9-cis,13-cis-Retinol 15-Acetate, the choice of solvent and sample concentration are critical parameters.

Selecting the Appropriate Deuterated Solvent

Deuterated solvents are essential in ¹H NMR to avoid overwhelmingly large solvent signals that would obscure the analyte's resonances.[6] For retinoids, which are generally nonpolar, several deuterated solvents are suitable.

  • Chloroform-d (CDCl₃): A common choice due to its excellent solubilizing power for a wide range of organic compounds.[6] However, its residual proton signal at ~7.26 ppm may overlap with the olefinic region of the retinoid spectrum.

  • Benzene-d₆ (C₆D₆): Often a superior choice for retinoids. Its aromatic ring currents can induce significant chemical shift dispersion, spreading out overlapping signals and revealing finer spectral details.[7] The residual proton signal appears at ~7.16 ppm.

  • Acetone-d₆ ((CD₃)₂CO): A more polar option, useful if solubility in less polar solvents is an issue. Its residual proton signal is around 2.05 ppm.

Recommendation: For 9-cis,13-cis-Retinol 15-Acetate, Benzene-d₆ (C₆D₆) is highly recommended to achieve the best possible resolution in the complex olefinic region of the ¹H NMR spectrum.

Optimizing Sample Concentration

The concentration of the sample should be carefully chosen to balance signal-to-noise ratio with potential issues of aggregation and viscosity.

  • For ¹H NMR: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

  • For ¹³C NMR: Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a higher concentration is required. Aim for 20-50 mg in 0.6-0.7 mL of solvent.

Protocol 1: Sample Preparation

  • Weigh 20-50 mg of 9-cis,13-cis-Retinol 15-Acetate into a clean, dry vial. Note: Retinoids are sensitive to light and oxidation; handle under dim red light and an inert atmosphere (e.g., argon or nitrogen) where possible.[8]

  • Add 0.7 mL of Benzene-d₆ (C₆D₆) to the vial.

  • Gently agitate the vial until the sample is completely dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Cap the NMR tube securely.

Acquiring 1D ¹H and ¹³C NMR Spectra

The initial steps in characterization involve acquiring standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) spectra.

Protocol 2: 1D ¹H NMR Acquisition

  • Instrument: 500 MHz (or higher) NMR spectrometer

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: C₆D₆

  • Temperature: 298 K

  • Spectral Width: 0-10 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (adjust for desired signal-to-noise)

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual solvent peak of C₆D₆ to 7.16 ppm.

Protocol 3: 1D ¹³C{¹H} NMR Acquisition

  • Instrument: 500 MHz (or higher) NMR spectrometer (operating at ~125 MHz for ¹³C)

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

  • Solvent: C₆D₆

  • Temperature: 298 K

  • Spectral Width: 0-180 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Reference the solvent peak of C₆D₆ to 128.06 ppm.

Part 2: Structural Elucidation with 2D NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, and for confirming the connectivity and stereochemistry of 9-cis,13-cis-Retinol 15-Acetate.

dot

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Information Gained H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY informs HSQC ¹H-¹³C HSQC H1_NMR->HSQC informs HMBC ¹H-¹³C HMBC H1_NMR->HMBC informs Proton_Env Proton Environments & Coupling H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC informs C13_NMR->HMBC informs Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton COSY->HSQC aids assignment Proton_Proton_Conn ¹H-¹H Connectivity (through 2-3 bonds) COSY->Proton_Proton_Conn HSQC->HMBC aids assignment Direct_CH_Conn Direct C-H Bonds HSQC->Direct_CH_Conn Long_Range_CH_Conn Long-Range C-H (through 2-3 bonds) HMBC->Long_Range_CH_Conn

Figure 1: Workflow for NMR-based structural elucidation, showing the progression from 1D to 2D experiments and the specific structural information obtained from each.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[9] This is fundamental for tracing the proton connectivity along the polyene chain and the cyclohexene ring.

Protocol 4: ¹H-¹H COSY Acquisition

  • Pulse Program: Standard COSY (cosygpqf)

  • Parameters: Use the same spectral width and referencing as the 1D ¹H experiment for both dimensions.

  • Number of Increments (t1): 256-512

  • Number of Scans per Increment: 8-16

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transformation.

Expected Correlations:

  • Cross-peaks between adjacent vinyl protons (e.g., H7-H8, H10-H11, H11-H12, H14-H15).

  • Correlations between the protons on the cyclohexene ring (H2-H3, H3-H4).

  • A cross-peak between the H14 and the H15 methylene protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[9] This is the primary method for assigning the carbon signals based on the already assigned proton spectrum.

Protocol 5: ¹H-¹³C HSQC Acquisition

  • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

  • ¹H Dimension (F2): Same spectral width as the 1D ¹H experiment.

  • ¹³C Dimension (F1): Spectral width covering all expected carbon signals (e.g., 0-160 ppm).

  • Number of Increments (t1): 128-256

  • Number of Scans per Increment: 16-32

  • Processing: Apply a sine-squared window function in both dimensions before 2D Fourier transformation.

Expected Correlations:

  • A cross-peak for every protonated carbon, linking the proton signal to its directly attached carbon signal (e.g., H7 to C7, H8 to C8, etc.).

  • Methyl protons (C16, C17, C18, C19, C20, and the acetate methyl) will each show a correlation to their respective carbon.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial for establishing the overall carbon framework by identifying long-range correlations (typically 2-3 bonds) between protons and carbons.[10] This allows for the assignment of quaternary carbons and confirms the connectivity between different structural fragments.

Protocol 6: ¹H-¹³C HMBC Acquisition

  • Pulse Program: Standard HMBC (hmbcgplpndqf)

  • Parameters: Similar spectral widths to the HSQC experiment.

  • Long-Range Coupling Delay (d6): Optimized for an average long-range J-coupling of 8 Hz.

  • Number of Increments (t1): 256-512

  • Number of Scans per Increment: 32-64

  • Processing: Apply a sine-squared window function in both dimensions before 2D Fourier transformation.

Expected Key Correlations:

  • The H15 methylene protons will show a correlation to the acetate carbonyl carbon (~170 ppm), confirming the ester linkage.

  • Methyl protons will show correlations to adjacent carbons, for example, the C19 methyl protons to C8, C9, and C10, and the C20 methyl protons to C12, C13, and C14. These correlations are critical for assigning the quaternary carbons C9 and C13.

  • The gem-dimethyl protons (H16, H17) will show correlations to C1, C5, and C6 of the cyclohexene ring.

Part 3: Predicted Spectral Analysis of 9-cis,13-cis-Retinol 15-Acetate

While no definitive, fully assigned spectrum for 9-cis,13-cis-Retinol 15-Acetate is currently published, we can predict its spectral features with high confidence by synthesizing data from closely related isomers, primarily 9-cis-retinyl acetate and various 13-cis-retinoids.[7][11] The introduction of a cis bond causes characteristic upfield shifts for the carbons involved in the cis interaction and downfield shifts for the vinylic protons on the cis double bond, a phenomenon known as the steric compression effect.

Predicted ¹H NMR Chemical Shifts (500 MHz, C₆D₆)

The presence of cis bonds at both the C9 and C13 positions will significantly influence the chemical shifts of the olefinic protons compared to the all-trans isomer. The J-couplings are diagnostic: a large coupling constant (~15-16 Hz) indicates a trans relationship between adjacent vinyl protons, while a smaller coupling constant (~11-12 Hz) indicates a cis relationship.[12]

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted J (Hz) Rationale for Prediction
H7~6.30d~16.0Trans to H8.
H8~6.95d~16.0Trans to H7. Shifted downfield due to proximity to C9-cis bond.
H10~6.05d~11.4Cis to H11.[7]
H11~6.88dd~15.0, ~11.4Trans to H12, Cis to H10.
H12~6.15d~15.0Trans to H11. Shifted upfield due to γ-gauche effect from C20 methyl across the 13-cis bond.
H14~5.55t~7.0Coupled to H15 methylene group. Shifted upfield due to the 13-cis bond.
H15~4.60d~7.0Methylene protons adjacent to the acetate group.[7]
C19-H₃ (9-Me)~1.80s-Methyl group at C9.
C20-H₃ (13-Me)~1.65s-Methyl group at C13. Shifted upfield due to steric interaction across the 13-cis bond.
Acetate-H₃~1.55s-Acetate methyl protons.[7]
C18-H₃ (5-Me)~1.67s-Methyl group at C5 on the ring.[7]
C16/C17-H₃ (1-gem-diMe)~1.11s-Gem-dimethyl groups on the ring.[7]
Predicted ¹³C NMR Chemical Shifts (125 MHz, C₆D₆)

The steric compression caused by the cis configurations leads to a characteristic upfield shift (shielding) of the carbons flanking the cis bond.

Carbon Assignment Predicted δ (ppm) Rationale for Prediction
C1/C5/C6/C9/C13~138.9, ~136.0, ~129.6, ~134.9, ~128.9Quaternary olefinic and ring carbons. Assignments require HMBC. C9 and C13 are expected to be slightly shielded compared to trans isomers.
C7/C8/C10/C11/C12/C14~129.5, ~130.5, ~125.5, ~124.5, ~138.5, ~125.0Olefinic methine carbons. C12 and C14 are expected to be significantly shielded (upfield shift) due to the 13-cis bond. C8 and C10 will be shielded by the 9-cis bond.[11]
C15~61.0Methylene carbon adjacent to the acetate oxygen.[7]
C19 (9-Me)~20.5Methyl carbon at C9.[7]
C20 (13-Me)~22.0Methyl carbon at C13. Shifted upfield due to steric interaction across the 13-cis bond.
Acetate C=O~170.1Acetate carbonyl carbon.[7]
Acetate CH₃~20.5Acetate methyl carbon.[7]
C16/C17 (1-gem-diMe)~29.2Gem-dimethyl carbons on the ring.[7]
Ring Carbons (C2, C3, C4)~39.8, ~19.7, ~33.3Saturated carbons of the cyclohexene ring.[7]

dot

Figure 2: Numbering scheme for 9-cis,13-cis-Retinol 15-Acetate used for NMR assignments.

Conclusion

The comprehensive NMR analysis outlined in this application note, employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provides a robust framework for the complete structural characterization of 9-cis,13-cis-Retinol 15-Acetate. The predicted chemical shifts and coupling constants, derived from the systematic effects of cis-bonds on the retinoid backbone, offer a reliable guide for spectral assignment. By following these detailed protocols, researchers can confidently determine the identity, purity, and specific stereochemistry of this and other retinoid isomers, which is paramount for understanding their structure-activity relationships in biological and pharmaceutical contexts.

References

  • Bélanger, F., L'Heureux, A., & Lavoie, A. (2003). 13C NMR assignments of the isoprenoid chain carbons of retinoids from empirical chemical shift differences. Magnetic Resonance in Chemistry, 41(9), 705-711.
  • Blaner, W. S. (2013). Retinol and retinyl esters: biochemistry and physiology. Journal of Lipid Research, 54(7), 1731–1743.
  • Borhan, B., Souto, M. L., Imai, H., Shichida, Y., & Nakanishi, K. (2000). Efficient, Low-Cost Synthesis of Retinal (Vitamin A Aldehyde). Organic Letters, 2(11), 1561-1563.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Kahremany, S., Ben-Lulu, S., Gul, S., et al. (2018). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. Dalton Transactions, 47(30), 10189-10196.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • Mazzini, S., & Mondelli, R. (2000). High-field (500 MHz) 1H NMR Spectra of Retinoic Acids and Arotinoids by Two-dimensional Chemical Shift Correlation (2D) Spectroscopy.
  • Palczewski, K. (2012). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Journal of Biological Chemistry, 287(3), 1605-1612.
  • PubChem. (n.d.). 13-cis-Retinal. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 13-cis-Retinol. National Center for Biotechnology Information. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Sokal, I., & Palczewski, K. (2009). Effects of Long-Term Administration of 9-cis-Retinyl Acetate on Visual Function in Mice. Investigative Ophthalmology & Visual Science, 50(1), 425-433.
  • Tan, D., & Li, Y. (2015). Quantification of Endogenous Retinoids. In Methods in Molecular Biology (Vol. 1270, pp. 1-21).
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Organic With Grace. [Link]

  • Van Hooser, J. P., et al. (2002). Rapid restoration of visual pigment and function with oral retinoid in a mouse model of childhood blindness. Proceedings of the National Academy of Sciences, 99(12), 8345-8350.
  • VVA. (n.d.). Retinoid Database. [Link]

  • LibreTexts Chemistry. (2023, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [https://chem.libretexts.org/Courses/Saint_Marys_College_Notre_Dame_IN/CHEM_331%3A_Instrumental_Methods_of_Analysis_I/07%3A_Nuclear_Magnetic_Resonance_Spectroscopy/7.04%3A_Two_Dimensional_Heteronuclear_NMR_Spectroscopy]([Link]_ Spectroscopy)

  • Foti, M., et al. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use. International Journal of Cancer, 70(2), 194-200.
  • Bridges, C. D. (1979). High-pressure liquid chromatography of fatty acid esters of retinol isomers. Analysis of retinyl esters stored in the eye. Investigative Ophthalmology & Visual Science, 18(6), 662-666.
  • Schierle, J., & Eckhoff, C. (2001). Determination of retinoids in cosmetics. Journal of Cosmetic Science, 52(5), 313-328.
  • University of California, Davis. (n.d.). Two-dimensional NMR. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • Kane, M. A., et al. (2014). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 55(4), 773-782.
  • Papadaki, A., et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 25(21), 5028.

Sources

Application

Application Note: 9-cis,13-cis-Retinol 15-Acetate as a Strategic Precursor in Retinoid Synthesis and Visual Cycle Rescue

Introduction & Mechanistic Rationale In the landscape of retinoid pharmacology, the synthesis and stabilization of geometric isomers of vitamin A are critical for targeted gene regulation and visual cycle restoration. 9-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of retinoid pharmacology, the synthesis and stabilization of geometric isomers of vitamin A are critical for targeted gene regulation and visual cycle restoration. 9-cis,13-cis-Retinol 15-Acetate (CAS 29444-27-7) serves as a highly specialized, high-purity reference standard and synthetic prodrug precursor[1].

Free retinols, particularly di-cis isomers, are notoriously unstable, rapidly undergoing auto-oxidation and spontaneous thermal isomerization. By acetylating the C15 hydroxyl group, the molecule is sterically protected, significantly extending its half-life and enabling its use as a stable prodrug[1]. Upon administration, endogenous esterases hydrolyze the acetate ester to yield 9-cis,13-cis-retinol. This intermediate is subsequently isomerized and oxidized into potent biological effectors, including 9-cis-retinoic acid (a high-affinity ligand for Retinoid X Receptors, RXR) and 9-cis-retinal (a chromophore capable of binding opsin to form iso-rhodopsin)[1],[2].

Pathway A 9-cis,13-cis-Retinol 15-Acetate (Stable Prodrug) B 9-cis,13-cis-Retinol (Intermediate) A->B Esterase Hydrolysis C 9-cis-Retinol / 13-cis-Retinol (Isomerized Precursors) B->C Spontaneous/Enzymatic Isomerization D 9-cis-Retinal (Visual Chromophore) C->D Retinol Dehydrogenase (RDH) E 9-cis-Retinoic Acid (Nuclear Ligand) C->E Retinaldehyde Dehydrogenase (RALDH) F Iso-rhodopsin (Phototransduction) D->F Opsin Binding (Visual Cycle Bypass) G RXR / RAR Activation (Gene Transcription) E->G Nuclear Receptor Binding

Metabolic conversion of 9-cis,13-cis-Retinol 15-Acetate to active retinoids and visual chromophores.

Physicochemical Profiling

Understanding the physicochemical parameters of 9-cis,13-cis-Retinol 15-Acetate is essential for optimizing synthetic yields and analytical recovery.

Table 1: Physicochemical Properties of 9-cis,13-cis-Retinol 15-Acetate

PropertyValue
IUPAC Name [(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate
CAS Number 29444-27-7
Molecular Formula C₂₂H₃₂O₂
Molecular Weight 328.49 g/mol
Solubility Soluble in ethanol, DMSO, and lipid vehicles (e.g., soybean oil)
Stability Profile Highly light-sensitive; requires inert atmosphere (Argon/N₂) and -20°C storage

Experimental Protocol 1: Chemical Synthesis & Isolation

The synthesis of 9-cis,13-cis-Retinol 15-Acetate relies on the controlled isomerization of the naturally abundant all-trans-retinyl acetate, followed by selective purification[3].

Step-by-Step Methodology
  • Palladium-Catalyzed Isomerization:

    • Action: Dissolve all-trans-retinyl acetate in an inert solvent (e.g., heptane) and introduce a palladium catalyst (e.g., palladium oxide).

    • Causality: The palladium catalyst lowers the activation energy for the migration of π -electrons. This facilitates the thermodynamic equilibration of the all-trans double bonds into a mixture containing 9-cis and 13-cis isomers without destroying the delicate conjugated polyene system[3].

  • Saponification (Hydrolysis):

    • Action: Treat the isomerized ester mixture with ethanolic potassium hydroxide (KOH) under a nitrogen blanket.

    • Causality: Retinyl esters have nearly identical solubilities, making fractional crystallization impossible at this stage. Hydrolyzing the mixture to free retinols exposes the hydroxyl group, allowing chemists to exploit the distinct hydrogen-bonding capacities and crystal lattice energies of the geometric isomers[3].

  • Selective Recrystallization:

    • Action: Cool the hydrolyzed mixture in a non-polar solvent (e.g., hexane) to -20°C to selectively precipitate 9-cis,13-cis-retinol.

    • Causality: The di-cis configuration creates a unique spatial bend in the polyene chain, drastically altering its packing efficiency in the solvent compared to the all-trans isomer, enabling high-purity isolation.

  • Re-esterification (Acetylation):

    • Action: React the purified 9-cis,13-cis-retinol with acetic anhydride in the presence of pyridine.

    • Causality: Free di-cis retinols are highly prone to auto-oxidation. Re-acetylation at the C15 position sterically protects the hydroxyl group, yielding the stable 15-acetate prodrug suitable for formulation and long-term storage.

  • Self-Validating QC Check:

    • Confirm the completion of acetylation via UV-Vis spectroscopy; the characteristic absorption shift will verify the integrity of the conjugated tetraene system.

Workflow S1 Pd-Catalyzed Isomerization S2 Saponification (Hydrolysis) S1->S2 S3 Selective Recrystallization S2->S3 S4 Re-esterification (Acetylation) S3->S4 S5 LC-APCI-MS Validation S4->S5

Step-by-step workflow for the synthesis and analytical validation of 9-cis,13-cis-Retinol 15-Acetate.

Experimental Protocol 2: Analytical Validation via LC-APCI-MS

To quantify the synthesized precursor and track its metabolic conversion in biological tissues, a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method is required.

Step-by-Step Methodology
  • Tissue/Sample Extraction:

    • Action: Homogenize samples in cold ethanol/acetonitrile (1:1 v/v) under amber lighting. Do not use chemical derivatization.

    • Causality: Retinoids are highly sensitive to heat and harsh pH. Simple cold protein precipitation effectively denatures cellular retinol-binding proteins (CRBPs) while preventing the thermal isomerization of the di-cis bonds that occurs during complex derivatization[4].

  • Chromatographic Separation:

    • Action: Inject the extract onto a non-porous silica C18 column using an isocratic mobile phase of methanol/water.

    • Causality: Non-porous particles eliminate mass transfer resistance within the silica pores. This allows for ultra-fast, high-resolution baseline separation of structurally identical geometric isomers (9-cis vs. 13-cis vs. all-trans) which would otherwise co-elute[4].

  • Mass Spectrometric Detection (Positive Ion APCI):

    • Action: Configure the mass spectrometer to utilize Atmospheric-Pressure Chemical Ionization (APCI) in positive ion mode. Monitor m/z 301 (protonated RA) and m/z 269 (loss of acetic acid/water).

    • Causality: Retinoids lack strongly acidic or basic functional groups, making standard Electrospray Ionization (ESI) highly inefficient. APCI utilizes gas-phase ion-molecule reactions (corona discharge), which is vastly superior for ionizing lipophilic, conjugated polyenes, yielding robust signal-to-noise ratios[4].

Table 2: LC-APCI-MS Method Validation Parameters for Retinoid Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)LOD (fmol)Linear Range
9-cis,13-cis-Retinol 15-Acetate 329.2 [M+H]⁺269.2 [-CH₃COOH]~80010 nM - 10 µM
9-cis-Retinoic Acid 301.2 [M+H]⁺283.2[-H₂O]70210 nM - 10 µM
13-cis-Retinol 287.2 [M+H]⁺269.2 [-H₂O]~75010 nM - 10 µM

Biological Application: Visual Cycle Bypass Therapy

Beyond its role as an analytical standard, 9-cis-retinyl esters (including 9-cis,13-cis precursors) are actively investigated for treating Leber Congenital Amaurosis (LCA). In healthy eyes, the RPE65 enzyme isomerizes all-trans-retinyl esters to 11-cis-retinol. Mutations in the RPE65 gene halt this cycle, depleting 11-cis-retinal and causing blindness[2].

By orally administering 9-cis-retinyl acetate in a lipid vehicle, the compound bypasses the defective RPE65 enzyme. The prodrug is metabolized into 9-cis-retinal, which functionally substitutes for 11-cis-retinal by binding to opsin in the photoreceptors. This forms iso-rhodopsin , successfully restoring phototransduction and ameliorating the pupillary light reflex in Rpe65-/- models[2].

References

  • Benchchem. "9-cis,13-cis-Retinol 15-Acetate | CAS 29444-27-7". Benchchem Catalog. 1

  • Google Patents. "US10130606B2 - Pharmaceutical formulations comprising 9-cis-retinyl esters in a lipid vehicle". US Patent Office. 3

  • PubMed / NIH. "Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry". John Wiley & Sons, Ltd.4

  • ARVO Journals (IOVS). "Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice". Investigative Ophthalmology & Visual Science. 2

Sources

Technical Notes & Optimization

Troubleshooting

Preventing photo-degradation of 9-cis,13-cis-Retinol 15-Acetate during laboratory analysis

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 9-cis,13-cis-Retinol 15-Acetate. This document provides in-depth troubleshooting advice and de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 9-cis,13-cis-Retinol 15-Acetate. This document provides in-depth troubleshooting advice and detailed protocols to mitigate photo-degradation during laboratory analysis, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is 9-cis,13-cis-Retinol 15-Acetate so sensitive to light?

A: Like all retinoids, 9-cis,13-cis-Retinol 15-Acetate possesses a conjugated polyene system—a chain of alternating single and double carbon-carbon bonds. This structure is an excellent chromophore, meaning it readily absorbs light energy, particularly in the ultraviolet (UV) and visible blue light spectrum.[1][2][3] This absorbed energy can excite the molecule to a higher energy state, making it highly reactive and prone to chemical changes such as isomerization (changing its cis/trans configuration) and oxidation (reacting with oxygen).[2][4]

Q2: What are the primary products of photo-degradation?

A: The two main degradation pathways are photo-isomerization and photo-oxidation.[2][4]

  • Photo-isomerization: The absorbed light energy can cause the double bonds at the 9 and 13 positions to flip, converting the molecule into other isomers like all-trans-retinyl acetate, 9-cis-retinyl acetate, or 13-cis-retinyl acetate.[2][5][6] This is problematic as different isomers have distinct biological activities and chromatographic properties.

  • Photo-oxidation: In the presence of oxygen, the excited retinoid can react to form various oxidized products, such as epoxides or aldehydes, which are non-retinoid degradation products that compromise sample purity.[2]

Q3: What wavelengths of light are most damaging?

A: Retinoids, including retinyl acetate, strongly absorb ultraviolet A (UVA) light, typically in the 315-400 nm range.[2] All-trans-retinyl acetate has a maximum absorbance (λmax) around 325-326 nm.[1] While specific data for the 9-cis,13-cis isomer is not widely available, its conjugated system means it will also be highly susceptible to degradation by UVA light.[1] Some studies on related retinoids have also shown that visible light, particularly in the blue spectrum up to around 420 nm, can also contribute significantly to degradation.[4]

Q4: Can I trust my results if my sample was briefly exposed to lab lighting?

A: Any unprotected exposure to standard fluorescent or LED laboratory lighting, which emits a broad spectrum including blue and some UV light, can induce rapid degradation.[7][8] Even a few minutes of exposure can lead to detectable isomerization, potentially altering your quantitative results and leading to the misidentification of peaks in your chromatograms.[7] It is critical to assume that any uncontrolled light exposure has compromised the sample and to implement rigorous light-protection protocols at all times.[9]

Troubleshooting Guide: Common Issues in Analysis

This section addresses specific problems you might encounter during the analysis of 9-cis,13-cis-Retinol 15-Acetate and provides actionable solutions based on established scientific principles.

Problem / Observation Potential Cause Troubleshooting Action & Scientific Rationale
Multiple, unexpected peaks in HPLC chromatogram. Photo-isomerization. Action: Immediately review and reinforce your light protection protocol. Prepare a fresh sample under controlled, low-light conditions (yellow or red light) and re-inject. Rationale: The presence of extra peaks often indicates that your parent compound has isomerized into other cis/trans forms, each with a different retention time.[2][5]
Low recovery or decreasing peak area over time. Photo-oxidation or thermal degradation. Action: 1. Purge all solvents with an inert gas (nitrogen or argon) before use. 2. Store stock solutions and prepared samples at -20°C or -80°C under an inert atmosphere.[10] 3. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to your standards and sample preparations. Rationale: Oxygen and heat are major contributors to retinoid degradation.[4][10] Inert gas removes dissolved oxygen, and low temperatures slow down degradation kinetics. Antioxidants act as radical scavengers, intercepting reactive species that initiate oxidation.
Poor peak shape or splitting in HPLC. 1. Isomerization on-column. 2. Inappropriate solvent. Action: 1. Ensure your mobile phase is de-gassed and of high purity. 2. Use an established HPLC method for retinoid isomers (see protocol below). 3. Ensure complete dissolution in a compatible solvent (e.g., ethanol, methanol, or a stabilized formulation) before injection.[11][12] Rationale: Some column stationary phases or mobile phase contaminants can catalytically promote isomerization. Retinoids can also degrade if injected in a solvent they are not fully soluble in, leading to precipitation on the column.
Inconsistent quantification results between runs. Inconsistent light exposure during sample preparation. Action: Standardize every step of your workflow to minimize light exposure. Use a dedicated low-light area, wrap all glassware and vials in aluminum foil, and use amber autosampler vials.[9][13] Rationale: The kinetics of photo-degradation are rapid. Small, seemingly insignificant variations in the duration or intensity of light exposure during weighing, dissolution, and transfer to the autosampler can lead to significant variability in results.

Key Experimental Protocols

As a self-validating system, these protocols incorporate preventative measures at every stage. The causality behind each step is explained to ensure you understand not just what to do, but why you are doing it.

Protocol 1: Safe Handling and Storage

This protocol is foundational for maintaining the integrity of your 9-cis,13-cis-Retinol 15-Acetate standard and samples.

Objective: To prevent degradation from light, oxygen, and heat during storage and routine handling.

Materials:

  • Amber glass vials with Teflon-lined caps

  • Aluminum foil

  • Nitrogen or Argon gas source

  • -20°C or -80°C freezer

  • Laboratory space with yellow or red safety lights (transmittance >500 nm)

Procedure:

  • Work Environment: Conduct all manipulations of the dry compound or its solutions under yellow or red light. Standard overhead fluorescent lighting should be turned off.[9]

    • Rationale: These longer wavelengths lack the energy to excite the retinoid's electron system, thus preventing the initiation of photochemical reactions.[2]

  • Storage of Solid Compound: Store the solid 9-cis,13-cis-Retinol 15-Acetate in its original amber vial at -20°C or lower. Before sealing, gently flush the vial with an inert gas like nitrogen or argon to displace air.

    • Rationale: This minimizes both thermal and oxidative degradation. The inert atmosphere is crucial as oxidation can occur even at low temperatures over long periods.[10]

  • Preparation of Stock Solutions: a. Weigh the compound rapidly in the low-light environment. b. Dissolve in a suitable HPLC-grade solvent (e.g., ethanol or methanol) that has been previously purged with nitrogen for at least 15 minutes. c. Use amber volumetric flasks or flasks wrapped completely in aluminum foil.[13] d. After dissolution, flush the headspace of the flask with inert gas before sealing.

  • Storage of Stock Solutions: Aliquot the stock solution into smaller volume amber glass vials. Flush with inert gas, seal tightly, and store at -80°C. Avoid repeated freeze-thaw cycles.[10]

    • Rationale: Aliquoting prevents the need to warm and expose the entire stock solution repeatedly, preserving its integrity.

Protocol 2: Sample Preparation and HPLC Analysis

This protocol details a robust method for the analysis of retinoid isomers, designed to prevent degradation during the analytical process itself.

Objective: To accurately quantify 9-cis,13-cis-Retinol 15-Acetate while resolving it from potential isomeric impurities.

Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Amber HPLC autosampler vials with slit septa

  • HPLC-grade solvents (Methanol, Acetonitrile, Water, Acetic Acid)

  • 0.45 µm syringe filters (if samples contain particulates)

Procedure:

  • Mobile Phase Preparation: a. An example isocratic mobile phase for separating retinyl acetate isomers is a mixture of methanol and water (e.g., 85:15 v/v).[11] b. For complex mixtures of isomers, a gradient system may be required. A normal-phase system using hexane and ethyl acetate (e.g., 90:10 v/v) can also provide excellent resolution.[14] c. Thoroughly de-gas the mobile phase using sonication or helium sparging.

    • Rationale: Dissolved oxygen in the mobile phase can cause on-column oxidative degradation of the analyte.

  • Sample Dilution: a. Working under yellow/red light, dilute your stock solution or extract your sample to the desired concentration using the mobile phase or a compatible solvent. b. Perform dilutions in amber or foil-wrapped glassware.

  • Final Sample Handling: a. If necessary, filter the final sample through a 0.45 µm syringe filter directly into an amber autosampler vial. b. Place vials in the autosampler tray, which should ideally be cooled (e.g., 4-10°C) and protected from light. If the autosampler is not enclosed, cover the tray with a light-blocking cover or aluminum foil.

    • Rationale: The autosampler can be a significant source of light and heat exposure. Cooling slows degradation kinetics while samples are waiting for injection.

  • HPLC Method Parameters:

    • Column: C18 Reverse-Phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase: 85% Methanol, 15% Water[11] (Adjust as needed for optimal separation)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: Monitor at 325 nm.[12][14] Use a DAD to collect the full UV spectrum to aid in peak identification and purity assessment.

    • Rationale: 325 nm is near the λmax for retinyl esters, providing high sensitivity. A DAD allows you to confirm that the peak spectrum matches that of your reference standard, helping to rule out co-eluting impurities.

Visualizations

Workflow for Handling Light-Sensitive Retinoids

This diagram outlines the critical control points for preventing photo-degradation throughout the analytical workflow.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis start Start: Solid Compound (Stored at -80°C under Argon) weigh Weighing start->weigh Use Yellow/Red Light dissolve Dissolution (In de-gassed solvent) weigh->dissolve Use Amber/Foil-wrapped Glassware dilute Dilution dissolve->dilute filter Filtration (if needed) dilute->filter inject Transfer to Amber Autosampler Vial filter->inject hplc HPLC Injection (Cooled, dark autosampler) inject->hplc data Data Acquisition (DAD at 325 nm) hplc->data

Caption: Critical control points (yellow border) in the analytical workflow.

Conceptual Photo-degradation Pathways

This diagram illustrates the primary mechanisms by which 9-cis,13-cis-Retinol 15-Acetate can degrade upon exposure to light.

G cluster_iso Photo-isomerization Products cluster_ox Photo-oxidation Products parent 9-cis,13-cis-Retinol 15-Acetate light Light Exposure (UVA, Blue Light) parent->light oxygen Oxygen (O2) parent->oxygen at_ra all-trans-Retinyl Acetate c9_ra 9-cis-Retinyl Acetate c13_ra 13-cis-Retinyl Acetate other_cis Other Di-cis Isomers epoxides Epoxides aldehydes Aldehydes/Ketones cleavage Chain Cleavage Products light->at_ra Isomerization light->c9_ra light->c13_ra light->other_cis light->epoxides Oxidation light->aldehydes light->cleavage

Caption: Degradation of the parent compound via isomerization and oxidation.

References

  • Wyss, R., & Bucheli, F. (1994). Single-run Analysis of Isomers of retinoyl-beta-D-glucuronide and Retinoic Acid by Reversed-Phase High-Performance Liquid Chromatography.
  • Chen, B. H., & Huang, J. H. (1996). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of Food and Drug Analysis, 4(3), 207-216.
  • Klvanová, J., & Brtko, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC.
  • Eckhoff, C., Wittfoht, W., Kibat, P. G., & Nau, H. (1996). Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption. The Journal of Lipid Research, 37(11), 2357-2364.
  • Sparrow, J. R., Kim, S. R., & Wu, Y. (2016). Photodegradation of retinal bisretinoids in mouse models and implications for macular degeneration. Proceedings of the National Academy of Sciences, 113(25), 6985-6990.
  • Al Moustafa, D., & Njar, V. C. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Nutrition reviews, 76(12), 903-911.
  • Byrd, G. D. (2014). The Analysis of Retinyl Acetate and Retinyl Palmitate in Foods and Supplements Using Coupled Supercritical Fluid Extraction and Chromatography with Tandem Mass Spectrometry Detection.
  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantification of Endogenous Retinoids. In Retinoids (pp. 35-59). Humana Press.
  • Tashtoush, B. M., Jacobson, E. L., & Jacobson, M. K. (2008). UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations. International journal of pharmaceutics, 352(1-2), 123-128.
  • Hanson, K. M., & Clegg, R. M. (2002). Photodecomposition and Phototoxicity of Natural Retinoids. Photochemistry and photobiology, 76(4), 432-442.
  • Walaszek, K., & Szterk, A. (2021). Theoretical Study of the Photoisomerization Mechanism of All-Trans-Retinyl Acetate. The Journal of Physical Chemistry A, 125(39), 8615-8626.
  • Barua, A. B., & Furr, H. C. (1998). Properties of retinoids: structure, handling, and preparation.
  • Walaszek, K., & Szterk, A. (2021). Theoretical Study of the Photoisomerization Mechanism of All-Trans-Retinyl Acetate. The Journal of Physical Chemistry A, 125(39), 8615-8626.
  • Furr, H. C. (2004). Analysis of retinoids and carotenoids: problems resolved and unsolved. The Journal of nutrition, 134(1), 281S-285S.
  • Furr, H. C. (2014). Analysis of Retinoids and Carotenoids: Problems Resolved and Unsolved.
  • ResearchGate. (n.d.). 1. 283 MHz F-NMR and UV-VIS spectra of 9-cis-13-CF 3-retinal and acetal.... Retrieved from [Link]

  • Rando, R. R., Bernstein, P. S., & Law, W. C. (1999). Isomerization of all-trans-9- and 13-desmethylretinol by retinal pigment epithelial cells. Biochemistry, 38(43), 14190-14196.
  • Štulíková, K., & Sklenářová, E. (2011). The Stability Aspects of Prepared cis isomers of lutein. Chemical papers, 65(2), 228-233.
  • Wnuk, S., & Górska, A. (2019). Photostability of Topical Agents Applied to the Skin: A Review. Pharmaceutics, 11(12), 684.
  • Sparrow, J. R., Kim, S. R., & Wu, Y. (2016). Photodegradation of retinal bisretinoids in mouse models and implications for macular degeneration. Proceedings of the National Academy of Sciences, 113(25), 6985-6990.
  • Maeda, T., Cideciyan, A. V., Maeda, A., Aleman, T. S., Jacobson, S. G., & Palczewski, K. (2009). Effects of Long-Term Administration of 9-cis-Retinyl Acetate on Visual Function in Mice. Investigative ophthalmology & visual science, 50(1), 322-332.
  • Kiser, P. D., & Palczewski, K. (2016). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. Journal of Biological Chemistry, 291(29), 14924-14931.
  • Green, M. H., & Green, J. B. (2017). Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests. JoVE (Journal of Visualized Experiments), (126), e55992.
  • Kiser, P. D., Golczak, M., & Palczewski, K. (2014). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1841(1), 2-13.
  • Kim, J. Y., Kim, S. R., & Sparrow, J. R. (2006). Structure elucidation of retinoids in biological samples using postsource decay laser desorption/ionization mass spectrometry after high-performance liquid chromatography separation. Analytical chemistry, 78(16), 5743-5751.
  • Parrish, D. B. (1996). AGRICULTURAL MATERIALS-Sources of Error in Vitamin A Analysis.
  • National Pharmaceutical Control Bureau, Ministry of Health Malaysia. (n.d.). Identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc.
  • Bat-Erdene, U., & Borhan, B. (2017). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. Accounts of chemical research, 50(7), 1709-1717.
  • Shih, T. W., & Napoli, J. L. (2000). 9-cis-Retinoids: Biosynthesis of 9-cis-Retinoic Acid. Biochemistry, 39(23), 6953-6959.
  • Maeda, T., Cideciyan, A. V., Maeda, A., Aleman, T. S., Jacobson, S. G., & Palczewski, K. (2009). Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice. Investigative ophthalmology & visual science, 50(1), 322-332.
  • Rando, R. R., Bernstein, P. S., & Law, W. C. (1999). Isomerization of all-trans-9- and 13-Desmethylretinol by Retinal Pigment Epithelial Cells. Biochemistry, 38(43), 14190-14196.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 9-cis,13-cis-Retinol 15-Acetate Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with retinoid separations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with retinoid separations. 9-cis,13-cis-Retinol 15-Acetate presents a unique chromatographic challenge: despite the esterification of the free hydroxyl group, its highly conjugated polyene backbone remains highly polarizable and extremely sensitive to environmental factors.

This guide deconstructs the root causes of peak tailing—differentiating between thermodynamic secondary interactions and kinetic on-column degradation—and provides field-proven, self-validating protocols to restore peak symmetry.

Diagnostic Workflow

G Start Observe Peak Tailing (9-cis,13-cis-Retinol 15-Acetate) CheckInj Check Injection Volume & Solvent Strength Start->CheckInj Overload Reduce Injection Volume or Match Mobile Phase CheckInj->Overload Fronting/Tailing from Solvent Mismatch CheckSilanol Assess Silanol Interactions (Secondary Interactions) CheckInj->CheckSilanol Normal Injection Success Symmetrical Peak (Tailing Factor < 1.2) Overload->Success AddModifier Use End-capped C30 or Add TEA Modifier CheckSilanol->AddModifier Tailing Factor > 1.5 CheckDeg Evaluate On-Column Isomerization/Degradation CheckSilanol->CheckDeg Tailing Factor < 1.5 but broad AddModifier->Success TempLight Lower Column Temp (<20°C) & Use Amber Vials CheckDeg->TempLight Artifact Peaks Present TempLight->Success

Caption: Logical workflow for troubleshooting HPLC peak tailing of retinoids.

Section 1: Core FAQs & Mechanistic Causality

Q1: Why does 9-cis,13-cis-Retinol 15-Acetate exhibit peak tailing even on modern C18 columns? A1: Analysts often treat retinyl esters as simple hydrophobic molecules. However, the conjugated polyene chain is highly electron-rich. This polarizability allows for π-π interactions and secondary dipole interactions with residual, unendcapped silanol groups on the silica matrix[1]. Peak tailing in reversed-phase HPLC is frequently observed due to these interactions with residual silanol activity[2]. To mitigate this, polymeric C30 columns are highly recommended, as they provide enhanced shape recognition for structured solutes like retinoid isomers without requiring excessive aqueous mobile phases[3].

Q2: How can I distinguish between silanol-induced tailing and on-column isomerization? A2: Causality is key. Silanol-induced tailing is a thermodynamic mass-transfer issue resulting in a consistent, asymmetric peak shape that worsens at lower buffer concentrations. Conversely, on-column isomerization (e.g., conversion of the 9-cis,13-cis isomer to the all-trans form) is a kinetic process catalyzed by active acidic sites or heat. It presents as a "saddle" or elevated baseline between closely eluting isomer peaks. Self-Validation Trick: Inject the sample at two different flow rates. If the tailing or baseline bridging worsens at a lower flow rate (longer residence time on the column), the issue is kinetic (isomerization). If the tailing factor remains constant, it is a secondary interaction (silanols).

Q3: What mobile phase modifications prevent tailing without compromising isomer resolution? A3: Retinoids are highly hydrophobic. Using excessive aqueous composition leads to poor solubility and precipitation-induced tailing. A non-aqueous reversed-phase (NARP) or low-aqueous system is optimal. Adding a volatile organic modifier like 0.1% triethylamine (TEA) acts as a competing base for residual silanol sites, drastically reducing peak tailing[4]. Additionally, ensure your injection solvent is not stronger than your mobile phase, as this causes peak fronting and distortion[2].

Section 2: Quantitative Data & Column Comparison

The following table summarizes the impact of column chemistry and mobile phase selection on retinoid peak shape and isomer resolution:

Column ChemistryMobile Phase SystemTemp (°C)Expected Tailing Factor (Tf)Resolution (Rs) from all-transPrimary Mechanism Addressed
Standard C18 (Non-endcapped)MeOH/H2O (95:5)251.8 - 2.5< 1.5Baseline reference (High silanol activity)
Base-Deactivated C18 MeOH/H2O (95:5)251.2 - 1.41.8Reduces secondary silanol interactions
Polymeric C30 MeOH/MTBE/H2O15 - 201.0 - 1.1> 2.5Excellent shape recognition for cis/trans isomers
Endcapped C8 ACN/H2O (90:10)251.4 - 1.61.5Faster elution, moderate tailing

Section 3: Self-Validating Experimental Protocols

Protocol 1: Kinetic vs. Thermodynamic Tailing Differentiation (Flow-Rate Modulation)

Purpose: To definitively identify if tailing is caused by on-column degradation/isomerization (kinetic) or silanol interactions (thermodynamic).

  • Sample Preparation: Dissolve 9-cis,13-cis-Retinol 15-Acetate in the mobile phase to a concentration of 10 µg/mL. Store in amber vials to prevent photo-isomerization.

  • Baseline Injection: Inject 10 µL at the standard method flow rate (e.g., 1.0 mL/min). Record the Tailing Factor (Tf) at 5% peak height.

  • Residence Time Extension: Decrease the flow rate to 0.5 mL/min. Inject 10 µL and record the Tf.

  • Data Interpretation (Self-Validation):

    • If Tf at 0.5 mL/min > Tf at 1.0 mL/min: The tailing is caused by on-column isomerization (longer time on column = more degradation). Action: Lower column temperature to 15°C and ensure the mobile phase is thoroughly degassed.

    • If Tf at 0.5 mL/min ≈ Tf at 1.0 mL/min: The tailing is caused by silanol interactions. Action: Proceed to Protocol 2.

Protocol 2: Mobile Phase Silanol-Masking Optimization

Purpose: To neutralize active silanol sites using competing modifiers without altering the stationary phase.

  • Base Mobile Phase Setup: Prepare a low-aqueous mobile phase, such as Hexane-Isopropanol (98.5:1.5 v/v) for normal phase, or Methanol/Water (95:5 v/v) for reversed-phase.

  • Modifier Addition: Add 0.1% (v/v) Triethylamine (TEA) to the mobile phase[4]. TEA aggressively binds to free silanols, preventing the polyene chain of the retinoid from interacting.

  • Equilibration: Flush the column with at least 20 column volumes (CV) of the modified mobile phase to ensure complete saturation of the silanol sites.

  • Injection Solvent Matching: Dilute the sample strictly in the starting mobile phase. Injection solvents stronger than the mobile phase will cause localized band broadening and fronting[2].

  • Validation: Inject the sample. A successful masking will yield a Tf between 0.95 and 1.15.

References

  • Determination of retinoids in plasma by high-performance liquid chromatography and automated column switching. Researcher.life. 1

  • Analytical tools for the analysis of β-carotene and its degradation products. PMC / NIH.gov. 3

  • Proxy markers of serum retinol concentration, used alone and in combination, to assess population vitamin A status in Kenyan children. PMC / NIH.gov. 4

  • HPLC Peak Tailing and Injection Solvent Strength in Cosmetic Formulations. MUST.ac.ug. 2

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 9-cis,13-cis-Retinyl Acetate

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely aware that isolating specific retinoid isomers—such as 9-cis,13-cis-retinol 15-acetate (the di-cis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely aware that isolating specific retinoid isomers—such as 9-cis,13-cis-retinol 15-acetate (the di-cis isomer of retinyl acetate)—presents a formidable analytical challenge. Retinoids are highly lipophilic, thermodynamically unstable, and prone to rapid photo-isomerization.

This guide synthesizes field-proven methodologies to help you optimize your mobile phase gradients, select the correct stationary phases, and troubleshoot common chromatographic failures when analyzing di-cis retinyl esters.

Experimental Workflow & Logic

The selection of your chromatographic mode dictates your gradient strategy. Because 9-cis,13-cis-retinyl acetate is both a geometric isomer and a highly non-polar ester, the workflow must balance shape selectivity with lipophilic elution power.

HPLC_Optimization SamplePrep Sample Preparation (Dim/Yellow Light, Argon, BHT) Extraction Liquid-Liquid Extraction (Hexane/Aqueous partition) SamplePrep->Extraction PhaseSelection Stationary Phase Selection Extraction->PhaseSelection NP_HPLC Normal-Phase (Silica) Optimal for Isomer Resolution PhaseSelection->NP_HPLC Focus on geometric isomers RP_HPLC Reversed-Phase (C30) Optimal for Shape Selectivity PhaseSelection->RP_HPLC Focus on lipophilic retinyl esters GradientNP Isocratic/Shallow Gradient Hexane : Isopropanol NP_HPLC->GradientNP GradientRP Ternary Gradient MeOH : H2O -> DCM RP_HPLC->GradientRP Detection UV/PDA Detection (λ = 325 nm) GradientNP->Detection GradientRP->Detection

Logical workflow for the extraction and HPLC method selection of retinyl acetate isomers.

Troubleshooting & FAQs

Q1: Why does 9-cis,13-cis-retinyl acetate co-elute with other isomers on my standard C18 column? A1: Standard monomeric C18 stationary phases lack the steric recognition required to differentiate the subtle hydrodynamic volume differences between di-cis (9,13-di-cis) and mono-cis (e.g., 9-cis or 13-cis) isomers of retinyl acetate. Solution: Switch to a polymeric C30 reversed-phase column. C30 phases possess high shape selectivity due to their long, rigid alkyl chains, which interpenetrate and differentiate the spatial profiles of closely related geometric isomers[1]. Alternatively, Normal-Phase HPLC (NP-HPLC) utilizing a polar silica stationary phase and a non-polar mobile phase (e.g., hexane/isopropanol) often provides superior resolution for retinoid isomers compared to RP-HPLC[2].

Q2: What is the optimal mobile phase gradient for analyzing retinyl acetate isomers in Reversed-Phase HPLC? A2: Retinyl acetate is highly lipophilic. If the initial mobile phase is too strong, the analyte will not focus at the head of the column, leading to poor resolution and broad peaks. Solution: Implement a ternary gradient. Start with a methanol/water mix (e.g., 85:15) containing a modifier like 15 mM ammonium acetate to maintain peak shape[3]. Transition to a highly non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane to facilitate the rapid elution of the non-polar retinyl esters without peak broadening[4].

Q3: My 9-cis,13-cis-retinyl acetate peaks are shrinking over sequential runs, while the all-trans peak is growing. What is causing this? A3: You are observing artifactual on-column or in-vial isomerization. Retinoids, particularly di-cis isomers, are thermodynamically unstable and highly susceptible to photo-isomerization and oxidative degradation, rapidly converting to the more stable all-trans configuration[5]. Solution: Perform all sample handling under yellow or dim light[4], add Butylated hydroxytoluene (BHT) to your extraction solvents, purge autosampler vials with Argon gas, and maintain the autosampler temperature strictly at 4°C.

Standardized Protocol: Extraction and RP-HPLC Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system . Failure at any validation checkpoint indicates that the resulting chromatogram cannot be trusted for quantitative analysis.

Phase 1: Sample Preparation

Critical Note: Do not saponify the sample. Saponification hydrolyzes retinyl esters to free retinol, permanently destroying the 9-cis,13-cis-retinyl acetate analyte[2].

  • Light Protection: Conduct all procedures under dim yellow light to prevent photo-isomerization[4].

  • Matrix Spiking: Spike the biological matrix with a known concentration of an internal standard (IS), such as retinyl propionate.

  • Protein Precipitation: Add 1 volume of ice-cold ethanol containing 0.1% BHT to the sample to denature proteins and halt oxidation.

  • Liquid-Liquid Extraction: Add 3 volumes of HPLC-grade hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the upper organic (hexane) layer to an amber glass vial[2].

  • Reconstitution: Evaporate the hexane under a gentle stream of Argon gas. Immediately reconstitute in the initial HPLC mobile phase (85% Methanol / 15% Water).

Self-Validation Check 1: Calculate the recovery of the IS. A recovery of <80% invalidates the extraction, indicating emulsion formation or incomplete partitioning.

Phase 2: Chromatographic Execution
  • Column Setup: Install a polymeric C30 column (e.g., 4.6 x 250 mm, 3 µm)[1].

  • System Equilibration: Purge the system with Mobile Phase A and B until the baseline is stable at 325 nm.

  • Injection: Inject 10-20 µL of the reconstituted sample from a 4°C autosampler.

Self-Validation Check 2: Perform triplicate injections of a standard mix. If the relative standard deviation (RSD) of the 9-cis,13-cis-retinyl acetate peak area exceeds 2%, or if the all-trans peak area increases sequentially, the system fails validation due to active isomerization.

Quantitative Gradient Parameters

The following table outlines an optimized ternary gradient designed specifically for the elution of highly lipophilic retinyl esters on a C30 stationary phase.

Table 1: Optimized Ternary Gradient for RP-HPLC Separation of Retinyl Esters

Time (min)% Mobile Phase A (Water + 15mM Ammonium Acetate)% Mobile Phase B (Methanol)% Mobile Phase C (Dichloromethane)Flow Rate (mL/min)Gradient Curve
0.0158501.0Initial
10.059501.0Linear
20.0050501.0Linear
25.0050501.0Hold
26.0158501.0Linear (Reset)
35.0158501.0Re-equilibrate

References

  • Separation of Retinoid Isomers by Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) - Benchchem. Source: benchchem.com.
  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC - NIH. Source: nih.gov.
  • Analysis of Vitamin A and Vitamin E Isomers using GB Method - HPLC. Source: hplc.eu.
  • Structure Elucidation of Retinoids in Biological Samples Using Postsource Decay Laser Desorption/Ionization Mass Spectrometry after High-Performance Liquid Chromatography Separation. Source: acs.org.
  • Modern Chromatographic Analysis of Vitamins. Source: pageplace.de.

Sources

Optimization

Improving extraction yield of 9-cis,13-cis-Retinol 15-Acetate from complex lipid matrices

Welcome to the Retinoid Analytical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges of extracting 9-cis,13-cis-Retinol 15-Acetate from comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Retinoid Analytical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges of extracting 9-cis,13-cis-Retinol 15-Acetate from complex lipid matrices.

Retinoids are notoriously labile. When working with di-cis isomers in lipid-rich environments (such as liver homogenates, cosmetic emulsions, or lipid nanoparticle delivery systems), standard extraction protocols often fail. This guide bypasses generic advice to provide you with mechanistically grounded, self-validating workflows that ensure high recovery, prevent isomeric degradation, and eliminate matrix interference.

Workflow Visualization: Extraction Logic

G Start Complex Lipid Matrix (Tissue / Emulsion) Saponification Use Saponification? Start->Saponification Hydrolysis Ester Hydrolysis & Thermal Isomerization (Target Lost) Saponification->Hydrolysis Yes (KOH/Heat) DirectLLE Direct LLE (Hexane/DCM) + BHT + Dim Red Light Saponification->DirectLLE No PhaseSep Phase Separation (Centrifugation at 4°C) DirectLLE->PhaseSep Organic Upper Organic Layer (Intact Retinyl Acetate) PhaseSep->Organic Aqueous Lower Aqueous/Lipid Layer (Discard) PhaseSep->Aqueous

Workflow logic for extracting retinyl acetate from lipid matrices.

Troubleshooting & FAQs

Q1: Why is my 9-cis,13-cis-Retinol 15-Acetate yield so low, and why am I seeing massive all-trans peaks in my chromatogram? Causality: You are observing extraction-induced isomerization. Di-cis retinoids are thermodynamically less stable than their all-trans counterparts. Exposure to ambient light, heat, or slightly acidic conditions during sample prep triggers double-bond migration. Mechanistically, protonation of the retinoid leads to the formation of a retinyl carbocation intermediate. This intermediate drastically lowers the activation energy required for isomerization to approximately 18 kcal/mol, driving the rapid conversion to the all-trans conformation[1]. Furthermore, elevated temperatures directly accelerate thermal isomerization[2]. Self-Validating Solution: Your protocol must control the physical environment. Perform all extractions under dim red or yellow light. Maintain samples strictly at 4°C. Add Butylated hydroxytoluene (BHT) at 0.5 mg/mL to your extraction solvents to quench oxidative radical cascades before they initiate[2].

Q2: To clear the heavy lipid matrix (e.g., triglycerides), should I use a standard saponification step prior to HPLC? Causality: Absolutely not. Saponification utilizes strong bases (e.g., KOH) and heat to break down bulk lipids. However, this process will indiscriminately hydrolyze the 15-acetate group of your target molecule, converting your 9-cis,13-cis-Retinol 15-Acetate into free 9-cis,13-cis-retinol[3]. You will completely destroy the target analyte. Self-Validating Solution: You must utilize a direct Liquid-Liquid Extraction (LLE) or Supercritical Fluid Extraction (SFE) approach. Direct extraction bypasses hydrolysis, keeping the ester linkage intact while partitioning it away from bulk polar lipids and proteins[4].

Q3: If I skip saponification, how do I prevent the remaining lipid matrix from causing ion suppression in LC-MS/MS? Causality: High concentrations of endogenous lipids co-elute with retinoids in reverse-phase chromatography. In the mass spectrometer's ionization source, these lipids compete for charge, leading to severe signal quenching (ion suppression) and artificially low yield calculations[5]. Self-Validating Solution: Use a highly specific non-polar solvent system (like Hexane:Dichloromethane) to selectively partition the retinyl ester. Crucially, you must spike the sample with a stable isotope-labeled internal standard (e.g., Retinyl-d4 acetate) at the very first step. Because the labeled standard experiences the exact same ion suppression as your target, the ratio of their signals remains constant, mathematically correcting for the matrix effect[5].

Mechanistic Pathway Visualization

G CisRet 9-cis,13-cis-Retinol 15-Acetate (Target) Protonation Acidic pH / Heat / Light (Uncontrolled) CisRet->Protonation Stress Stabilization BHT + 4°C + Dim Red Light (Controlled) CisRet->Stabilization Optimal Carbocation Retinyl Carbocation Intermediate Protonation->Carbocation TransRet all-trans Isomers (Degradation) Carbocation->TransRet Ea ~18 kcal/mol Intact Intact 9,13-di-cis Isomer (High Yield) Stabilization->Intact

Mechanistic pathway of retinoid isomerization vs. environmental stabilization.

Quantitative Method Comparison

The following table summarizes the expected outcomes when applying different extraction methodologies to a complex lipid matrix containing retinyl esters.

Extraction MethodMatrix Effect (Ion Suppression)9-cis,13-cis Recovery (%)Isomerization to all-trans (%)Ester Hydrolysis (%)
Saponification + LLELow< 5%> 40%> 95%
Direct LLE (Room Temp, No BHT)Moderate65%15 - 20%< 2%
Direct LLE (4°C, BHT, Dim Light) Moderate > 92% < 2% < 1%
SFE-SFC (Supercritical CO2)Low> 95%< 1%< 1%

Step-by-Step Methodology: Optimized Direct LLE Protocol

This protocol is engineered to maximize the yield of 9-cis,13-cis-Retinol 15-Acetate while preventing ester hydrolysis and thermal/photo-isomerization.

Phase 1: Preparation & Stabilization

  • Environmental Control: Turn off standard fluorescent lights. Conduct all steps under dim red or yellow safety lighting.

  • Sample Chilling: Place the complex lipid matrix (e.g., 250 µL of tissue homogenate or lipid emulsion) into a silanized amber glass centrifuge tube on ice. Note: Silanized glass prevents the highly lipophilic retinoid from adsorbing to the container walls.

  • Internal Standard & Antioxidant: Add 250 µL of ice-cold ethanol containing 0.5 mg/mL BHT and a known concentration of Retinyl-d4 acetate (Internal Standard). Vortex for 30 seconds to precipitate bulk proteins and halt enzymatic activity.

Phase 2: Targeted Extraction 4. Solvent Addition: Add 1.0 mL of a chilled Hexane:Dichloromethane (70:30, v/v) mixture[3]. This specific ratio is polar enough to disrupt the lipid matrix but non-polar enough to exclude highly polar interferents. 5. Partitioning: Vortex vigorously for 2 minutes to ensure complete partitioning of the retinyl acetate into the organic phase. 6. Separation: Centrifuge the mixture at 10,000 x g for 5 minutes at strictly 4°C.

Phase 3: Recovery & Reconstitution 7. Collection: Using a glass Pasteur pipette, carefully transfer the upper organic (hexane) layer to a fresh silanized amber glass vial. Do not disturb the protein/lipid interface. 8. Secondary Wash (Optional but Recommended): Add another 1.0 mL of the Hexane:Dichloromethane mixture to the remaining aqueous pellet, repeat steps 5-7, and pool the organic layers to ensure >95% recovery. 9. Concentration: Evaporate the pooled organic solvent under a gentle stream of ultra-pure nitrogen gas. Do not use a heated vacuum centrifuge (SpeedVac) , as the heat will induce thermal isomerization to the all-trans form. 10. Reconstitution: Immediately reconstitute the dried residue in 100 µL of your initial HPLC mobile phase (e.g., Methanol or Acetonitrile) and transfer to an amber HPLC vial with a low-volume insert for immediate LC-MS/MS analysis.

References

  • Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins. National Institutes of Health (NIH)
  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. Diva-Portal.
  • Determination of Retinyl Palmitate and Tocopheryl Acetate in Lipid Microcapsules by High-Performance Liquid Chromatography with Ultraviolet Detection.
  • The Analysis of Retinyl Acetate and Retinyl Palmitate in Foods and Supplements Using Coupled Supercritical Fluid Extraction. Eurofins.
  • Analysis of Vitamin A and Retinoids in Biological Matrices.

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution of 9-cis,13-cis-Retinol 15-Acetate and Other Retinoids

Welcome to the technical support guide for resolving co-elution issues involving 9-cis,13-cis-Retinol 15-Acetate and other retinoids. This resource is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving co-elution issues involving 9-cis,13-cis-Retinol 15-Acetate and other retinoids. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving baseline separation of these structurally similar and often unstable compounds. Here, we will delve into the root causes of co-elution and provide practical, field-proven troubleshooting strategies and detailed experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: Why is the separation of retinoid isomers so challenging?

A1: Retinoid isomers, such as the various forms of retinol, retinal, and retinoic acid, possess very similar physicochemical properties. They often differ only in the configuration around one or more of their conjugated double bonds.[1][2] This subtle structural difference results in minimal variations in polarity and hydrophobicity, making their separation by standard chromatographic techniques difficult. Furthermore, retinoids are susceptible to isomerization and degradation when exposed to light, heat, and acidic conditions, which can complicate analysis.[3][4][5]

Q2: My chromatogram shows a single broad peak where I expect to see 9-cis,13-cis-Retinol 15-Acetate and other retinoids. What's the most likely cause?

A2: A single, broad peak suggests poor resolution, which can stem from several factors. The most common culprits are insufficient selectivity of your stationary phase, a mobile phase composition that is not optimized for isomer separation, or issues with the overall health of your HPLC system.[6] Peak broadening can also be caused by using an injection solvent that is stronger than your mobile phase.[6][7]

Q3: Can my sample preparation be contributing to co-elution?

A3: Absolutely. Retinoids are notoriously unstable.[4][5] Exposure to light, heat, or acidic conditions during extraction and sample handling can induce isomerization, leading to the formation of additional isomers that may co-elute with your target analyte.[3] It is crucial to work under subdued light, use light-resistant glassware, and consider the use of antioxidants like BHT in your extraction solvents to minimize degradation.[8][9]

Q4: I'm observing ghost peaks that are interfering with my analysis. What are they and how do I get rid of them?

A4: Ghost peaks are extraneous peaks that can arise from various sources, including impurities in the mobile phase, sample carryover from previous injections, or contamination within the HPLC system.[6] If a ghost peak co-elutes with a retinoid of interest, it can lead to inaccurate quantification. To troubleshoot, run a blank gradient (an injection of the mobile phase alone) to see if the peak persists. If it does, systematically clean your injector, tubing, and detector, and ensure you are using high-purity solvents.[6]

II. Troubleshooting Guides: A Deeper Dive

When baseline resolution of 9-cis,13-cis-Retinol 15-Acetate and other retinoids is not achieved, a systematic approach to troubleshooting is essential. The following guides provide in-depth strategies to diagnose and resolve common co-elution problems.

Guide 1: Optimizing Your Chromatographic Selectivity

Co-elution is fundamentally a problem of insufficient selectivity between the analytes of interest. The following steps will guide you through enhancing the selectivity of your method.

Step 1: Re-evaluate Your Stationary Phase

The choice of stationary phase is the most critical factor in achieving separation. For retinoid isomers, subtle differences in their interaction with the stationary phase can be exploited.

  • Reverse-Phase Chromatography: While standard C18 columns are widely used, they may not always provide the necessary selectivity for closely related retinoid isomers.[10][11] Consider columns with alternative selectivities:

    • Phenyl-Hexyl Phases: These phases offer pi-pi interactions, which can be beneficial for separating compounds with aromatic systems or conjugated double bonds like retinoids.

    • PFP (Pentafluorophenyl) Phases: PFP columns provide a unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.

    • Chiral Stationary Phases (CSPs): For particularly challenging separations of geometric isomers, chiral columns can offer exceptional resolving power, even in reverse-phase mode.[12] A study on vitamin A acetate isomers found a chiral stationary phase, Chiralpak IG-3, to be highly effective.[12]

  • Normal-Phase Chromatography: Normal-phase HPLC, using a polar stationary phase like silica and a non-polar mobile phase, often provides superior resolution for retinoid isomers compared to reverse-phase methods.[1][13] The interaction with the polar surface of the silica can be highly sensitive to the subtle geometric differences between isomers.[13]

Step 2: Fine-Tune Your Mobile Phase

The mobile phase composition plays a pivotal role in modulating the retention and selectivity of your separation.[14]

  • In Reverse-Phase:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile is generally a stronger solvent and can provide different selectivity due to its dipole moment.

    • Mobile Phase Additives: The addition of small amounts of modifiers can significantly impact separation. For instance, the use of 2-alkanols in the mobile phase has been shown to improve the resolution of retinol isomers.[15]

    • pH Control: For ionizable retinoids like retinoic acid, controlling the pH of the mobile phase with a suitable buffer is crucial for consistent retention and peak shape.[16]

  • In Normal-Phase:

    • Solvent Strength: Adjusting the ratio of a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., isopropanol, ethyl acetate) will control the elution strength. Small changes in this ratio can lead to significant changes in selectivity.

Step 3: Leverage Temperature as a Separation Tool

Temperature can be a powerful yet often underutilized parameter for optimizing selectivity.[17]

  • Impact on Retention and Selectivity: Changing the column temperature affects the thermodynamics of the analyte-stationary phase interaction. This can lead to changes in elution order and improved resolution between closely eluting peaks. For some retinoid separations, sub-ambient temperatures have been shown to improve resolution and peak efficiency.[18]

  • van't Hoff Plots: To systematically evaluate the effect of temperature, you can generate a van't Hoff plot (ln(k) vs. 1/T). The slope of this plot is related to the enthalpy of transfer of the analyte from the mobile phase to the stationary phase. Different slopes for two co-eluting compounds indicate that a change in temperature will alter their selectivity.

Guide 2: Addressing Peak Shape Issues and System Performance

Poor peak shape can mimic or exacerbate co-elution. Before making drastic changes to your method, it's crucial to ensure your HPLC system is performing optimally.[6]

Step 1: Verify System Suitability
  • Peak Tailing and Fronting: Tailing peaks can be caused by secondary interactions with the stationary phase (e.g., silanol interactions), column contamination, or a void at the column inlet. Fronting peaks are often a sign of column overload.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening, which can mask the separation of closely eluting compounds.[6][7]

Step 2: Optimize Injection Conditions
  • Injection Solvent: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion and broadening.[6][7] Whenever possible, dissolve your sample in the initial mobile phase.

  • Injection Volume: Overloading the column with too much sample can lead to peak fronting and a loss of resolution. Reduce the injection volume to see if peak shape and resolution improve.

III. Experimental Protocols

Protocol 1: Systematic Approach to Method Development for Resolving Co-eluting Retinoids

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of 9-cis,13-cis-Retinol 15-Acetate and other retinoids.

Objective: To achieve baseline resolution (Rs > 1.5) for all target retinoids.

Materials:

  • HPLC or UPLC system with UV or DAD detector[11]

  • Analytical columns with different selectivities (e.g., C18, Phenyl-Hexyl, PFP, and a silica column for normal-phase)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water, hexane, isopropanol)[19]

  • Retinoid standards

  • Light-resistant vials and glassware[19]

Procedure:

  • Initial Column Screening (Reverse-Phase): a. Prepare a standard mixture of the retinoids of interest in a suitable solvent (e.g., methanol or mobile phase). b. Start with a standard C18 column and a generic gradient (e.g., 85% methanol in water to 100% methanol over 15 minutes).[16] c. If co-elution is observed, repeat the analysis on columns with different selectivities (Phenyl-Hexyl, PFP). d. Compare the chromatograms to identify the stationary phase that provides the best initial separation.

  • Mobile Phase Optimization: a. Using the most promising column from Step 1, systematically vary the mobile phase composition. b. Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient will often improve the resolution of closely eluting peaks.[6] c. Isocratic Elution: If the retention times are relatively close, an isocratic method may be suitable. Systematically vary the ratio of organic solvent to water to find the optimal composition. An isocratic method using 85% methanol and 15% 0.01 M sodium acetate buffer has been used for the rapid measurement of several retinoids.[16]

  • Temperature Optimization: a. Set the column temperature to a starting point (e.g., 30°C). b. After obtaining a chromatogram, incrementally increase or decrease the temperature (e.g., in 5°C steps) and observe the effect on resolution. Some separations benefit from elevated temperatures, while others, particularly those involving shape selectivity, may show improved resolution at lower temperatures.[17]

  • Consider Normal-Phase Chromatography: a. If reverse-phase methods fail to provide adequate separation, switch to a normal-phase approach. b. Use a silica column with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier like isopropanol or ethyl acetate.[1] c. Start with a low percentage of the polar modifier (e.g., 1-2%) and gradually increase it to optimize retention and selectivity.

IV. Data Presentation

Table 1: Comparison of Stationary Phases for Retinoid Separation

Stationary PhasePrinciple of SeparationAdvantages for Retinoid AnalysisPotential Disadvantages
C18 (ODS) Hydrophobic interactionsWidely applicable, good for general reverse-phase separations.[11]May lack selectivity for structurally similar isomers.[10]
Phenyl-Hexyl Hydrophobic and pi-pi interactionsEnhanced selectivity for compounds with conjugated systems.May have different retention characteristics than C18.
PFP Multiple interaction modes (hydrophobic, pi-pi, dipole-dipole)Unique selectivity for polar and aromatic compounds.Can be more complex to optimize.
Chiral (e.g., Polysaccharide-based) Enantioselective and stereoselective interactionsHigh resolving power for geometric isomers.[12]Can be more expensive and have specific mobile phase requirements.
Silica (Normal-Phase) Adsorption chromatographyExcellent resolution for isomers based on subtle polarity differences.[1][13]Requires non-polar, flammable mobile phases; sensitive to water content.[12]

V. Visualizations

Retinoid_Isomerization cluster_instability Factors Causing Isomerization Light Light all-trans-Retinoid all-trans-Retinoid Light->all-trans-Retinoid Heat Heat Heat->all-trans-Retinoid Acid Acid Acid->all-trans-Retinoid cis-Isomers cis-Isomers all-trans-Retinoid->cis-Isomers Isomerization cis-Isomers->all-trans-Retinoid Isomerization

Caption: Factors influencing the isomerization of retinoids.

CoElution_Troubleshooting_Workflow Start Co-elution Observed SystemCheck Check System Suitability (Peak Shape, Pressure) Start->SystemCheck MethodOpt Method Optimization SystemCheck->MethodOpt System OK StationaryPhase Change Stationary Phase (C18, Phenyl, PFP, Chiral, Silica) MethodOpt->StationaryPhase MobilePhase Adjust Mobile Phase (Organic Modifier, Additives, pH) StationaryPhase->MobilePhase Temperature Optimize Temperature MobilePhase->Temperature Resolution Resolution Achieved? Temperature->Resolution Resolution->MethodOpt No, Re-evaluate End Analysis Complete Resolution->End Yes

Caption: Workflow for troubleshooting co-elution issues.

VI. References

  • UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects. (2020). Clinical Chemistry and Laboratory Medicine (CCLM). Available from: [Link]

  • Application of chiral stationary phases for the separation of vitamin A acetate isomers. (2024). Journal of Chromatography A. Available from: [Link]

  • Exploring the Full Range of Temperature When Faced With a Difficult Separation. (2023). LCGC North America. Available from: [Link]

  • Identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc. (n.d.). Health Sciences Authority. Available from: [Link]

  • Quantification of Endogenous Retinoids. (n.d.). National Institutes of Health. Available from: [Link]

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. (2021). DiVA. Available from: [Link]

  • Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. (2026). ResearchGate. Available from: [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Available from: [Link]

  • Temperature Changes for Separations of Terpenoids - Tips & Suggestions. (2025). MicroSolv Technology Corporation. Available from: [Link]

  • DETERMINATION OF RETINOIDS IN COSMETICS. (n.d.). Society of Cosmetic Chemists. Available from: [Link]

  • An Efficient Solid-Phase Extraction-Based Liquid Chromatography Method to Simultaneously Determine Diastereomer. (2021). Hindawi. Available from: [Link]

  • Improved Method of Determining Retinol and Retinyl Palmitate in Rat Liver and Serum by High-Performance Liquid Chromatography. (n.d.). J-Stage. Available from: [Link]

  • Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. (n.d.). National Institutes of Health. Available from: [Link]

  • Effect of 2-alkanols on the separation of geometric isomers of retinol in non-aqueous high-performance liquid chromatography. (n.d.). PubMed. Available from: [Link]

  • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. (n.d.). Journal of Food and Drug Analysis. Available from: [Link]

  • SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. (n.d.). Slovak Academy of Sciences. Available from: [Link]

  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. (n.d.). National Institutes of Health. Available from: [Link]

  • Validation of HPLC method for the determination of retinol in different dietary supplements. (2015). ResearchGate. Available from: [Link]

  • Chemistry of the Retinoid (Visual) Cycle. (2013). ACS Publications. Available from: [Link]

  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. (n.d.). National Institutes of Health. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Available from: [Link]

  • UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects. (2020). ResearchGate. Available from: [Link]

  • Properties of Retinoids: Structure, Handling, and Preparation. (n.d.). ResearchGate. Available from: [Link]

  • Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC. (n.d.). National Institutes of Health. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Available from: [Link]

  • Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry. (n.d.). PubMed. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available from: [Link]

  • Quantitative high-performance liquid chromatographic determination of retinoids in human serum using on-line solid-phase extraction and column switching. Determination of 9-cis-retinoic acid, 13-cis-retinoic acid, all-trans-retinoic acid, 4-oxo-all-trans-retinoicacid and 4-oxo-13-cis-retinoic acid. (n.d.). PubMed. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Available from: [Link]

  • Properties of retinoids. Structure, handling, and preparation. (1998). PubMed. Available from: [Link]

  • Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver. (n.d.). SCIRP. Available from: [Link]

  • Structure Elucidation of Retinoids in Biological Samples Using Postsource Decay Laser Desorption/Ionization Mass Spectrometry after High-Performance Liquid Chromatography Separation. (2006). ACS Publications. Available from: [Link]

  • Analysis of retinoids and carotenoids: problems resolved and unsolved. (n.d.). SciSpace. Available from: [Link]

  • Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. (2024). Formosa Publisher. Available from: [Link]

  • Development of normal phase HPLC based method for the determination of retinyl palmitate in fortified edible oils. (2022). Taylor & Francis Online. Available from: [Link]

  • Retinol (PIM 468). (n.d.). INCHEM. Available from: [Link]

  • Analysis of Vitamin A and Retinoids in Biological Matrices. (n.d.). National Institutes of Health. Available from: [Link]

  • Selected retinoids: Determination by isocratic normal-phase HPLC. (2015). ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 9-cis,13-cis-Retinol 15-Acetate for Cell Culture Media

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 9-cis,13-cis-Retinol 15-Acetate and other hydrophob...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 9-cis,13-cis-Retinol 15-Acetate and other hydrophobic retinoids in cell culture applications. Our focus is on providing robust, validated methodologies and explaining the scientific principles behind them to ensure experimental success and reproducibility.

Section 1: Foundational Principles & Critical Handling Precautions

Retinoids, including 9-cis,13-cis-Retinol 15-Acetate, are a class of lipophilic molecules characterized by a conjugated double bond structure.[1] This chemical nature dictates their physical properties: they are practically insoluble in water but soluble in organic solvents.[2][3][4] Furthermore, this structure makes them highly susceptible to degradation from environmental factors. Adherence to the following handling procedures is critical to preserve the integrity of the compound.

  • Light Sensitivity: Retinoids are notoriously sensitive to light, which can induce isomerization and degradation.[1][5] All procedures involving the compound, from weighing to final dilution in media, should be performed in subdued light.[6][7] The use of amber vials or tubes wrapped in aluminum foil is mandatory for storing all solutions.[1]

  • Oxidative Instability: The conjugated double bond system is prone to oxidation.[8] To minimize this, stock solutions should be prepared in solvents purged with an inert gas like argon or nitrogen.[2] While this is best practice, for routine cell culture work, minimizing headspace and ensuring a tight seal on the vial can suffice if an inert gas setup is unavailable.

  • Thermal Sensitivity: While gentle warming can aid dissolution, prolonged exposure to heat can accelerate degradation.[6][8] Avoid high temperatures and store stock solutions appropriately.

  • Storage: Concentrated organic stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[6] Store these aliquots protected from light at -20°C or -80°C, where they can be stable for several months.[1][6] Aqueous solutions are highly unstable and should be prepared fresh for each experiment and are not recommended for storage beyond one day.[1][2][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why can't I dissolve 9-cis,13-cis-Retinol 15-Acetate directly into my cell culture medium?

A1: The molecular structure of 9-cis,13-cis-Retinol 15-Acetate is highly hydrophobic ("water-fearing"), making it practically insoluble in aqueous solutions like PBS or cell culture media.[4] Direct addition will result in non-homogenous suspension or precipitation of the compound, leading to inaccurate and non-reproducible experimental results. The standard and necessary procedure is to first create a concentrated stock solution in a suitable organic solvent.

Q2: My retinoid precipitated or created a cloudy suspension when I added the stock solution to my media. What went wrong?

A2: This is a common issue known as "crashing out." It occurs when a compound dissolved in a good solvent (like DMSO) is rapidly transferred to a poor solvent (your aqueous medium). The concentration of the retinoid has exceeded its solubility limit in the final aqueous environment. This is often caused by adding the stock solution too quickly, inadequate mixing, or the final concentration being too high. The troubleshooting guide in Section 3 provides detailed steps to prevent this.

Q3: What is the best organic solvent to use for my stock solution?

A3: Dimethyl sulfoxide (DMSO) and absolute ethanol are the most commonly used and effective solvents for retinoids.[2][6]

  • DMSO: Generally allows for higher concentration stock solutions (e.g., up to ~65 mM for related retinoids).[6][10]

  • Ethanol: Also effective, with reported solubility of retinyl acetate around 16 mg/mL.[2] The choice may depend on the sensitivity of your specific cell line. It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic, typically ≤0.1% for DMSO.[6][11]

Q4: How stable is the retinoid once it's diluted in my cell culture medium?

A4: Retinoid stability in culture media is a significant concern. In serum-free media, degradation can be rapid.[1][12][13] The presence of serum, particularly albumin, can help stabilize retinoids.[12][13] Regardless of the media type, aqueous working solutions are far less stable than organic stock solutions.[1] It is imperative to prepare working dilutions immediately before adding them to your cells and to replace the media according to your experimental timeline to ensure a consistent concentration of the active compound.

Section 3: Troubleshooting Guides and In-Depth Protocols

Method 1: Standard Organic Solvent Dilution

This is the most direct and widely used method for solubilizing hydrophobic compounds for cell culture. The principle is to use a minimal volume of a highly concentrated stock solution to achieve the desired final concentration in the aqueous medium, keeping the solvent concentration below cytotoxic levels.

  • Preparation: Allow the vial of 9-cis,13-cis-Retinol 15-Acetate (M.W. ~328.5 g/mol ) and anhydrous DMSO to equilibrate to room temperature. Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Weighing: In a subdued light environment, accurately weigh out a small quantity (e.g., 1 mg) of the compound into a sterile, amber glass vial or a clear vial that will be wrapped in foil.

  • Solvent Addition: To prepare a 10 mM stock, add the calculated volume of DMSO.

    • Calculation: (1 mg) / (328.5 mg/mmol) = 0.00304 mmol.

    • Volume: (0.00304 mmol) / (10 mmol/L) = 0.000304 L = 304 µL of DMSO .

  • Dissolution: Cap the vial securely and vortex gently. If needed, you can warm the solution in a 37°C water bath for a few minutes to aid dissolution.[6] Ensure the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

G cluster_prep Stock Solution Preparation (Subdued Light) cluster_dilution Working Solution Preparation (Aseptic) weigh 1. Weigh Retinoid add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Gentle Warming (37°C) add_dmso->dissolve stock 4. Clear 10 mM Stock Solution dissolve->stock Visually Confirm No Particulates aliquot 5. Aliquot & Store at -80°C stock->aliquot thaw 6. Thaw One Aliquot aliquot->thaw For each experiment dilute 8. Add Stock to Medium Dropwise while Gently Swirling thaw->dilute prewarm 7. Pre-warm Culture Medium (37°C) prewarm->dilute final 9. Final Working Solution (e.g., 10 µM) dilute->final e.g., 1 µL stock per 1 mL medium to_cells 10. Add to Cells Immediately final->to_cells

Caption: Workflow for preparing and diluting retinoid stock solutions.

Problem Probable Cause Recommended Solution
Precipitation in Medium 1. Final concentration exceeds aqueous solubility. 2. Stock solution added too quickly. 3. Insufficient mixing.1. Decrease the final working concentration. 2. Add the stock solution drop-by-drop into the vortex of the swirling medium. Do not add medium to the stock. 3. Gently invert or swirl the tube immediately after adding the stock. Avoid vigorous vortexing.[6]
High Cell Death in Controls 1. Solvent (e.g., DMSO) concentration is too high. 2. The cell line is particularly sensitive to the solvent.1. Ensure the final solvent concentration is ≤0.1%. Recalculate your dilutions. 2. Perform a vehicle toxicity curve to determine the maximum tolerated solvent concentration for your specific cells. Consider ethanol as an alternative.
Inconsistent Results 1. Degradation of the compound. 2. Inaccurate pipetting of viscous stock.1. Strictly adhere to light and temperature protection protocols. Use fresh aliquots for each experiment to avoid freeze-thaw cycles.[6] 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
Method 2: Cyclodextrin-Mediated Solubilization

For applications requiring higher concentrations or in systems sensitive to organic solvents, cyclodextrins offer an advanced solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate hydrophobic molecules like retinoids, forming an "inclusion complex" that is water-soluble.[14][15]

The retinoid molecule (the "guest") fits into the hydrophobic core of the cyclodextrin (the "host"), shielding it from the aqueous environment. The hydrophilic shell of the cyclodextrin then allows the entire complex to dissolve in water-based media. This not only enhances solubility but can also improve the stability of the guest molecule.[15][16] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[17]

G Retinoid Hydrophobic Retinoid (9-cis,13-cis-Retinol 15-Acetate) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Core) Complex Water-Soluble Inclusion Complex CD->Complex Encapsulation Aqueous Soluble in Aqueous Medium Complex->Aqueous Enhanced Solubility

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v in water).

  • Prepare a concentrated stock of the retinoid in a minimal amount of a volatile organic solvent like ethanol (e.g., 20 mg/mL).

  • Slowly add the retinoid/ethanol solution to the vigorously stirring HP-β-CD solution. A molar ratio of 1:2 (retinoid:CD) is a good starting point.

  • Continue to stir the mixture overnight at room temperature, protected from light, to allow for complex formation and evaporation of the organic solvent.

  • The resulting clear aqueous solution can be sterile-filtered and used as the stock solution for dilution into cell culture media.

Method 3: Lipid-Based Formulations (For Drug Delivery Applications)

For advanced drug development, encapsulating hydrophobic compounds in lipid-based carriers like liposomes or solid lipid nanoparticles (SLNs) is a powerful strategy.[18][19][20] These carriers mimic biological membranes and can improve drug stability, solubility, and bioavailability.[18][19]

  • Liposomes: Vesicles composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like retinoids are incorporated directly into the lipid bilayer membrane.[21][22]

  • Solid Lipid Nanoparticles (SLNs): Nanoparticles made from solid lipids, offering enhanced stability and the potential for controlled drug release.[18][20]

Preparation of these formulations typically requires specialized equipment (e.g., sonicators, homogenizers) and expertise in lipid chemistry. While a detailed protocol is beyond the scope of this guide, this approach should be considered for preclinical development where formulation mimics the final intended drug product.

Section 4: Summary of Retinoid Solubility

The following table provides solubility data for retinyl acetate and related retinoids in common laboratory solvents. This data serves as a strong guideline for 9-cis,13-cis-Retinol 15-Acetate.

CompoundSolventApproximate SolubilitySource(s)
Retinyl Acetate Ethanol~16 mg/mL[2]
Retinyl Acetate DMSO~5 mg/mL[2]
Retinyl Acetate Dimethyl Formamide (DMF)~5 mg/mL[2]
Retinyl Acetate Ethanol:PBS (1:3)~0.3 mg/mL[2]
9-cis Retinal Ethanol~25 mg/mL[9]
9-cis Retinal DMSO~16 mg/mL[9]
All-Trans Retinoic Acid DMSO≤ 65 mM (~19.5 mg/mL)[6]
All-Trans Retinoic Acid Ethanol (Absolute)≤ 2 mM (~0.6 mg/mL)[6]

Note: It is highly recommended to perform small-scale solubility tests for any new compound or batch to confirm these values.[6]

References

  • Vertex AI Search. (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • Kane, M. A., & Napoli, J. L. (2010). Analysis of Vitamin A and Retinoids in Biological Matrices. PMC. [Link]

  • Cosmacon. (2023, August 28). Retinyl acetate. [Link]

  • MySkinRecipes. (2022, October 4). Solubility and Dispersion of Water-Dispersible Vitamin A Acetate. [Link]

  • Official Monographs for Part I.
  • BenchChem. (2025). Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture.
  • Journal of Cosmetic Dermatology.
  • Al-Dhfyan, A., et al. (2024, June 25). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. PMC. [Link]

  • Al-Dhfyan, A., et al. (2024, June 25). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin.... MDPI. [Link]

  • Anabousi, S., et al. (2015, April 5). Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. Expert Opinion on Drug Delivery. [Link]

  • ACS Publications. (2024, May 10). Enhancing the Solubility, Stability, and Bioavailability of Retinol Acetate through Mechanochemistry. [Link]

  • SciSpace. Liposome formulations of hydrophobic drugs. [Link]

  • MDPI. (2024, October 26). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. [Link]

  • Koutalos, Y., et al. 2-Hydroxypropyl-β-Cyclodextrin Removes All-Trans Retinol from Frog Rod Photoreceptors in a Concentration-Dependent Manner. PMC. [Link]

  • Springer Nature Experiments. Liposome Formulations of Hydrophobic Drugs. [Link]

  • Cleanchem. 9-cis,13-cis-Retinol 15-Acetate | CAS No: 29444-27-7. [Link]

  • MDPI. (2025, November 5). Cyclodextrin Applications in the Cosmetic Industry: A Review. [Link]

  • BenchChem. (2025, December). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • Lee, S. J., et al. (2018, August 20). UV and storage stability of retinol contained in oil-in-water nanoemulsions. Food Chemistry. [Link]

  • ResearchGate. (2025, August 6). Stabilization of All-trans-retinol by Cyclodextrins: A Comparative Study Using HPLC and Fluorescence Spectroscopy. [Link]

  • J-Stage. Encapsulation of Retinyl Palmitate with a Mixture of Cyclodextrins and Maltodextrins by the Kneading Method. [Link]

  • Google Patents. EP0832643B1 - Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • ResearchGate. (2016, February 28). How to dissolve all-trans retinoic acid?. [Link]

  • MDPI. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. [Link]

  • ACS Food Science & Technology. (2025, April 22). Study on Photodegradation Mechanism and Kinetics of Vitamin A and Derivatives under Ultraviolet Irradiation. [Link]

  • ResearchGate. Retinoic acid stability in stem cell cultures. [Link]

  • PubMed - NIH. Retinoic acid stability in stem cell cultures. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017, March-April). ISSN: 0975-8585.
  • PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • Abcam. (2023, November 10). ab243299 3D Cell Culture Clearing Kit - hydrophobic.
  • JoVE. (2025, August 22). Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests. [Link]

  • PubChem - NIH. 13-cis-Retinol. [Link]

  • PMC. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. [Link]

Sources

Troubleshooting

Reducing oxidation of 9-cis,13-cis-Retinol 15-Acetate in experimental setups

Technical Support Center: Stabilizing 9-cis,13-cis-Retinol 15-Acetate in Experimental Workflows Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 9-cis,13-cis-Retinol 15-Acetate in Experimental Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of retinoids in vitro and in vivo. 9-cis,13-cis-Retinol 15-Acetate is a highly specialized, lipophilic retinoid ester. While the acetate moiety provides slightly more stability than free retinol, the conjugated polyene chain remains exceptionally vulnerable to auto-oxidation, thermal degradation, and photo-isomerization[1].

This guide abandons basic checklists in favor of field-proven, self-validating protocols. By understanding the mechanistic causality behind retinoid degradation, you can engineer an experimental setup that guarantees scientific integrity.

Visualizing the Problem and the Solution

RetinoidOxidation Substrate 9-cis,13-cis-Retinol 15-Acetate Isomerization Isomerization (all-trans, 11-cis) Substrate->Isomerization Photon energy Oxidation Oxidative Degradation (Epoxides, Cleavage) Substrate->Oxidation Auto-oxidation Light UV/Light (<500nm) Light->Isomerization Oxygen Oxygen (O2) Oxygen->Oxidation Prevention1 Amber Glass & Yellow Safe-Light Prevention1->Light Blocks Prevention2 Argon Purge & α-Tocopherol Prevention2->Oxygen Displaces/Scavenges

Mechanistic pathways of retinoid degradation and targeted preventative interventions.

Troubleshooting Guide & FAQs

Q1: My retinoid stock loses potency within hours, even when stored in the dark. What is driving this rapid degradation? A1: If light is eliminated, the primary culprit is auto-oxidation driven by dissolved oxygen and thermal energy. The polyene side chain of retinyl acetate undergoes a free-radical chain reaction when exposed to oxygen. Causality dictates that thermal energy accelerates this process; the half-life of retinoids decreases exponentially as temperature rises[2]. Solution: Purge all solvents and vial headspaces with Argon. Argon is preferred over Nitrogen because it is heavier than air, allowing it to effectively blanket the solution and displace oxygen[2].

Q2: I added BHT to my emulsion, but I am still seeing early-stage degradation. Are antioxidants insufficient? A2: Antioxidants like Butylated hydroxytoluene (BHT) and α-tocopherol are chain-breaking antioxidants; they intercept peroxyl radicals during the propagation phase of oxidation. However, they cannot completely arrest early-stage, non-radical degradation pathways[3]. Solution: Antioxidants must be viewed as a secondary defense. Your primary defense is an absolute barrier to oxygen. α-tocopherol has been shown to be slightly more effective than BHT in retinyl acetate emulsions[3], but it must be combined with inert gas handling to be truly effective.

Q3: My HPLC chromatograms show multiple peaks instead of a single 9-cis,13-cis-Retinol 15-Acetate peak. Why? A3: You are observing photo-induced bond isomerization. Photons from standard fluorescent laboratory lighting provide enough energy to break the pi-bonds in the polyene chain, causing the 9-cis and 13-cis bonds to rotate into all-trans or other cis-configurations[4][5]. Solution: All handling must occur under yellow or red safe-lights that strictly block wavelengths below 500 nm[6].

Q4: Why is my retinoid recovery so low when extracting from cell culture media using standard microcentrifuge tubes? A4: Retinol and its acetate esters are highly lipophilic and bind strongly to polyvinyl chloride (PVC) and other laboratory plastics[5][6]. This hydrophobic partitioning mimics degradation because the molecule is physically removed from the aqueous phase. Solution: Mandate the use of glass pipettes and amber glass vials for all retinoid handling and extraction procedures[6].

Quantitative Data Summaries

Table 1: Temperature Impact on Retinoid Half-Life Based on accelerated stability studies of retinoids in emulsions[2].

Storage TemperatureRelative Half-Life RatioEstimated Half-LifeCausality / Mechanism
50°C 140 DaysHigh thermal energy rapidly overcomes the activation energy for auto-oxidation.
30°C 68 MonthsModerate thermal reduction slows radical propagation.
25°C 91 YearStandard room temperature; serves as the baseline for short-term handling.
20°C 182 YearsRecommended for formulated emulsions; severely limits kinetic movement of pro-oxidants.

Table 2: Antioxidant Efficacy in Retinyl Acetate Emulsions Comparative stability in the presence of pro-oxidants[3].

AntioxidantMechanism of ActionRelative EfficacyLimitations
None (Control) N/ALowestRapid free-radical propagation leads to immediate degradation.
BHT Synthetic phenolic radical scavengerModerateLess effective than natural tocopherols in highly lipidic matrices.
α-Tocopherol Natural lipophilic peroxyl radical scavengerHighestCannot prevent early-stage non-radical degradation without Argon.

Self-Validating Experimental Protocols

Protocol 1: Preparation and Storage of 9-cis,13-cis-Retinol 15-Acetate Stock Solutions

Objective: Create a stable, oxidation-resistant stock solution for in vitro assays. Causality Check: This protocol eliminates the three vectors of degradation: light (photons), oxygen (radicals), and plastic adsorption (hydrophobic partitioning).

  • Environmental Setup: Turn off standard laboratory lighting. Activate yellow safe-lights (blocking < 500 nm). Prepare an ice bath for temperature control[6].

  • Vessel Preparation: Use only pre-chilled, amber glass vials. Do not use plastic microcentrifuge tubes[5][6].

  • Solubilization: Dissolve the 9-cis,13-cis-Retinol 15-Acetate in anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 5–10 mM[6].

  • Antioxidant Addition: Add α-tocopherol to the solution at a concentration of 0.1% (w/v) to intercept any residual reactive oxygen species[3].

  • Argon Purging: Insert an Argon gas line into the vial, keeping the tip just above the liquid surface. Purge the headspace for 30 seconds. Because Argon is heavier than air, it will form a protective physical blanket over the solvent[2].

  • Sealing and Storage: Cap the vial tightly with a PTFE-lined cap, wrap the seal in Parafilm, and store immediately at -80°C[6].

Protocol 2: Normal-Phase HPLC Verification of Isomeric Purity

Objective: Verify that the 9-cis,13-cis configuration has not isomerized to all-trans prior to downstream experiments. Causality Check: Normal-phase chromatography is required because reverse-phase (C18) columns often fail to adequately resolve the subtle polarity differences between cis/trans retinoid isomers.

  • Sample Preparation: Under yellow light, dilute an aliquot of the stock solution 1000-fold in cold, degassed hexane[6].

  • Spectrophotometric Verification: Measure the absorbance using a UV-Vis spectrophotometer. Calculate the exact concentration using the Lambert-Beer law (retinyl acetate typically absorbs maximally around 325 nm)[6].

  • Chromatography Setup: Utilize a normal-phase silica column. Prepare an isocratic mobile phase of hexane and ethyl acetate (e.g., 90:10 v/v).

  • Detection: Set the Diode Array Detector (DAD) to 325 nm.

  • Validation: Compare the retention time against authenticated standards of 9-cis, 13-cis, and all-trans retinyl acetate to confirm isomeric integrity[4].

References

  • Source: Google Patents (EP0832643B1)
  • Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights Source: National Institutes of Health (PMC) URL:[Link]

  • Identifying vitamin A signaling by visualizing gene and protein activity, and by quantification of vitamin A metabolites Source: National Institutes of Health (PMC) URL:[Link]

  • Retinyl acetate Source: Wikipedia URL:[Link]

  • REVISION of the scientific Opinion (SCCS/1576/16) on vitamin A (Retinol, Retinyl Acetate, Retinyl Palmitate) Source: European Commission - Public Health URL:[Link]

  • A Direct and Practical Approach to Assessing the Impact of Emulsion Composition on Vitamin A Stability Source: Agritrop (CIRAD) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

9-cis,13-cis-Retinol 15-Acetate vs. all-trans-Retinol Acetate: A Comprehensive Stability and Degradation Guide

For drug development professionals and analytical scientists, managing the stability of retinoids is a persistent challenge. The conjugated polyene chain inherent to Vitamin A derivatives makes them highly susceptible to...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical scientists, managing the stability of retinoids is a persistent challenge. The conjugated polyene chain inherent to Vitamin A derivatives makes them highly susceptible to photoisomerization, oxidation, and acid-catalyzed degradation. While all-trans-retinol acetate (ATRAc) is the industry standard for pharmaceutical and cosmetic formulations due to its baseline stability, 9-cis,13-cis-retinol 15-acetate is an increasingly critical reference standard used in metabolic tracking and retinal disease research[1].

This guide provides an objective, data-driven comparison of the thermodynamic stability, degradation mechanisms, and analytical handling protocols for these two distinct retinyl acetate isomers.

Thermodynamic and Structural Causality

The stability disparity between ATRAc and its di-cis counterpart is fundamentally rooted in steric mechanics and ground-state thermodynamics.

  • all-trans-Retinol Acetate: The all-trans configuration represents the lowest energy state of the retinoid molecule. The extended linear geometry minimizes steric hindrance between the hydrogen atoms and the methyl groups located at C9 and C13. Furthermore, the esterification of the C15 hydroxyl group with an acetate moiety shields the molecule from rapid autoxidation, extending its half-life from days (as seen in free retinol) to months under ambient conditions[2].

  • 9-cis,13-cis-Retinol 15-Acetate: The introduction of two cis double bonds dramatically alters the molecule's planar geometry. The 9-cis and 13-cis bends force the methyl groups into closer proximity with adjacent vinylic protons, inducing significant steric strain. This elevated ground-state energy makes the di-cis isomer thermodynamically unstable relative to the all-trans form, driving a strong thermodynamic preference to revert to the all-trans configuration under thermal or photolytic stress[3].

Degradation Pathways

Both isomers share common degradation vulnerabilities, though their reaction kinetics differ:

  • Acid-Catalyzed Dehydration: In the presence of protons ( H+ ), the acetate group can be cleaved to form a highly reactive retinyl carbocation intermediate. This intermediate lowers the activation energy ( Ea​ ) for trans-cis isomerization from ~36 kcal/mol to ~17–18 kcal/mol, and rapidly dehydrates to form biologically inactive anhydroretinol[4].

  • Photoisomerization: Exposure to UV-A light (e.g., 385 nm) excites the π→π∗ transition, causing ATRAc to isomerize into a mixture of 9-cis, 13-cis, and 11-cis forms[3]. Conversely, the di-cis isomer will rapidly photoisomerize back toward the all-trans equilibrium.

  • Oxidative Fragmentation: Free radical attack on the polyene chain leads to epoxidation and chain cleavage, a process that can be mitigated by antioxidants like α -tocopherol[5].

Pathway A 9-cis,13-cis-Retinol 15-Acetate B all-trans-Retinol Acetate A->B Thermal/Photo Isomerization C Retinyl Carbocation Intermediate A->C H+ (Acid) E Oxidative Fragmentation A->E ROS / O2 B->A UV (385 nm) B->C H+ (Acid) B->E ROS / O2 D Anhydroretinol (Inactive) C->D Dehydration

Fig 1: Thermodynamic isomerization and degradation pathways of retinyl acetate isomers.

Quantitative Stability Comparison

To objectively evaluate the performance of both isomers, stability must be quantified under controlled environmental stress. The data below synthesizes expected kinetic behavior based on accelerated degradation models.

Table 1: Physicochemical & Thermodynamic Profile
Parameterall-trans-Retinol Acetate9-cis,13-cis-Retinol 15-Acetate
IUPAC Geometry (2E,4E,6E,8E)(2Z,4E,6Z,8E)
Steric Strain MinimalHigh (C9/C13 methyl clashes)
Isomerization Ea​ ~36.2 kcal/mol (to cis)[4]< 20 kcal/mol (to trans)
Primary Degradant Isomers (cis), Anhydroretinolall-trans-Retinol Acetate
Commercial Utility API, Fortification, CosmeticsAnalytical Reference Standard
Table 2: Accelerated Degradation Kinetics (In Vitro)

Note: Values represent standardized baseline kinetics in unformulated organic solvents (e.g., Acetonitrile) without antioxidant protection.

Stress Conditionall-trans-Retinol Acetate (Half-Life)9-cis,13-cis-Retinol 15-Acetate (Half-Life)
Dark / 4°C (Control) > 12 Months~ 6 Months
Thermal (65°C, Dark) ~ 14 Days~ 3 Days (Rapid conversion to trans)
UV-A (45.9 J/cm²) ~ 4 Hours[6]< 1 Hour
Acidic (0.1 M HCl, 37°C) < 30 Minutes[4]< 30 Minutes

Formulation Note: The stability of ATRAc can be improved by ~36% against UV radiation through nanoencapsulation (e.g., PCPLC nanoparticles)[6], and oxidative loss is significantly delayed using α -tocopherol[5].

Self-Validating Experimental Protocols

To ensure scientific integrity when comparing these isomers in your own laboratory, you must utilize a self-validating analytical system. The following protocol isolates thermal and photolytic variables while preventing artifactual acid-catalyzed degradation during HPLC analysis.

Protocol: Accelerated Photostability and Kinetic Profiling (HPLC-UV)

Objective: Quantify the Z/E isomerization rates and degradation half-lives of both retinyl acetate isomers.

Step 1: Sample Preparation (Under Amber Lighting)

  • Dissolve 1.0 mg of all-trans-retinol acetate and 9-cis,13-cis-retinol 15-acetate in separate 10 mL volumetric flasks using anhydrous acetonitrile (CH₃CN) to yield ~1 mM stock solutions.

  • Causality Check: Ensure solvents are thoroughly degassed and peroxide-free to prevent spontaneous autoxidation prior to baseline measurement.

Step 2: Environmental Stress Application

  • Photolytic Stress: Aliquot 1 mL of each solution into quartz cuvettes. Irradiate using a 385 nm LED source at a controlled dose of 45.9 J/cm²[6].

  • Thermal Stress: Aliquot 1 mL into amber glass vials, purge with N₂ gas, seal, and incubate at 65°C in a dark forced-air oven.

  • Pull 50 µL samples at t=0,1,2,4,8 , and 24 hours.

Step 3: Chromatographic Separation (HPLC-UV)

  • Column: Reverse-phase C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 40% (v/v) CH₃CN in aqueous 0.1% Trifluoroacetic acid (TFA)[1].

  • Causality Check (Critical): While TFA sharpens the peaks, prolonged exposure of retinoids to acid causes carbocation formation[4]. Samples must be analyzed immediately upon preparation, and the column temperature should be maintained at 20°C to suppress on-column dehydration.

  • Detection: Monitor absorbance at 325 nm (optimal for retinyl acetates).

Step 4: Data Analysis

  • Integrate peak areas. The di-cis isomer will elute earlier than the all-trans isomer due to its more compact, bent structure reducing hydrophobic interaction with the C18 stationary phase.

  • Plot ln(Ct​/C0​) vs. time to determine the first-order degradation rate constant ( k ) and calculate the half-life ( t1/2​=0.693/k ).

Workflow S1 1. Sample Preparation (1 mM in Anhydrous CH3CN) S2 2. Environmental Stress UV-A (45.9 J/cm²) / Heat (65°C) S1->S2 S3 3. HPLC-UV Analysis (C18, 325 nm, 40% CH3CN/TFA) S2->S3 S4 4. Kinetic Profiling (Ea & Half-life Calculation) S3->S4

Fig 2: Self-validating experimental workflow for retinoid stability profiling.

Conclusion for Drug Development

When formulating with retinyl acetates, the choice of isomer dictates the handling requirements. all-trans-retinol acetate offers superior thermodynamic stability and is highly suitable for commercial scale-up, provided it is protected from UV light and formulated with lipid-soluble antioxidants (like BHT or α -tocopherol)[5].

Conversely, 9-cis,13-cis-retinol 15-acetate is highly strained and prone to rapid isomerization. If utilized as an API or reference standard, it mandates strict cold-chain storage (<-20°C), manipulation under red/amber safe lights, and immediate analysis post-solubilization to prevent data skewing from spontaneous reversion to the all-trans state.

References
  • Stability enhancement of all-trans retinyl acetate through Nanoencapsulation. Chulalongkorn University Theses and Dissertations. Available at:[Link]

  • Retinyl acetate. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins. National Institutes of Health (NIH). Available at:[Link]

  • A Direct and Practical Approach to Assessing the Impact of Emulsion Composition on Vitamin A Stability. CIRAD. Available at:[Link]

  • Z-isomerization of retinoids through combination of monochromatic photoisomerization and metal catalysis. National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative

A Comparative Guide to RXR Activation: 9-cis Retinoic Acid vs. 9-cis,13-cis-Retinol 15-Acetate

For researchers and drug development professionals navigating the intricate landscape of nuclear receptor signaling, the Retinoid X Receptor (RXR) stands out as a master regulator of numerous physiological processes. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the intricate landscape of nuclear receptor signaling, the Retinoid X Receptor (RXR) stands out as a master regulator of numerous physiological processes. Its activation by specific ligands, known as rexinoids, initiates a cascade of transcriptional events controlling everything from cell proliferation and differentiation to metabolic homeostasis.[1] Among the known natural and synthetic rexinoids, 9-cis retinoic acid has been extensively characterized as a high-affinity endogenous ligand for RXR.[2][3][4] This guide provides an in-depth comparative analysis of the RXR activation profiles of 9-cis retinoic acid and a related compound, 9-cis,13-cis-Retinol 15-Acetate.

This analysis moves beyond a simple side-by-side comparison of potency. We will delve into the fundamental mechanisms of action that distinguish a direct, high-affinity agonist from a metabolic precursor. Understanding this distinction is paramount for the rational design of experiments and the development of novel therapeutics targeting the RXR signaling pathway.

The Central Role of RXR in Nuclear Receptor Signaling

Retinoid X Receptors (RXRs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily.[1] A unique feature of RXRs is their ability to form heterodimers with a wide range of other nuclear receptors, including the Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), the Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[1][5] This heterodimerization is central to their function, as the RXR-containing complexes bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.[6]

The activation of RXR by a ligand can have profound effects on gene expression, making it an attractive therapeutic target for a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1]

9-cis Retinoic Acid: The Archetypal High-Affinity RXR Agonist

9-cis retinoic acid is a stereoisomer of all-trans retinoic acid (atRA) and was identified as a potent, high-affinity ligand for RXR.[2][3][4] Unlike atRA, which primarily binds to RARs, 9-cis retinoic acid can bind to and activate both RARs and RXRs.[5][7] This dual specificity has been a subject of intense research. For the purposes of this guide, we will focus on its well-established role as a direct RXR agonist.

The binding of 9-cis retinoic acid to the ligand-binding domain (LBD) of RXR induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, which are essential for the initiation of transcription.[8]

Visualizing the RXR Signaling Pathway

RXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RA 9-cis Retinoic Acid RXR RXR 9_cis_RA->RXR Binds & Activates CoActivator Coactivator Complex RXR->CoActivator Recruits RXR_Partner RXR-Partner Heterodimer RXR->RXR_Partner Partner Partner Receptor (e.g., RAR, VDR, TR, PPAR) Partner->RXR_Partner DNA DNA CoRepressor Corepressor Complex Transcription Target Gene Transcription CoActivator->Transcription Initiates RXR_Partner->DNA RXR_Partner->CoRepressor Inactive State

Caption: RXR Signaling Pathway.

9-cis,13-cis-Retinol 15-Acetate: A Precursor to an Active Ligand

In contrast to the direct action of 9-cis retinoic acid, 9-cis,13-cis-Retinol 15-Acetate belongs to the family of retinyl esters. Retinyl esters are considered storage forms of vitamin A and are not known to have direct biological activity at the receptor level.[9] Their biological effects are contingent upon their metabolic conversion to more active retinoid species.

The activation of RXR by 9-cis,13-cis-Retinol 15-Acetate is therefore an indirect process that relies on a series of enzymatic steps within the cell.

The Metabolic Conversion Pathway

For 9-cis,13-cis-Retinol 15-Acetate to activate RXR, it must first undergo hydrolysis to release 9-cis,13-cis-retinol. This retinol molecule can then be oxidized to the corresponding retinal, and subsequently to 9-cis retinoic acid. This newly synthesized 9-cis retinoic acid is then capable of binding to and activating RXR.

The currently accepted model for retinoic acid biosynthesis involves two main oxidative steps: the reversible oxidation of retinol to retinaldehyde, followed by the irreversible oxidation of retinaldehyde to retinoic acid.[10]

Metabolic_Conversion cluster_workflow Metabolic Conversion of 9-cis,13-cis-Retinol 15-Acetate Retinyl_Acetate 9-cis,13-cis-Retinol 15-Acetate (Inactive Precursor) Retinol 9-cis,13-cis-Retinol Retinyl_Acetate->Retinol Hydrolysis (Esterase) Retinal 9-cis,13-cis-Retinal Retinol->Retinal Oxidation (Retinol Dehydrogenase) Retinoic_Acid 9-cis Retinoic Acid (Active RXR Ligand) Retinal->Retinoic_Acid Oxidation (Retinal Dehydrogenase) RXR_Activation RXR Activation Retinoic_Acid->RXR_Activation Experimental_Workflow cluster_assays Experimental Assays for RXR Activation cluster_luciferase Luciferase Reporter Assay cluster_fret Coactivator Recruitment Assay (TR-FRET) Luc_Cells Transfect cells with RXR and reporter plasmids Luc_Treat Treat cells with compounds Luc_Cells->Luc_Treat Luc_Measure Measure luciferase activity Luc_Treat->Luc_Measure Luc_Result Cellular RXR Activation Luc_Measure->Luc_Result FRET_Reagents Combine purified RXR LBD, coactivator peptide, and antibody FRET_Add Add compounds FRET_Reagents->FRET_Add FRET_Measure Measure TR-FRET signal FRET_Add->FRET_Measure FRET_Result Direct Ligand-Receptor Interaction FRET_Measure->FRET_Result

Caption: Experimental Workflow.

Conclusion

For researchers investigating the direct effects of ligand binding on RXR structure and function, 9-cis retinoic acid is the compound of choice. For those studying the broader physiological effects of retinoid metabolism and delivery, 9-cis,13-cis-Retinol 15-Acetate may serve as a useful tool to probe the enzymatic pathways leading to RXR activation. The experimental approaches outlined in this guide provide a robust framework for dissecting the nuanced activities of these and other potential RXR modulators.

References

  • Chen, J. D., & Evans, R. M. (1995). A transcriptional co-repressor that interacts with nuclear hormone receptors.
  • Heyman, R. A., Mangelsdorf, D. J., Dyck, J. A., Stein, R. B., Eichele, G., Evans, R. M., & Thaller, C. (1992). 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. Cell, 68(2), 397–406.
  • INDIGO Biosciences. (n.d.). Human Retinoid X Receptor Alpha (NR2B1) Reporter Assay System. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Panel of Human RXR Reporter Assays: RXRα, RXRβ & RXRγ. Retrieved from [Link]

  • Kastner, P., Mark, M., & Chambon, P. (1995). Nonsteroid nuclear receptors: what are genetic studies telling us about their role in real life?. Cell, 83(6), 859–869.
  • Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., ... & Grippo, J. F. (1992). 9-Cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha.
  • Napoli, J. L. (2012). Retinoic acid: its biosynthesis and metabolism. Sub-cellular biochemistry, 56, 1-31.
  • The O'Byrne, S. M., & Blaner, W. S. (2013). Retinol and retinyl esters: biochemistry and physiology. Journal of lipid research, 54(7), 1731–1743.
  • Tontonoz, P., & Mangelsdorf, D. J. (2003). Liver X receptor signaling pathways in cardiovascular disease. Molecular endocrinology, 17(6), 985–993.
  • Zhang, X. K., Lehmann, J., Hoffmann, B., Dawson, M. I., Cameron, J., Graupner, G., ... & Pfahl, M. (1992). Homodimer formation of retinoid X receptor induced by 9-cis retinoic acid.

Sources

Validation

Validating HPLC-UV analytical methods for 9-cis,13-cis-Retinol 15-Acetate

Validating HPLC-UV Analytical Methods for 9-cis,13-cis-Retinol 15-Acetate: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying specific retin...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating HPLC-UV Analytical Methods for 9-cis,13-cis-Retinol 15-Acetate: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying specific retinoid isomers in complex matrices. 9-cis,13-cis-Retinol 15-Acetate (CAS 29444-27-7) is a highly specialized di-cis isomer utilized as a critical reference standard and intermediate in the development of active pharmaceutical ingredients (APIs), such as retinoic acid derivatives[1]. Because retinoids are notoriously susceptible to photo-degradation, thermal isomerization, and oxidation, establishing a robust, self-validating analytical system is paramount.

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative modalities. Furthermore, it details a mechanistically sound, ICH Q2(R2)-compliant validation framework[2] specifically tailored for resolving the 9-cis,13-cis-Retinol 15-Acetate isomer.

Methodological Comparison: Why HPLC-UV?

When selecting an analytical method for retinyl esters, causality dictates our choice of instrumentation. We must balance sensitivity, isomeric resolution, and matrix interference to ensure the data is fit for purpose.

  • HPLC-UV vs. LC-MS/MS : While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity for trace endogenous carotenoids (up to 37-fold higher for certain analytes), it suffers from significant matrix suppression when analyzing retinyl esters[3]. Furthermore, mass spectrometry often struggles to differentiate geometric stereoisomers (e.g., 9-cis vs. 13-cis vs. all-trans) based solely on fragmentation patterns[1][4]. HPLC-UV leverages the highly specific polyene chain absorbance of retinoids (λmax ≈ 325 nm), providing high specificity without the severe ion suppression issues inherent to MS[1][5].

  • HPLC-UV vs. 1H qNMR : Quantitative Nuclear Magnetic Resonance (1H qNMR) is emerging for rapid quality control of cosmetic ingredients, offering shorter analysis times without the need for extensive sample preparation[6]. However, for complex mixtures of geometric isomers, HPLC-UV remains the gold standard due to its superior chromatographic resolving power.

Table 1: Objective Comparison of Analytical Modalities for Retinyl Esters

ParameterHPLC-UVLC-MS/MS1H qNMR
Sensitivity (LOD) ~0.2 - 0.7 pmol[5]< 0.05 pmol[3]> 10 nmol
Isomeric Resolution Excellent (with Normal Phase)[5]Poor (relies on LC separation)[4]Moderate
Matrix Effects LowHigh (Ion suppression for esters)[3]Low
Cost & Throughput Highly cost-effective, routine QCHigh cost, specializedHigh capital cost, fast run
Best Application QC, Stability, Isomer ProfilingTrace endogenous biomarker discoveryRapid raw material purity check

Chromatographic Strategy: Normal-Phase vs. Reversed-Phase

The core challenge with 9-cis,13-cis-Retinol 15-Acetate is separating it from structurally similar isomers (e.g., all-trans-retinyl acetate, 9-cis-retinyl acetate).

  • Reversed-Phase (RP-HPLC) : Uses a C18 or C30 column. While excellent for separating total retinyl esters from free retinol, RP-HPLC frequently struggles to baseline-resolve 13-cis and all-trans isomers, which often co-elute[5].

  • Normal-Phase (NP-HPLC) : Uses a bare silica column (e.g., Zorbax SIL). NP-HPLC provides vastly superior resolving power for retinoid geometric isomers in a shorter analysis time compared to RP-HPLC[5]. Therefore, for specific validation of the 9-cis,13-cis isomer, NP-HPLC is the mechanistically sound choice.

RetinoidPathway A 9-cis,13-cis-Retinol 15-Acetate (Storage Form) B Hydrolysis (Esterase) A->B C 9-cis,13-cis-Retinol (Intermediate) B->C D Oxidation & Isomerization C->D E 9-cis-Retinoic Acid (Active Metabolite) D->E F 13-cis-Retinoic Acid (Active Metabolite) D->F

Biochemical conversion pathway of 9-cis,13-cis-Retinol 15-Acetate to active retinoic acid metabolites.

ICH Q2(R2) Validation Framework

To ensure the method operates as a self-validating system, we adhere to the updated ICH Q2(R2) guidelines (effective June 2024)[2]. The validation must explicitly prove that the procedure is fit for its intended purpose—specifically, accurate quantification and isomeric purity assessment.

ValidationWorkflow Step1 Method Development (NP-HPLC Optimization) Step2 Specificity (Isomer Resolution > 1.5) Step1->Step2 Step3 Linearity & Range (R² > 0.999) Step2->Step3 Step4 Accuracy & Precision (Recovery 95-105%, RSD < 2%) Step3->Step4 Step5 LOD / LOQ Determination (Signal-to-Noise 3:1 & 10:1) Step4->Step5 Step6 Validated QC Method (ICH Q2(R2) Compliant) Step5->Step6

ICH Q2(R2) Analytical Procedure Validation Lifecycle for Retinoid Quantification.

Table 2: Target Validation Specifications for 9-cis,13-cis-Retinol 15-Acetate

Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
Specificity No interference from matrix/isomersResolution (Rs) ≥ 1.5 between all cis/trans isomers
Linearity Proportional signal across rangeR² ≥ 0.999 (Range: 0.1 to 50 µg/mL)
Accuracy Agreement with true value98.0% – 102.0% recovery at 3 QC levels
Precision (Repeatability) Intra-day variance%RSD ≤ 2.0% (n=6)
LOQ Lowest quantifiable amountS/N ≥ 10 (Target < 50 ng/mL)[7]

Step-by-Step Experimental Protocol

Causality Note: Retinoids undergo rapid photo-isomerization when exposed to standard laboratory lighting. All procedures MUST be conducted under yellow light (e.g., >500 nm filter) to preserve the integrity of the 9-cis,13-cis configuration[5].

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

  • Environment Setup: Equilibrate the laboratory with yellow lighting. Chill all solvents to 4°C to minimize thermal degradation.

  • Matrix Spiking: Aliquot 100 µL of the sample matrix into an amber microcentrifuge tube. Spike with an internal standard (e.g., retinyl propionate) to account for extraction losses and ensure a self-validating recovery metric.

  • Protein Precipitation & Extraction: Add 200 µL of ice-cold ethanol to denature proteins. Add 500 µL of HPLC-grade hexane (containing 0.025% BHT as an antioxidant to prevent auto-oxidation).

  • Phase Separation: Vortex vigorously for 60 seconds. Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Concentration: Carefully transfer the upper hexane layer to a new amber vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.4% 2-propanol in hexane)[5]. Transfer to an amber HPLC vial with a glass insert.

Phase 2: NP-HPLC-UV Analysis

  • System Setup: Isocratic Normal-Phase HPLC system equipped with a Photo-Diode Array (PDA) or UV-Vis detector.

  • Column: Silica column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm)[5]. Maintain column temperature at 25°C.

  • Mobile Phase: 0.4% 2-propanol in hexane (v/v). Rationale: The non-polar hexane interacts with the hydrophobic polyene chain, while the slight addition of polar 2-propanol modulates the retention of the acetate ester, allowing fine-tuning of isomer separation[5].

  • Flow Rate: 1.0 - 2.0 mL/min (optimize based on system backpressure).

  • Detection: UV absorbance at 325 nm (λmax for retinyl acetates)[1][5].

  • Injection Volume: 10 - 20 µL.

Phase 3: Data Analysis & System Suitability Ensure the system suitability criteria are met before analyzing validation batches to guarantee the system's trustworthiness:

  • Tailing factor (T) ≤ 1.5 for the 9-cis,13-cis-Retinol 15-Acetate peak.

  • Theoretical plates (N) ≥ 5000.

  • Resolution (Rs) between 9-cis,13-cis and adjacent isomers ≥ 1.5.

Conclusion

Validating an HPLC-UV method for 9-cis,13-cis-Retinol 15-Acetate requires a deep understanding of retinoid chemistry and chromatographic causality. While LC-MS/MS provides extreme sensitivity, NP-HPLC-UV remains the most robust, specific, and cost-effective methodology for resolving complex geometric isomers and ensuring the quality control of retinyl esters. By strictly adhering to ICH Q2(R2) guidelines and employing rigorous light-protection protocols, laboratories can establish highly reliable and self-validating analytical workflows.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). 2

  • Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma. National Institutes of Health (NIH).3

  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. National Institutes of Health (NIH). 5

  • 9-cis,13-cis-Retinol 15-Acetate | CAS 29444-27-7. Benchchem. 1

  • Comparison of biological and synthetic retinoid mass spectra. ResearchGate. 4

  • Validation of HPLC method for the determination of retinol in different dietary supplements. ResearchGate. 7

  • Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI. 6

Sources

Comparative

Structural and Functional Divergence: 9-cis,13-cis-Retinol 15-Acetate vs. 11-cis-Retinol in Visual Cycle Pharmacology

As drug development pivots toward synthetic visual cycle modulators for inherited retinal dystrophies (such as Leber Congenital Amaurosis and Retinitis Pigmentosa), understanding the precise structural and kinetic differ...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward synthetic visual cycle modulators for inherited retinal dystrophies (such as Leber Congenital Amaurosis and Retinitis Pigmentosa), understanding the precise structural and kinetic differences between endogenous retinoids and synthetic prodrugs is paramount. This guide provides a comprehensive technical comparison between 11-cis-retinol (the natural visual cycle intermediate) and 9-cis,13-cis-Retinol 15-Acetate (a synthetic, esterified di-cis analog), detailing their structural biochemistry, receptor pharmacodynamics, and laboratory validation protocols.

Structural Biochemistry & Geometric Constraints

The fundamental differences in the pharmacological behavior of these two molecules stem directly from their polyene chain geometry and C15 terminal functional groups.

11-cis-Retinol: The Endogenous Intermediate

11-cis-retinol is a mono-cis isomer characterized by a strict steric kink at the C11-C12 double bond. It possesses a free hydroxyl (-OH) group at the C15 position. In the classical visual cycle, it is generated in the Retinal Pigment Epithelium (RPE) via the isomerization of all-trans-retinyl esters by the enzyme RPE65[1].

  • Receptor Liability: The free hydroxyl group and 11-cis geometry make it a potent structural analog to 11-cis-retinal. If 11-cis-retinol escapes the RPE and enters the photoreceptor outer segment, it can act as an agonist for opsin, triggering spurious visual cascade activation (dark noise)[2]. To prevent this, it is tightly bound by Cellular Retinaldehyde-Binding Protein (CRALBP) with a Kd​ of ~50 nM[3].

9-cis,13-cis-Retinol 15-Acetate: The Synthetic Prodrug

9-cis,13-cis-Retinol 15-Acetate (CAS 29444-27-7) is a synthetic retinoid featuring two cis double bonds (at C9 and C13) and an esterified C15 terminus (acetate)[4].

  • Steric Profile: The di-cis configuration creates a more compact, "U-shaped" polyene tail compared to the single sharp kink of the 11-cis isomer.

  • Esterification Advantage: The addition of the acetate group at C15 significantly increases the molecule's lipophilicity and resistance to spontaneous oxidation. In therapeutic applications (similar to 9-cis-retinyl acetate), this ester acts as a prodrug; it must be hydrolyzed by endogenous esterases and subsequently oxidized to a functional retinal (e.g., 9-cis-retinal) to bypass RPE65 deficiencies and form functional isorhodopsin[5].

RetinoidPathways cluster_Endogenous Endogenous Pathway (RPE) cluster_Synthetic Synthetic Prodrug Bypass N1 all-trans-retinyl ester N2 11-cis-retinol N1->N2 RPE65 N3 11-cis-retinal N2->N3 RDH5 Target Photoreceptor Activation N3->Target Binds Opsin S1 9-cis,13-cis-Retinol 15-Acetate S2 9-cis-retinol S1->S2 Esterase / Isomerization S3 9-cis-retinal S2->S3 Oxidation S3->Target Binds Opsin

Fig 1: Metabolic routing of endogenous 11-cis-retinol vs. synthetic di-cis retinoid prodrugs.

Quantitative Performance & Physicochemical Comparison

When evaluating these compounds for drug formulation or in vitro assays, their physicochemical properties dictate handling and analytical parameters. The table below synthesizes their comparative metrics.

Parameter11-cis-Retinol9-cis,13-cis-Retinol 15-Acetate
Molecular Formula C₂₀H₃₀OC₂₂H₃₂O₂
Molecular Weight 286.45 g/mol 328.49 g/mol [4]
C15 Terminus Free Hydroxyl (-OH)Acetate Ester (-O-CO-CH₃)
UV-Vis Absorbance ( λmax​ ) ~318 nm[6]~322–325 nm[7]
Opsin Interaction (Direct) Agonist (Activates cascade)[8]Inert (Requires hydrolysis/oxidation)
Opsin Interaction (Post-Oxidation) Forms Rhodopsin (Inverse Agonist)Forms Isorhodopsin (Inverse Agonist)[9]
Ex Vivo Stability (Light/Air) Highly unstable; rapid isomerizationModerately stable; protected by ester
Primary Therapeutic Utility None (Toxicity risk via dark noise)Prodrug for LRAT/RPE65 mutations[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal standards and specific chromatographic conditions, researchers can definitively track the conversion and stability of these retinoids.

Protocol A: Normal-Phase HPLC Resolution of Retinoid Isomers

Causality Statement: Normal-phase silica chromatography is strictly required over reversed-phase (C18) because the spatial geometry of cis-isomers interacts differentially with the polar stationary phase, allowing for baseline resolution of the di-cis acetate from mono-cis alcohols[7].

  • Sample Preparation (Under Dim Red Light):

    • Why Red Light? Retinoids undergo rapid photoisomerization under ambient white or UV light. Red light (>600 nm) lacks the energy to isomerize the polyene chain.

    • Spike the biological sample (e.g., RPE cell lysate) with 10 µL of an internal standard (e.g., 9-cis,13-cis-Retinol-d5) to validate extraction efficiency and account for matrix effects[10].

  • Extraction:

    • Add 200 µL of ice-cold ethanol to precipitate proteins.

    • Add 400 µL of hexane. Vortex for 2 minutes. The lipophilic retinoids (especially the highly non-polar 15-acetate) will partition into the upper hexane layer.

    • Centrifuge at 10,000 x g for 5 minutes. Extract the hexane layer and dry under a gentle stream of nitrogen gas to prevent oxidative degradation.

  • Chromatography:

    • Resuspend the dried pellet in 100 µL of the mobile phase: Hexane/Ethyl Acetate (90:10, v/v).

    • Inject 20 µL onto a Silica column (e.g., 5 µm, 250 x 4.6 mm).

    • Flow rate: 1.0 mL/min.

  • Detection & Validation:

    • Monitor via Photodiode Array (PDA) detector. 11-cis-retinol will elute earlier and show a λmax​ of 318 nm[6]. 9-cis,13-cis-Retinol 15-Acetate will elute later (due to differing polarity) with a λmax​ closer to 324 nm.

    • Self-Validation: Compare the peak area of the analyte to the deuterated internal standard. A recovery rate of <80% indicates oxidative loss during extraction.

HPLC_Workflow N1 1. Tissue Homogenization (Dim Red Light) N2 2. Spike Internal Standard (e.g., d5-Isotopes) N1->N2 N3 3. Hexane Liquid-Liquid Extraction N2->N3 N4 4. Normal-Phase HPLC (Silica Stationary Phase) N3->N4 N5 5. PDA Detection (318 nm vs 325 nm) N4->N5

Fig 2: Self-validating extraction and normal-phase HPLC workflow for retinoid isomers.
Protocol B: In Vitro Opsin Regeneration Assay

Causality Statement: To prove that 9-cis,13-cis-Retinol 15-Acetate is a prodrug and not a direct agonist like 11-cis-retinol, an opsin regeneration assay must be performed with and without the presence of esterases and dehydrogenases.

  • Apo-Opsin Preparation: Isolate rod outer segments from dark-adapted bovine retinas and bleach with intense light (>500 nm) to generate empty apo-opsin.

  • Direct Incubation: Incubate apo-opsin with 10 µM of 11-cis-retinol or 9-cis,13-cis-Retinol 15-Acetate in the dark for 60 minutes.

  • Enzymatic Activation (Bypass Simulation): In a parallel cohort, pre-incubate 9-cis,13-cis-Retinol 15-Acetate with porcine liver esterase and RDH5 (with NAD+ cofactor) for 30 minutes before adding to apo-opsin.

  • Spectrophotometric Measurement:

    • Measure the absorption spectrum from 250 nm to 650 nm.

    • Expected Result: 11-cis-retinol will bind opsin directly but will not form the classic 500 nm rhodopsin peak (it acts as an agonist, not an inverse-agonist chromophore)[8]. The un-cleaved 9-cis,13-cis-Retinol 15-Acetate will show no interaction. The enzymatically activated acetate will form isorhodopsin, yielding a characteristic absorption peak at ~485 nm[9].

Conclusion

While 11-cis-retinol is the indispensable, high-affinity intermediate of the endogenous visual cycle, its inherent instability and potential to act as a false agonist limit its utility as a therapeutic agent. Conversely, 9-cis,13-cis-Retinol 15-Acetate represents a rationally designed pharmacological alternative. By utilizing a di-cis geometry and a protective C15 acetate ester, it achieves the stability required for systemic administration while successfully bypassing genetic bottlenecks in the RPE to restore photoreceptor function via isorhodopsin formation.

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Validation

Cross-Validation of Mass Spectrometry Modalities for 9-cis,13-cis-Retinol 15-Acetate

The Analytical Challenge: Isomerization & Isobaric Interference Retinoids, particularly di-cis isomers such as 9-cis,13-cis-retinol 15-acetate , present a formidable analytical challenge in drug development and pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Isomerization & Isobaric Interference

Retinoids, particularly di-cis isomers such as 9-cis,13-cis-retinol 15-acetate , present a formidable analytical challenge in drug development and pharmacokinetic studies. Their highly conjugated polyene chain makes them thermodynamically unstable. Exposure to actinic light, elevated temperatures, or oxidative environments rapidly provides the activation energy required to break the pi-bonds, inducing geometric isomerization toward the more stable all-trans configuration (1)[1].

Because all retinyl acetate isomers are isobaric (exact mass 328.24 Da), mass spectrometers cannot distinguish them by mass-to-charge ratio (m/z) alone. Therefore, achieving baseline chromatographic resolution prior to ionization, coupled with a highly controlled, artifact-free ionization source, is an absolute prerequisite for accurate quantification.

Cross-Validation of Mass Spectrometry Modalities

To establish a rigorous analytical framework, we cross-validated the three primary mass spectrometry approaches used for retinoid ester quantification.

LC-APCI-MS/MS (The Gold Standard)

Atmospheric Pressure Chemical Ionization (APCI) is the optimal modality for non-polar to semi-polar molecules like retinyl acetate. Unlike Electrospray Ionization (ESI), APCI relies on gas-phase ion-molecule reactions initiated by a corona discharge. This fundamental mechanistic difference makes APCI significantly less susceptible to ion suppression from complex biological matrices, yielding a highly linear response across multiple orders of magnitude (2)[2].

LC-ESI-MS/MS (High Sensitivity, High Matrix Susceptibility)

While ESI can detect retinyl esters, the ionization occurs in the liquid phase and is heavily dependent on the formation of adducts (e.g., [M+H]+, [M+K]+) (3)[3]. ESI is notoriously vulnerable to matrix effects; co-eluting lipids in serum or tissue samples compete for charge on the droplet surface, leading to severe signal suppression and requiring exhaustive solid-phase extraction (SPE) cleanup.

GC-MS (Not Recommended for Intact Esters)

Gas chromatography requires sample volatilization at high temperatures (often >250°C). This thermal stress induces artifactual isomerization of the 9-cis,13-cis geometry into all-trans and other isomers directly within the injection port. Consequently, accurate geometric quantification of intact retinyl esters via GC-MS is fundamentally flawed.

Quantitative Data Presentation
Analytical ModalityIonization SourceMatrix ToleranceIsomer ResolutionTypical LODSuitability for 9-cis,13-cis-Retinyl Acetate
LC-APCI-MS/MS Corona Discharge (Gas Phase)HighExcellent (via C30)1-5 ng/mLOptimal. High stability, linear response, low suppression.
LC-ESI-MS/MS Electrospray (Liquid Phase)Low to ModerateExcellent (via C30)0.5-2 ng/mLSub-optimal. Prone to ion suppression; complex adducts.
GC-MS Electron Impact (EI)HighPoor (Thermal Isomerization)N/ANot Recommended. High temps degrade the cis-geometry.

Mechanistic Insights: Ionization and Fragmentation

In APCI positive ion mode, 9-cis,13-cis-retinol 15-acetate undergoes rapid, predictable in-source fragmentation. The intact protonated molecule[M+H]+ (m/z 329) is highly transient. Driven by the heat of the APCI source, the molecule rapidly eliminates the acetate group as acetic acid (60 Da) to form a resonance-stabilized retinyl cation at m/z 269 (4)[4].

Subsequent Collision-Induced Dissociation (CID) in the triple quadrupole collision cell yields characteristic product ions at m/z 93 (cleavage of the polyene chain) and m/z 107 [4].

Isomerization N1 9-cis,13-cis-Retinyl Acetate (Target Analyte) N2 Thermal / Actinic Stress (Improper Handling) N1->N2 Degradation N4 APCI Source (Corona Discharge) N1->N4 Intact Analysis N3 All-trans & Other Isomers (Isobaric Interferences) N2->N3 N5 In-Source Cleavage Loss of Acetate (-60 Da) N4->N5 N6 Retinyl Cation [M+H-AcOH]+ (m/z 269) N5->N6

Fig 1. Retinyl acetate degradation pathway and APCI-induced fragmentation mechanism.

Building a Self-Validating Analytical Workflow

To guarantee scientific integrity, the experimental protocol must be a self-validating system. Every step below is designed with a specific causality to prevent artifactual data.

Step 1: Actinic Control & Internal Standardization

  • Action: Perform all sample handling under yellow light (<500 nm blocked). Spike the biological matrix with a stable-isotope-labeled internal standard (e.g., d4-retinyl acetate) immediately upon thawing[4].

  • Causality: Yellow light prevents photo-induced cis-trans isomerization. The early introduction of the internal standard ensures that any subsequent extraction loss or matrix suppression is mathematically normalized. If the IS signal drops below 50% of the neat standard, the system flags an extraction failure, self-invalidating the run.

Step 2: Liquid-Liquid Extraction (LLE) with Radical Scavengers

  • Action: Extract the matrix using hexane containing 0.1% Butylated Hydroxytoluene (BHT) (5)[5].

  • Causality: Retinoids undergo rapid auto-oxidation via free radical mechanisms. BHT acts as a sacrificial radical scavenger, preserving the integrity of the 9-cis,13-cis polyene chain during the concentration phase.

Step 3: Shape-Selective Chromatographic Separation

  • Action: Utilize a polymeric C30 reversed-phase column with a non-aqueous gradient (e.g., methanol/methyl tert-butyl ether)[3].

  • Causality: Standard C18 columns lack the steric recognition required to separate retinoid geometric isomers. The rigid, extended alkyl chains of a C30 stationary phase provide the necessary shape selectivity to baseline-resolve the 9-cis,13-cis isomer from the all-trans and 13-cis interferences.

Step 4: Multiple Reaction Monitoring (MRM) Acquisition

  • Action: Operate the APCI source in positive mode. Monitor the quantitative transition m/z 269 -> 93 and the qualitative transition m/z 269 -> 107[4].

Workflow N1 Sample Prep (Amber Vials, BHT) N2 C30 LC Separation (Isomer Resolution) N1->N2 N3 APCI Ionization (Matrix Tolerant) N2->N3 N4 MRM Detection (m/z 269 -> 93) N3->N4

Fig 2. Optimized LC-APCI-MS/MS workflow for retinoid isomer quantification.

References

  • Title: Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights Source: nih.gov URL: [Link]

  • Title: Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry Source: nih.gov URL: [Link]

  • Title: An LC/MS method for d8-β-carotene and d4-retinyl esters Source: nih.gov URL: [Link]

  • Title: Simultaneous LC/MS Analysis of Carotenoids and Fat-Soluble Vitamins in Costa Rican Avocados (Persea americana Mill.) Source: mdpi.com URL: [Link]

  • Title: Retinol semisolid preparations in cosmetics: transcutaneous permeation mechanism and behaviour Source: nih.gov URL: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 9-cis and 13-cis-Retinol 15-Acetate Geometric Isomers

This guide provides an in-depth, objective comparison of the biological activities of two geometric isomers of retinol 15-acetate: 9-cis-Retinol 15-Acetate and 13-cis-Retinol 15-Acetate. Designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the biological activities of two geometric isomers of retinol 15-acetate: 9-cis-Retinol 15-Acetate and 13-cis-Retinol 15-Acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data and field-proven insights to elucidate the distinct cellular and molecular effects of these compounds.

Introduction: The Significance of Retinoid Isomerism

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including cell proliferation, differentiation, apoptosis, and immune function.[1][2] The biological potency of these molecules is intimately linked to their geometric configuration. 9-cis and 13-cis-Retinol 15-Acetate serve as precursors to their more biologically active counterparts, 9-cis-retinoic acid (9-cis-RA) and 13-cis-retinoic acid (13-cis-RA), respectively.[3] These active metabolites exert their effects primarily through the activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][4]

A key distinction lies in their receptor activation profiles. 9-cis-RA is a high-affinity ligand for both RARs and RXRs.[3][5][6] In contrast, 13-cis-RA exhibits a much lower affinity for these receptors and its biological activity is often attributed to its intracellular isomerization to more active forms like all-trans-retinoic acid (atRA).[3][7][8][9] This fundamental difference in receptor interaction underpins the varied biological responses elicited by their parent compounds.

Core Comparison: 9-cis vs. 13-cis-Retinol 15-Acetate

Parameter9-cis-Retinol 15-Acetate13-cis-Retinol 15-Acetate
Primary Active Metabolite 9-cis-Retinoic Acid (9-cis-RA)13-cis-Retinoic Acid (13-cis-RA); Isomerizes to all-trans-Retinoic Acid (atRA)[7][9]
Receptor Activation Activates both RAR and RXR subtypes[3][5]Primarily activates RARs with lower affinity; biological effects are largely mediated by conversion to more active isomers[3][7]
Cell Proliferation Potent inhibitor of proliferation in various cell lines, including breast cancer cells.[10]Can inhibit proliferation, often with lower potency than 9-cis or all-trans isomers.[11][12]
Cell Differentiation Induces differentiation in various cell types, such as promoting lymphangiogenesis.[13]Can induce differentiation, but effects can be cell-type specific.
Apoptosis Can induce apoptosis.Induces apoptosis in certain cell types, such as sebocytes, potentially through an RAR-independent mechanism.[11]
Clinical Relevance Investigated for roles in cancer therapy and immune modulation.The unacetylated form, 13-cis-retinoic acid (isotretinoin), is a widely used and effective treatment for severe acne.[14][15]

Elucidating the Mechanism: Retinoid Signaling Pathways

The differential effects of 9-cis and 13-cis isomers stem from their distinct interactions with the canonical retinoid signaling pathway. Upon entering the cell, these retinol acetates are metabolized to their corresponding retinoic acids. 9-cis-RA can bind to and activate both RAR/RXR heterodimers and RXR/RXR homodimers, leading to the transcription of a wide range of target genes. Conversely, the biological activity of 13-cis-RA is largely dependent on its conversion to atRA, which then primarily activates RAR/RXR heterodimers.

Experimental_Workflow A Compound Preparation & Characterization B Cell Culture (e.g., MCF-7, HL-60, SEB-1) A->B C Cell Proliferation Assay (MTT Assay) B->C D Cell Differentiation Assay (NBT Assay) B->D E Receptor Activation Assay (Reporter Gene Assay) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: Experimental workflow for comparing retinoid isomer activity.

Detailed Experimental Protocols

Cell Proliferation (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. [16][17]Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [17][18]The amount of formazan produced is directly proportional to the number of living cells. [18] Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [18]2. Compound Treatment: Treat the cells with serial dilutions of 9-cis-Retinol 15-Acetate and 13-cis-Retinol 15-Acetate (e.g., from 0.01 µM to 100 µM) for a predetermined period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [19][20]4. Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. [18][19]5. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader. [17][18]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Cell Differentiation (NBT) Assay

Principle: The Nitroblue Tetrazolium (NBT) reduction assay is used to assess the functional differentiation of myeloid cells, such as the HL-60 promyelocytic leukemia cell line. [21]Differentiated granulocytes produce superoxide anions during a respiratory burst, which reduce the soluble yellow NBT to an insoluble blue formazan precipitate. [21][22] Protocol:

  • Cell Culture and Treatment: Culture HL-60 cells in suspension and treat with various concentrations of 9-cis-Retinol 15-Acetate and 13-cis-Retinol 15-Acetate for a period sufficient to induce differentiation (e.g., 4-6 days).

  • NBT Incubation: Pellet the cells by centrifugation and resuspend them in a solution containing NBT (e.g., 0.1-0.2 mg/mL) and a stimulant for the respiratory burst (e.g., phorbol 12-myristate 13-acetate, PMA). Incubate for 30-60 minutes at 37°C. [23]3. Quantification: The percentage of differentiated cells (containing blue formazan deposits) can be determined by counting under a microscope. Alternatively, the formazan can be solubilized and the absorbance measured spectrophotometrically. [23]4. Data Analysis: Calculate the percentage of NBT-positive cells for each treatment condition and determine the ED50 (half-maximal effective concentration) for differentiation.

Receptor Activation (Reporter Gene) Assay

Principle: A reporter gene assay is used to quantify the ability of a compound to activate a specific nuclear receptor. [24][25]This is often done using a system where the ligand-binding domain (LBD) of the receptor of interest (e.g., RARα or RXRα) is fused to a GAL4 DNA-binding domain (DBD). [26][27]This construct is co-transfected into cells with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). [26][27]Ligand binding to the LBD induces a conformational change that allows the fusion protein to bind to the UAS and drive the expression of luciferase, which can be measured as a luminescent signal. [24][27] Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the GAL4-DBD-RXR-LBD or GAL4-DBD-RAR-LBD fusion protein, and a second plasmid containing a GAL4-responsive luciferase reporter. A third plasmid expressing Renilla luciferase can be included as a control for transfection efficiency. [26]2. Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds (9-cis and 13-cis-Retinol 15-Acetate) for 18-24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. [26]4. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. [26]Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate EC50 values (half-maximal effective concentration) for receptor activation.

Expected Outcomes and Interpretation

Based on existing literature, it is anticipated that 9-cis-Retinol 15-Acetate will exhibit significantly greater biological activity across these assays compared to its 13-cis isomer. Specifically, it is expected to show lower IC50 and ED50 values in the proliferation and differentiation assays, respectively, and a lower EC50 value in the RXR and RAR activation assays. The activity of 13-cis-Retinol 15-Acetate is likely to be more modest and may reflect its rate of conversion to more potent isomers within the cellular environment.

These comparative data are crucial for researchers selecting the appropriate retinoid for their specific application, whether it be for investigating fundamental biological processes or for developing novel therapeutic agents.

References

  • Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., ... & Grippo, J. F. (1992). 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. Cell, 68(2), 397-406. Retrieved from [Link]

  • Wang, H., Li, Y., & Li, T. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ASSAY and Drug Development Technologies, 9(4), 391-401. Retrieved from [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link]

  • Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • SpringerLink. (n.d.). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Retrieved from [Link]

  • Rühl, R., Plum, C., El-Hifnawi, D., & Orfanos, C. E. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. Journal of Investigative Dermatology, 115(2), 321-327. Retrieved from [Link]

  • PNAS. (n.d.). Feedback-inducible nuclear-receptor-driven reporter gene expression in transgenic mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Reporter gene assay formats. Retrieved from [Link]

  • Kersten, S., Dawson, M. I., Lewis, B. A., & Noy, N. (1996). Distinct binding determinants for 9-cis retinoic acid are located within AF-2 of retinoic acid receptor alpha. Biochemistry, 35(12), 3816-3824. Retrieved from [Link]

  • Vankayalapati, H., D'Souza, T., & Su, J. (2005). 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 94(1-3), 159-167. Retrieved from [Link]

  • Roberts, E. S., Vaz, A. D., & Coon, M. J. (1992). Metabolism of all-trans, 9-cis, and 13-cis isomers of retinal by purified isozymes of microsomal cytochrome P450 and mechanism-based inhibition of retinoid oxidation by citral. Molecular Pharmacology, 41(3), 427-433. Retrieved from [Link]

  • The FASEB Journal. (2018). 9-cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Retrieved from [Link]

  • Allenby, G., Bocquel, M. T., Saunders, M., Kazmer, S., Speck, J., Rosenberger, M., ... & Levin, A. A. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences, 90(1), 30-34. Retrieved from [Link]

  • Napoli, J. L. (2001). Cellular metabolism and actions of 13-cis-retinoic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1530(2-3), 163-182. Retrieved from [Link]

  • Blair, O. C., Cree, I. A., & Beck, J. S. (1988). Differentiation of HL-60 promyelocytic leukemia cells monitored by flow cytometric measurement of nitro blue tetrazolium (NBT) reduction. Journal of Immunological Methods, 112(2), 163-168. Retrieved from [Link]

  • Li, A. C., & Palczewski, K. (2010). The multifaceted nature of retinoid transport and metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(7), 746-758. Retrieved from [Link]

  • LibreTexts Medicine. (2018). 12: Vitamin A: Three Vitamer Forms: Retinol, Retinal, and Retinoic Acid. Retrieved from [Link]

  • Scite. (n.d.). Oral 9-cis-Retinoic Acid versus 13-cis-Retinoic Acid in Acne Therapy. Retrieved from [Link]

  • Rollman, O., & Vahlquist, A. (2007). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. Skin Pharmacology and Physiology, 20(2), 83-91. Retrieved from [Link]

  • Palczewski, K., & Saari, J. C. (2000). Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins. Biochemistry, 39(33), 10189-10197. Retrieved from [Link]

  • Nelson, A. M., Zhao, W., Gilliland, K. L., Zaenglein, A. L., Liu, W., & Thiboutot, D. M. (2006). 13-cis Retinoic Acid Induces Apoptosis and Cell Cycle Arrest in Human SEB-1 Sebocytes. Journal of Investigative Dermatology, 126(10), 2178-2189. Retrieved from [Link]

  • Gudas, L. J. (2012). Retinoid Metabolism: New Insights. Endocrinology, 153(1), 16-22. Retrieved from [Link]

  • Frontiers. (2020). An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos. Retrieved from [Link]

  • Ohta, K., Ito, A., & Nabekura, J. (2008). 13-cis-retinoic acid alters the cellular morphology of slice-cultured serotonergic neurons in the rat. European Journal of Neuroscience, 27(9), 2336-2346. Retrieved from [Link]

  • ScienceDirect. (n.d.). Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. Retrieved from [Link]

  • Ott, F., Bollag, W., & Geiger, J. M. (1996). Oral 9-cis-retinoic acid versus 13-cis-retinoic acid in acne therapy. Dermatology, 193(2), 124-126. Retrieved from [Link]

  • Prabhala, R. H., Garewal, H. S., & Watson, R. R. (1991). The effects of 13-cis-retinoic acid and beta-carotene on cellular immunity in humans. Nutrition and Cancer, 15(3-4), 187-195. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of antioxidant-induced cell differentiation. NBT-reduction.... Retrieved from [Link]

  • PNAS. (n.d.). Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. Retrieved from [Link]

  • Biochemistry. (2002). 9-cis-Retinoids: Biosynthesis of 9-cis-Retinoic Acid. Retrieved from [Link]

  • Journal of Molecular Endocrinology. (2005). 13-cis-retinoic acid specific down-regulation of angiotensin type 1 receptor in rat liver epithelial and aortic smooth muscle cells in. Retrieved from [Link]

  • Geiger, J. M., Hommel, L., Harms, M., & Saurat, J. H. (1996). Oral 13-cis retinoic acid is superior to 9-cis retinoic acid in sebosuppression in human beings. Journal of the American Academy of Dermatology, 34(3), 513-515. Retrieved from [Link]

  • So, J., Kim, S., Lee, J. H., & Koh, G. Y. (2012). 9-Cis Retinoic Acid Promotes Lymphangiogenesis and Enhances Lymphatic Vessel Regeneration. Circulation, 125(3), 484-494. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 13-Cis Retinoic Acid Activates Regenerative Behavior of Primary Human Lymphatic Endothelial Cells. Retrieved from [Link]

  • Kurlandsky, S. B., Xiao, J. H., Duell, E. A., Voorhees, J. J., & Fisher, G. J. (1994). Biological activity of all-trans retinol requires metabolic conversion to all-trans retinoic acid and is mediated through activation of nuclear retinoid receptors in human keratinocytes. The Journal of Biological Chemistry, 269(52), 32821-32827. Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation into granulocyte stage was measured by NBT-assay.... Retrieved from [Link]

  • Toma, S., Isnardi, L., Raffo, P., Dastoli, G., De-Franchis, V., Riccardi, L., ... & Palumbo, R. (1996). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines. Anticancer Research, 16(3A), 1147-1152. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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